Tartrate ion
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-JCYAYHJZSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337655 | |
| Record name | Tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3715-17-1, 64672-61-3 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ion(2-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tartrate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064672613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TARTRATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBG3U2YP5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of the Tartrate Ion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tartrate ion, a dicarboxylate derived from tartaric acid, is a molecule of significant interest across various scientific disciplines, including chemistry, pharmacology, and food science. Its unique stereochemical properties, stemming from the presence of two chiral centers, give rise to distinct isomers with differing optical and biological activities. This guide provides a comprehensive technical overview of the this compound's chemical structure, stereoisomerism, and key physicochemical properties. Detailed experimental protocols for its characterization are also presented, alongside visual representations of its molecular structures and analytical workflows to facilitate a deeper understanding for research and development applications.
Chemical Structure and Stereoisomerism
The this compound is the dianion of tartaric acid, with the chemical formula C₄H₄O₆²⁻.[1] Its IUPAC name is 2,3-dihydroxybutanedioate.[2][3] The structure features two carboxylic acid groups and two hydroxyl groups attached to a four-carbon chain. The presence of two chiral carbon atoms at the C2 and C3 positions results in the existence of three primary stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and meso-tartaric acid.[4] A fourth form, a racemic mixture of the L and D isomers, is also commonly encountered.[4]
-
L-(+)-tartaric acid ((2R,3R)-2,3-dihydroxybutanedioic acid): This is the naturally occurring and most common form, found in grapes and other fruits.[5] It is dextrorotatory, meaning it rotates plane-polarized light to the right.[6][7]
-
D-(-)-tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid): This is the enantiomer of L-(+)-tartaric acid and rotates plane-polarized light to the left (levorotatory).[6][7]
-
meso-tartaric acid ((2R,3S)-2,3-dihydroxybutanedioic acid): This isomer is achiral due to an internal plane of symmetry, despite having two chiral centers. As a result, it is optically inactive.[7][8]
-
(±)-Tartaric acid (Racemic mixture): An equimolar mixture of L-(+)- and D-(-)-tartaric acid, which is optically inactive due to the cancellation of the opposing optical rotations of the two enantiomers.[9]
The distinct spatial arrangements of the hydroxyl and carboxyl groups in these stereoisomers are fundamental to their differential interactions with other chiral molecules and metal ions, a property extensively utilized in chiral synthesis and resolution.[6][10]
Physicochemical Properties
The physicochemical properties of tartaric acid and its salts are crucial for their application in various fields. These properties can vary between the different stereoisomers.
Acidity
Tartaric acid is a diprotic acid, meaning it can donate two protons from its carboxylic acid groups. The acid dissociation constants (pKa) are key indicators of its strength.
| Property | Value (at 25°C) |
| pKa1 | 2.98 - 3.036[11][12][13] |
| pKa2 | 4.34 - 4.366[11][12][13] |
| pH of 0.1N solution | 2.2[12] |
Solubility
The solubility of tartaric acid and its salts is highly dependent on the solvent, temperature, and the specific salt form.
| Compound | Solvent | Solubility (at 20°C unless specified) |
| L-(+)-Tartaric Acid | Water | 1390 g/L[14] |
| L-(+)-Tartaric Acid | Methanol | 1 g in 1.7 ml[12] |
| L-(+)-Tartaric Acid | Ethanol | 1 g in 3 ml[12] |
| Potassium Bitartrate (Cream of Tartar) | Water | Low solubility, especially at low temperatures.[2] |
| Calcium Tartrate | Water | Sparingly soluble.[15] |
| Potassium Sodium Tartrate (Rochelle Salt) | Water | 26 g/100 mL (0°C), 66 g/100 mL (26°C)[16] |
| Sodium Tartrate | Water | Soluble[17] |
| Sodium Tartrate | Ethanol | Insoluble[17] |
Optical Properties
The stereoisomers of tartaric acid exhibit distinct optical properties, which are fundamental to their identification and application in stereochemistry.
| Isomer | Specific Rotation [α]D²⁰ (c=20 in H₂O) |
| L-(+)-Tartaric Acid | +12.0°[12] |
| D-(-)-Tartaric Acid | -12.0° |
| meso-Tartaric Acid | 0°[7] |
| (±)-Tartaric Acid | 0°[9] |
Thermal and Other Properties
| Property | Value |
| Melting Point (L-(+)-Tartaric Acid) | 168-170 °C[12][14] |
| Density (L-(+)-Tartaric Acid) | 1.76 g/cm³[14] |
| Molecular Weight (Tartrate Dianion) | 148.07 g/mol [18][3] |
Experimental Protocols
Accurate characterization of tartrate ions and their derivatives is essential for quality control and research. The following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constants of tartaric acid.[19][20]
Materials:
-
pH meter with a combined pH electrode, calibrated with standard buffers (pH 4, 7, and 10).[19]
-
Magnetic stirrer and stir bar.
-
Burette (50 mL).
-
Beaker (100 mL).
-
Tartaric acid sample.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).[21]
-
Deionized water.
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).[19]
Procedure:
-
Sample Preparation: Accurately weigh a sample of tartaric acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.[21] Add a sufficient volume of 0.15 M KCl solution.
-
Titration Setup: Place the beaker with the tartaric acid solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint: Continue the titration until the pH has risen significantly and then levels off, ensuring the complete neutralization of both carboxylic acid groups.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa1, and the second gives pKa2. These can be determined from the inflection points of the titration curve.[20]
Measurement of Optical Rotation by Polarimetry
This protocol is for measuring the specific rotation of a tartaric acid stereoisomer.[22][23]
Materials:
-
Polarimeter.
-
Polarimeter tube (e.g., 100 mm or 200 mm).[24]
-
Volumetric flask (100 mL).
-
Analytical balance.
-
Tartaric acid isomer sample (e.g., L-(+)-tartaric acid).
-
Distilled water.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 g of the tartaric acid isomer and dissolve it in distilled water in a 100 mL volumetric flask.[25] Fill the flask to the mark with distilled water and mix thoroughly.
-
Instrument Calibration: Calibrate the polarimeter with a blank sample of distilled water in the polarimeter tube. The reading should be zero.[25]
-
Sample Measurement: Rinse the polarimeter tube with a small amount of the prepared tartaric acid solution. Then, fill the tube with the solution, ensuring no air bubbles are present.
-
Reading: Place the filled tube in the polarimeter and measure the optical rotation.[25] Record the angle of rotation (α).
-
Calculation of Specific Rotation: Use the following formula to calculate the specific rotation [α]: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Spectroscopic Characterization
Spectroscopic methods provide detailed structural information about the this compound.
3.3.1 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in tartaric acid and its salts.
-
Tartaric Acid: The IR spectrum shows a broad absorption band around 3400 cm⁻¹ corresponding to O-H stretching of the hydroxyl groups and water molecules.[26] A strong peak around 1736 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group.[27] The C-O stretching and O-H deformation combination bands appear around 1406 cm⁻¹.[27]
-
Tartrate Salts: In the spectra of tartrate salts, the C=O stretching band of the carboxylic acid is replaced by characteristic absorption bands of the carboxylate group at approximately 1590 cm⁻¹ and 1390 cm⁻¹.[26]
3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy can be used for the structural elucidation of tartrates.
-
¹H NMR: In D₂O, the ¹H NMR spectrum of tartaric acid typically shows a singlet for the two equivalent methine protons (CH-OH).[28] For sodium tartrate in D₂O, this signal appears around δ 4.3 ppm. The spectrum of citrate, often found alongside tartrate in pharmaceutical preparations, shows a characteristic AB quartet for its methylene groups, which can be used to distinguish between the two.[29]
-
¹³C NMR: The ¹³C NMR spectrum of tartaric acid shows distinct signals for the carboxyl carbons and the hydroxyl-bearing methine carbons, confirming the molecular structure.[30]
Applications in Research and Drug Development
The unique properties of the this compound and its derivatives make them invaluable in several high-tech applications:
-
Chiral Resolving Agent: Due to their chirality, tartaric acid isomers are widely used in the resolution of racemic mixtures of chiral drugs, a critical step in the development of stereochemically pure pharmaceuticals.[31]
-
Excipient in Pharmaceutical Formulations: Tartrates are used as excipients in drug formulations, for example, as buffering agents or to form salts of active pharmaceutical ingredients to improve their solubility or stability.
-
Metal Ion Chelation: The hydroxyl and carboxyl groups of the this compound can effectively chelate metal ions, which is useful in various applications, including as an antioxidant in food preservation by sequestering metal ions that catalyze oxidation.[11]
-
Asymmetric Synthesis: Tartrate derivatives, such as diethyl tartrate, are crucial components of catalysts for asymmetric synthesis, most notably in the Sharpless epoxidation, enabling the stereoselective synthesis of complex molecules.[32]
Conclusion
The this compound presents a rich and complex chemistry, primarily defined by its stereoisomerism. A thorough understanding of its structure, properties, and the analytical techniques for its characterization is paramount for its effective utilization in research, particularly in the fields of stereochemistry, materials science, and pharmaceutical development. The data and protocols provided in this guide serve as a foundational resource for scientists and professionals working with this versatile and important molecule.
References
- 1. Tartrate - Wikipedia [en.wikipedia.org]
- 2. tutorhunt.com [tutorhunt.com]
- 3. Tartrate | C4H4O6-2 | CID 119400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isomerism of Tartaric Acid [pw.live]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Discuss the optical isomerism in tartaric acid class 11 chemistry CBSE [vedantu.com]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. grokipedia.com [grokipedia.com]
- 11. nbinno.com [nbinno.com]
- 12. L-Tartaric Acid [drugfuture.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Tartaric acid - essedielle [essedielleenologia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 17. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 18. GSRS [gsrs.ncats.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. jcsp.org.pk [jcsp.org.pk]
- 22. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. oaji.net [oaji.net]
- 28. D-(-)-Tartaric Acid (147-71-7) 1H NMR spectrum [chemicalbook.com]
- 29. tandfonline.com [tandfonline.com]
- 30. researchgate.net [researchgate.net]
- 31. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 32. Diethyl tartrate - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereoisomers of Tartaric Acid and Tartrate Salts
This guide provides a comprehensive technical overview of the stereoisomers of tartaric acid and their corresponding salts. It covers their fundamental stereochemistry, physicochemical properties, and critical applications in pharmaceutical development, including their roles as chiral resolving agents and synthons. Detailed experimental protocols for their separation and analysis are also provided to support practical application in a research and development setting.
Introduction to Tartaric Acid
Tartaric acid, systematically named 2,3-dihydroxybutanedioic acid, is a dicarboxylic acid that has played a pivotal role in the history and development of stereochemistry.[1] It is a naturally occurring organic acid found in many fruits, most notably grapes, bananas, and tamarinds.[2][3] The presence of two chiral carbon atoms in its structure gives rise to four distinct stereoisomers, each with unique optical properties and physical characteristics.[4] These properties make tartaric acid and its derivatives invaluable in various fields, particularly in the pharmaceutical industry, where stereochemical purity is often paramount for drug safety and efficacy.[5] Its salts, known as tartrates, are formed through the process of fermentation and are also widely used.[6] This document explores the core chemical principles of tartaric acid stereoisomers and the practical utility of tartrate salts in drug development.
The Stereoisomers of Tartaric Acid
The molecular structure of tartaric acid (C₄H₆O₆) contains two stereogenic (chiral) centers at carbons C2 and C3.[7] This leads to the existence of 2² or four possible stereoisomers.[8] However, due to molecular symmetry in one of the isomers, only three distinct forms are observed: a pair of enantiomers and a meso compound.[9][10]
-
L-(+)-Tartaric Acid (dextrotartaric acid): This is the naturally occurring and most common form of the acid, with a (2R, 3R) configuration.[11] It is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).[12]
-
D-(-)-Tartaric Acid (levotartaric acid): As the enantiomer (non-superimposable mirror image) of the L-(+) form, this isomer has a (2S, 3S) configuration.[7] It is levorotatory, rotating the plane of polarized light to the left (counter-clockwise) by an equal magnitude to its enantiomer.[12]
-
meso-Tartaric Acid: This isomer possesses a (2R, 3S) configuration and contains an internal plane of symmetry, making it achiral and thus optically inactive.[7][9] The optical rotation caused by the (2R) center is cancelled out by the equal and opposite rotation from the (3S) center, a phenomenon known as internal compensation.[8] It is a diastereomer of both L-(+) and D-(-) tartaric acid.[7]
-
Racemic Tartaric Acid (DL-Tartaric Acid or Racemic Mixture): This is an equimolar (1:1) mixture of the L-(+) and D-(-) enantiomers.[8][12] It is optically inactive due to external compensation, where the equal and opposite rotations of the two enantiomers cancel each other out.[8]
Physicochemical Properties of Tartaric Acid Isomers
The different spatial arrangements of the stereoisomers result in distinct physical properties, which are crucial for their separation and application. While enantiomers share most physical properties like melting point and solubility, their interaction with plane-polarized light is opposite.[4][13] Diastereomers, such as the meso form and the enantiomeric pair, have different physical properties.[14]
Table 1: Quantitative Physicochemical Data of Tartaric Acid Stereoisomers
| Property | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | meso-Tartaric Acid | Racemic (DL)-Tartaric Acid |
| Systematic Name | (2R,3R)-2,3-dihydroxybutanedioic acid | (2S,3S)-2,3-dihydroxybutanedioic acid | (2R,3S)-2,3-dihydroxybutanedioic acid | (±)-2,3-dihydroxybutanedioic acid |
| Molar Mass ( g/mol ) | 150.087[11] | 150.087[11] | 150.087[11] | 150.087[11] |
| Appearance | White crystalline solid[12] | White crystalline solid[12] | White crystalline solid[12] | White crystalline solid[12] |
| Melting Point (°C) | 170-174[14] | 170-174[14] | 165-166[14] | 206[3][14] |
| Density (g/cm³) | 1.79[3] | 1.79 | 1.666 | 1.788 |
| Solubility in water ( g/100 mL at 20°C) | 133[11] | 133 | 125 | 20.6 |
| Specific Rotation [α]20D | +12.4° (c=20, H₂O)[15] | -12.4° (c=20, H₂O)[15] | 0°[8][15] | 0°[8] |
Tartrate Salts in Drug Development
As a diprotic acid, tartaric acid readily forms salts, known as tartrates, by reacting with bases.[3] The formation of a salt is a critical strategy in drug development, with approximately 50% of all drugs administered as salts.[16] This process, known as salification, modifies the physicochemical properties of an active pharmaceutical ingredient (API) to enhance its performance.[16][17]
Key Advantages of Tartrate Salt Formation:
-
Improved Solubility and Dissolution: Converting a poorly soluble API into a tartrate salt can significantly increase its aqueous solubility and dissolution rate, which is often a prerequisite for adequate bioavailability.[17][18]
-
Enhanced Stability: Salt forms are typically crystalline and possess higher melting points than the free acid or base, leading to improved chemical and physical stability during storage and handling.[17][18]
-
Modified Biopharmaceutical Properties: The choice of counterion can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[17]
-
Facilitation of Purification and Handling: Crystalline salts are generally easier to purify and handle in large-scale manufacturing processes compared to amorphous or low-melting-point free forms.[19]
Table 2: Properties of Common Tartrate Salts
| Salt Name | Chemical Formula | Molar Mass ( g/mol ) | Solubility in Water ( g/100 mL) | Key Applications |
| Potassium Bitartrate (Cream of Tartar) | KHC₄H₄O₆ | 188.18 | 0.57 at 20°C[4] | Food additive (leavening agent), industrial applications.[2][4] |
| Potassium Sodium Tartrate (Rochelle Salt) | KNaC₄H₄O₆·4H₂O | 282.22 | 66 at 26°C[4] | Piezoelectric applications, mild laxative, silvering mirrors.[4][13] |
| Antimony Potassium Tartrate (Tartar Emetic) | K(SbO)C₄H₄O₆·0.5H₂O | 333.93 | 8.7 at 25°C[4] | Emetic, expectorant in cough syrups, resolving agent.[2][4] |
| Calcium Tartrate | CaC₄H₄O₆·4H₂O | 260.21 | 0.0033 at 20°C | Food preservative, anti-caking agent.[20] |
Core Applications in Pharmaceutical Synthesis
The unique chiral nature of tartaric acid makes it an indispensable tool in pharmaceutical synthesis for producing enantiomerically pure drugs.
Chiral Resolving Agent
One of the most significant applications of tartaric acid and its derivatives (e.g., Di-p-toluoyl-D-tartaric acid) is in the chiral resolution of racemic mixtures.[5][21] Since many drugs are chiral, and often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or cause adverse effects, their separation is crucial.[21][22]
The process involves reacting a racemic mixture (e.g., a basic amine) with an enantiomerically pure form of tartaric acid. This reaction forms a pair of diastereomeric salts.[23][24] Diastereomers have different physical properties, most importantly solubility.[21] This difference allows for their separation via fractional crystallization, where the less soluble diastereomeric salt precipitates from the solution first.[24] The desired enantiomer can then be recovered from the isolated salt.[24]
Chiral Building Block (Synthon)
Enantiomerically pure tartaric acid serves as an inexpensive and readily available chiral starting material, or "chiron," for the asymmetric synthesis of complex molecules.[25] It allows for the unambiguous introduction of two stereocenters into a target molecule, providing precise control over its three-dimensional structure.[25] This is vital for the synthesis of natural products and complex APIs where specific stereochemistry is required for biological activity.[25]
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
Objective: To separate the enantiomers of a racemic amine using L-(+)-tartaric acid.
Principle: A racemic amine is reacted with an optically pure chiral acid (L-(+)-tartaric acid) to form two diastereomeric salts. Due to their different physical properties, these salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.
Materials & Equipment:
-
Racemic amine
-
L-(+)-Tartaric acid (enantiomerically pure)
-
Solvent (e.g., methanol, ethanol, or a mixture)
-
Erlenmeyer flasks, heating plate with magnetic stirrer, Buchner funnel and flask, filter paper
-
pH meter or pH paper, rotary evaporator
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine in a minimal amount of a suitable warm solvent.
-
Salt Formation: In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, warming if necessary. Slowly add the tartaric acid solution to the amine solution while stirring.
-
Crystallization: Allow the combined solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt. The formation of crystals may be initiated by scratching the inside of the flask or adding a seed crystal.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove impurities. The filtrate will be enriched in the more soluble diastereomeric salt.
-
Recovery of Enantiomer: Suspend the isolated crystals in water and add a base (e.g., NaOH solution) to adjust the pH to >10. This will deprotonate the amine, breaking the salt.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or polarimetry.
Protocol 2: Determination of Optical Rotation by Polarimetry
Objective: To measure the specific rotation of a tartaric acid stereoisomer.
Principle: Chiral substances rotate the plane of polarized light. The angle of this rotation is proportional to the concentration of the substance and the path length of the light through the sample. The specific rotation is a characteristic property of a chiral compound.
Apparatus & Materials:
-
Polarimeter
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Polarimeter sample tube (e.g., 1 dm or 2 dm)
-
Enantiomerically pure tartaric acid isomer
-
Solvent (distilled water)
Procedure:
-
Solution Preparation: Accurately weigh a sample of the tartaric acid isomer (e.g., 10 g).[26] Transfer it quantitatively to a 100 mL volumetric flask. Dissolve the sample in distilled water and dilute to the mark.[26] Calculate the concentration (c) in g/mL.
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by filling the sample tube with the solvent (distilled water) and setting the reading to zero.[26]
-
Sample Measurement: Rinse the sample tube with the prepared tartaric acid solution two to three times.[26] Carefully fill the tube with the solution, ensuring no air bubbles are present in the light path.
-
Record Rotation: Place the filled tube in the polarimeter and measure the observed angle of rotation (α). Take several readings and calculate the average.
-
Calculation: Calculate the specific rotation [α] using Biot's Law: [α]Tλ = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the tube in decimeters (dm)
-
c = concentration in g/mL
-
T = temperature (°C), λ = wavelength of light (e.g., Sodium D-line, 589 nm)
-
Protocol 3: Chiral Separation by HPLC
Objective: To separate and quantify the stereoisomers of tartaric acid or a tartrate salt derivative using High-Performance Liquid Chromatography (HPLC).
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive. The isomer that interacts more strongly with the CSP will be retained longer, resulting in different retention times.
Apparatus & Materials:
-
HPLC system with a pump, injector, column oven, and detector (UV or Circular Dichroism)
-
Chiral column (e.g., cellulose-based, such as Chiralcel OJ-H)[27]
-
HPLC-grade solvents for mobile phase (e.g., n-hexane, ethanol)[27]
-
Sample containing a mixture of stereoisomers
-
Volumetric flasks, filters
Procedure:
-
Sample Preparation: Accurately prepare a dilute solution of the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
HPLC Method Setup:
-
Column: Install the chiral column (e.g., Chiralcel OJ-H, 250mm x 4.6mm).[27]
-
Mobile Phase: Prepare the mobile phase, for instance, a mixture of n-hexane and ethanol, potentially with a small amount of an organic base.[27] Degas the mobile phase.
-
Flow Rate: Set a flow rate (e.g., 0.8 mL/min).[27]
-
Column Temperature: Maintain a constant column temperature (e.g., room temperature or 25°C).[27]
-
Detector Wavelength: Set the detector to a wavelength where the analyte absorbs (e.g., 246 nm for formoterol tartrate).[27]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the sample (e.g., 10 µL) onto the column.[27]
-
Record the chromatogram. Different stereoisomers will elute at different retention times.
-
-
Data Interpretation: Identify the peaks corresponding to each stereoisomer. The area under each peak is proportional to the concentration of that isomer, allowing for the determination of enantiomeric or diastereomeric purity.
Conclusion
The stereoisomers of tartaric acid and their corresponding tartrate salts are foundational to modern stereochemistry and pharmaceutical science. Their distinct physicochemical properties enable their use as highly effective chiral resolving agents and versatile chiral synthons for the synthesis of enantiomerically pure drugs.[5][12][25] Furthermore, the ability to form tartrate salts provides a robust method for optimizing the solubility, stability, and overall performance of active pharmaceutical ingredients.[16] A thorough understanding of their properties and the application of analytical and separation protocols are essential for researchers and scientists engaged in drug discovery and development.
References
- 1. Tartaric acid | Uses, Benefits & Sources | Britannica [britannica.com]
- 2. Tartaric acid - Wikipedia [en.wikipedia.org]
- 3. Tartaric acid Formula [softschools.com]
- 4. chemcess.com [chemcess.com]
- 5. nbinno.com [nbinno.com]
- 6. foodscienceuniverse.com [foodscienceuniverse.com]
- 7. researchgate.net [researchgate.net]
- 8. Explain stereoisomerism in tartaric acid How many optical class 12 chemistry CBSE [vedantu.com]
- 9. t.soka.ac.jp [t.soka.ac.jp]
- 10. quora.com [quora.com]
- 11. Tartaric Acid Chemical and Physical Properties [scienceofcooking.com]
- 12. nbinno.com [nbinno.com]
- 13. Tartaric Acid , Hive Chemicals & Equipment [chemistry.mdma.ch]
- 14. researchgate.net [researchgate.net]
- 15. Optical Activity of Tartaric Acid Stereoisomers [wolframcloud.com]
- 16. pharmtech.com [pharmtech.com]
- 17. bjcardio.co.uk [bjcardio.co.uk]
- 18. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CN103664578A - Tartrate complex salt, and preparation and application thereof - Google Patents [patents.google.com]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 24. Chiral resolution - Wikipedia [en.wikipedia.org]
- 25. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]
- 27. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources and Occurrence of Tartrate in Fruits
This guide provides a comprehensive overview of the natural occurrence of tartrates in various fruits, their biosynthetic pathways, and detailed methodologies for their quantification. The information is intended to support research and development activities where tartaric acid and its salts are of interest.
Natural Occurrence and Quantitative Data
Tartaric acid is a naturally occurring organic acid found in a variety of fruits. While it is most famously associated with grapes, significant concentrations are also present in other fruits. The concentration of tartaric acid can vary depending on the fruit variety, ripeness, and growing conditions.[1][2] A summary of tartrate concentrations in several fruits is presented in Table 1.
Table 1: Quantitative Data of Tartrate Occurrence in Various Fruits
| Fruit | Scientific Name | Tartrate Concentration | Method of Analysis | Reference(s) |
| Tamarind | Tamarindus indica | 8-18% of pulp (80-180 mg/g) | Titratable Acidity / HPLC | [3][4][5] |
| Grape | Vitis vinifera | 0.3-1.2 g/100 mL (3-12 mg/g) | HPLC | [6] |
| Avocado | Persea americana | ~0.83-1.07% of pulp (8.3-10.7 mg/g) | Titratable Acidity | [7] |
| Sweet Cherry | Prunus avium | Not typically detected | HPLC | [6] |
| Banana | Musa spp. | 65.3-79.58 µ g/100 g (0.65-0.80 mg/kg) | HPLC | [8] |
| Other Fruits | Various | Present in apples, citrus fruits, papaya, peach, pear, pineapple, and strawberries.[1] | - | [1] |
Biosynthesis of Tartaric Acid in Plants
Tartaric acid in plants is primarily synthesized from the catabolism of L-ascorbic acid (Vitamin C). The main biosynthetic route is the Ascorbate C4/C5 pathway. A simplified representation of this pathway is illustrated below.
Caption: Simplified biosynthetic pathway of tartaric acid.
Experimental Protocols for Tartrate Quantification
Accurate quantification of tartaric acid in fruit matrices is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the simultaneous analysis of multiple organic acids in fruits.
-
Homogenization: Weigh a representative sample of the fruit pulp (e.g., 1-10 g). Homogenize with a suitable solvent (e.g., ultrapure water, methanol-water mixture) in a 1:2 to 1:5 ratio (w/v).[5][9]
-
Extraction: The mixture can be subjected to ultrasonic extraction for a defined period (e.g., 30-90 minutes) to enhance the recovery of organic acids.[10] For some fruits, simple dissolution in the solvent is sufficient.[5]
-
Clarification: Centrifuge the homogenate at a high speed (e.g., 8,000-10,000 rpm) for 10-30 minutes at 4°C to pellet solid debris.[5][9]
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to injection into the HPLC system.[5][11][12]
-
Dilution: Depending on the expected concentration of tartaric acid, the filtered extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.[11][12]
-
Column: A reversed-phase C18 column is commonly used.[11][12]
-
Mobile Phase: An isocratic mobile phase consisting of an acidic buffer, such as 0.01 M potassium dihydrogen phosphate adjusted to a pH of around 2.6-2.8 with phosphoric acid, is often employed.[11]
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.[11][12]
-
Detection: UV detection at 210-214 nm is suitable for tartaric acid.[11]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Enzymatic Assay for L-Tartrate
This method offers high specificity for L-tartaric acid and is based on the secondary activity of D-malate dehydrogenase (D-MDH). The formation of NADH is monitored spectrophotometrically at 340 nm.[13][14]
-
Glycylglycine buffer (pH 9.0): Prepare a 60 mM solution.
-
NAD+ solution: Prepare a 15 mM solution.
-
Manganese chloride solution: Prepare a 20 mM solution.
-
D-malate dehydrogenase (D-MDH): Prepare a solution of the enzyme in an appropriate buffer.
-
L-Tartaric acid standard solutions: Prepare a series of standards of known concentrations for the calibration curve.
-
Prepare a reaction mixture containing the glycylglycine buffer, NAD+ solution, and manganese chloride solution.[13]
-
Add a specific volume of the fruit juice sample (appropriately diluted) or standard solution to the reaction mixture.
-
Initiate the reaction by adding the D-MDH enzyme solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 30 minutes) to allow for the complete oxidation of L-tartrate.[13][14]
-
Measure the absorbance of the solution at 340 nm against a blank.
-
The concentration of L-tartrate in the sample is determined by comparing its absorbance to the calibration curve.
Experimental Workflow Visualization
The general workflow for the analysis of tartaric acid in fruit samples is depicted in the following diagram.
Caption: General workflow for tartrate analysis.
References
- 1. Tartaric acid - Wikipedia [en.wikipedia.org]
- 2. insights.globalspec.com [insights.globalspec.com]
- 3. Tamarind-a mini review - MedCrave online [medcraveonline.com]
- 4. foodsciencejournal.com [foodsciencejournal.com]
- 5. biochemjournal.com [biochemjournal.com]
- 6. kfl.com [kfl.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. agriculturejournals.cz [agriculturejournals.cz]
- 10. Identification and Functional Analysis of Key Genes Regulating Organic Acid Metabolism in Jujube Fruit [mdpi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pepolska.pl [pepolska.pl]
- 13. tandfonline.com [tandfonline.com]
- 14. Enzymatic Quantification of L-Tartrate in Wines and Grapes by Using the Secondary Activity of D-Malate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
history of Louis Pasteur's discovery of chirality using tartrate
An In-Depth Technical Guide on the History of Louis Pasteur's Discovery of Chirality using Tartrate
Introduction
The discovery of molecular chirality, a fundamental concept in stereochemistry, represents a pivotal moment in the history of science. It was Louis Pasteur's meticulous investigation into the crystalline structure of tartrate salts in 1848 that unveiled the three-dimensional nature of molecules and its profound implications for their properties.[1][2] This technical guide provides a detailed exploration of Pasteur's experiments, the logical framework of his discovery, and the lasting impact of his work on modern science, particularly in the realm of drug development.
The Scientific Conundrum: Tartaric and Racemic Acids
In the early 19th century, chemists were faced with a perplexing puzzle. Two forms of acid derived from the sediments of wine fermentation, tartaric acid and racemic acid, appeared to be chemically identical in terms of composition and reactivity.[3][4] However, they exhibited a crucial difference: a solution of tartaric acid rotated the plane of polarized light, a phenomenon known as optical activity, whereas a solution of racemic acid did not.[2][5] This discrepancy could not be explained by the existing understanding of chemical compounds. The optical property of tartaric acid was first observed by Jean-Baptiste Biot in 1832, who determined it was dextrorotatory, meaning it rotated polarized light to the right.[2][6]
Pasteur's Groundbreaking Investigation
At the age of 25, Louis Pasteur embarked on a study of the crystalline forms of tartrate salts to understand this anomaly.[4][7] His work, which would lay the foundation for stereochemistry, was characterized by careful observation and brilliant deduction.[2]
Observation of Hemihedrism
Pasteur began by examining the crystals of various tartrate salts. He noted that crystals of the optically active sodium ammonium tartrate displayed hemihedral facets, meaning they had small, asymmetric faces that made the crystals themselves asymmetric.[3][8] Upon careful inspection, he observed that all the crystals of this salt were identical in their asymmetry.[7]
His pivotal moment came when he turned his attention to the crystals of the optically inactive sodium ammonium racemate. He discovered that this salt produced a mixture of two distinct types of crystals.[2][4] Crucially, these two crystal forms were non-superimposable mirror images of each other.[1][9]
Experimental Protocol: Manual Resolution of Racemic Acid Crystals
The following protocol outlines the groundbreaking experiment Pasteur performed, which constituted the first-ever manual resolution of a racemic mixture.[2][5]
Objective: To separate the two enantiomorphic crystal forms from a solution of sodium ammonium racemate.
Materials:
-
Sodium ammonium racemate
-
Water
-
Beaker or flask for dissolution
-
Evaporating dish
-
Microscope or magnifying glass
-
Fine-tipped tweezers
Methodology:
-
Preparation of Solution: A concentrated aqueous solution of sodium ammonium racemate was prepared.
-
Crystallization: The solution was allowed to evaporate slowly at a temperature below 28°C.[8][9] This slow evaporation encouraged the formation of well-defined crystals.
-
Observation: As crystals formed, Pasteur meticulously examined them under a magnifying glass. He identified the presence of two crystal forms distinguished by the orientation of their hemihedral facets, recognizing them as mirror images.[4][9]
-
Manual Separation: With steady hands and sharp tweezers, Pasteur painstakingly separated the "right-handed" and "left-handed" crystals into two distinct piles.[2][3]
-
Analysis of Separated Crystals: He then prepared separate aqueous solutions of each crystal type.
-
Polarimetry: Each solution was analyzed using a polarimeter to measure its effect on plane-polarized light.
The Revelation: Molecular Dissymmetry
The results of Pasteur's polarimetry were astounding. He found that the solution of one type of crystal rotated polarized light to the right (dextrorotatory), identical to the natural tartaric acid.[2][3] The solution of the mirror-image crystals rotated light to the left (levorotatory) by the exact same magnitude.[10] When he prepared a 50:50 mixture of the two solutions, the optical activity was canceled out, and the resulting solution was inactive, just like the original racemic acid.[4][10]
Quantitative Data: Optical Rotation of Tartaric Acid
The specific rotation is a standardized measure of a compound's optical activity. For the enantiomers of tartaric acid, the values are equal in magnitude but opposite in sign.
| Sample | Configuration | Specific Rotation [α] |
| Dextrorotatory Tartaric Acid | (2R,3R) | +12°[11] |
| Levorotatory Tartaric Acid | (2S,3S) | -12°[11] |
| Racemic Mixture | 50:50 mix of (2R,3R) and (2S,3S) | 0°[11] |
| Meso-tartaric acid | (2R,3S) | 0°[12] |
Note: Meso-tartaric acid is an achiral diastereomer of tartaric acid and is optically inactive due to an internal plane of symmetry.
Visualizing Pasteur's Discovery and Its Legacy
The logical progression of Pasteur's work and its impact on modern science can be visualized through structured diagrams.
Caption: Logical workflow of Pasteur's discovery of molecular chirality.
Implications for Modern Drug Development
Pasteur's discovery was not merely an academic curiosity; it established a fundamental principle that is critical for the pharmaceutical industry. Many drug molecules are chiral, and often only one enantiomer (the "eutomer") is responsible for the desired therapeutic effect. The other enantiomer (the "distomer") can be inactive, less active, or, in the worst cases, responsible for adverse effects. The tragic example of thalidomide in the mid-20th century, where one enantiomer was a sedative and the other was a potent teratogen, serves as a stark reminder of the importance of stereochemistry in pharmacology.
Modern drug development protocols, therefore, place a heavy emphasis on the synthesis and separation of single enantiomers to ensure the safety and efficacy of new medicines.
Caption: Simplified workflow for modern chiral drug development.
Conclusion
Louis Pasteur's elegant and insightful experiments with tartrate crystals did more than just solve a contemporary chemical puzzle; they opened the door to the three-dimensional world of molecules. His discovery of molecular chirality and the first resolution of a racemic mixture were foundational to the field of stereochemistry.[2] The principles he uncovered remain a cornerstone of chemical and biological sciences, fundamentally shaping our approach to designing and developing safe and effective pharmaceuticals. The legacy of his work is a testament to the power of meticulous observation and the courage to propose revolutionary ideas.
References
- 1. ilnuovosaggiatore.sif.it [ilnuovosaggiatore.sif.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Louis Pasteur - Wikipedia [en.wikipedia.org]
- 4. Chemical Chirality | The Engines of Our Ingenuity [engines.egr.uh.edu]
- 5. Racemic acid - Wikipedia [en.wikipedia.org]
- 6. 8.1 Introduction – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. crystal.flack.ch [crystal.flack.ch]
- 8. science.widener.edu [science.widener.edu]
- 9. 3.4 Pasteur’s Discovery of Enantiomers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
The Tartrate Ion: A Technical Guide to its Role in Biological Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tartrate ion, a dicarboxylic acid, and its various stereoisomers play multifaceted roles in biological systems, ranging from a key substrate in microbial metabolic pathways to a selective inhibitor of mammalian enzymes. This technical guide provides an in-depth exploration of the this compound's involvement in core metabolic processes. It details the enzymatic reactions and pathways responsible for its degradation in microorganisms, its function as an inhibitor of specific enzymes, and its significance in clinical and diagnostic applications. This document consolidates quantitative data on enzyme kinetics, provides detailed experimental protocols for the characterization of tartrate-metabolizing enzymes, and presents visual diagrams of the key metabolic and signaling pathways.
Introduction
Tartaric acid and its corresponding tartrate ions are naturally occurring organic compounds found in numerous plants, most notably grapes. The biological significance of tartrate is intrinsically linked to its stereochemistry, with the L-(+)-tartrate, D-(-)-tartrate, and meso-tartrate isomers exhibiting distinct metabolic fates and enzymatic interactions. In the realm of microbiology, tartrate serves as a viable carbon source for various bacteria, which have evolved specific enzymatic machinery for its assimilation. In mammals, while not a primary metabolite, tartrate and its derivatives are recognized for their potent and selective inhibition of certain enzymes, making them valuable tools in research and diagnostics. This guide will elucidate the core metabolic pathways involving the this compound, with a focus on the enzymatic players, their kinetics, and the experimental methodologies used for their investigation.
Microbial Metabolism of Tartrate
Microorganisms, particularly bacteria such as Pseudomonas putida and Salmonella enterica, have developed sophisticated pathways to utilize tartrate as a sole carbon and energy source. These pathways differ depending on the tartrate isomer and the aerobic or anaerobic conditions.
Aerobic Metabolism of Tartrate
Under aerobic conditions, the metabolism of tartrate is primarily initiated by the enzyme Tartrate Dehydrogenase (TDH) .
-
L-(+)-Tartrate and meso-Tartrate Metabolism in Pseudomonas putida
Pseudomonas putida utilizes a pathway involving Tartrate Dehydrogenase (TDH) to metabolize both L-(+)-tartrate and meso-tartrate.[1][2] TDH is a versatile NAD-dependent enzyme with multiple catalytic activities.[1][2]
-
Oxidation of (+)-Tartrate: TDH catalyzes the oxidation of (+)-tartrate to oxaloglycolate.[1][3]
-
Decarboxylation of meso-Tartrate: TDH also catalyzes the decarboxylation of meso-tartrate to produce D-glycerate and CO2.[1][2]
The resulting D-glycerate can then be phosphorylated by Glycerate Kinase (GK) to 2-phospho-D-glycerate or 3-phospho-D-glycerate, which are intermediates in glycolysis and gluconeogenesis.[4][5][6]
-
Anaerobic Metabolism of Tartrate
In the absence of oxygen, bacteria employ a different set of enzymes to ferment tartrate.
-
L-Tartrate Metabolism in Salmonella enterica
Salmonella enterica can utilize L-tartrate as an electron acceptor to support fumarate respiration, particularly in the early stages of infection.[7][8] This process is regulated by the availability of L-tartrate and other electron acceptors.[7][8] The key enzyme in this pathway is L-tartrate dehydratase .[9]
-
Dehydration of L-Tartrate: L-tartrate dehydratase (EC 4.2.1.32) converts L-(+)-tartrate to oxaloacetate.[10]
-
Further Metabolism: Oxaloacetate is a key intermediate of the tricarboxylic acid (TCA) cycle and can be further metabolized to generate energy.
-
-
D-Tartrate Metabolism
Some bacteria can also ferment D-(-)-tartrate via D-(-)-tartrate dehydratase (EC 4.2.1.81), which converts D-(-)-tartrate to oxaloacetate.[11][12]
Tartrate as an Enzyme Inhibitor
The this compound is a well-characterized inhibitor of several enzymes, a property that is often exploited for diagnostic and research purposes.
-
Tartrate-Resistant Acid Phosphatase (TRAP) : One of the most notable characteristics of tartrate is its differential effect on acid phosphatases. Most acid phosphatases are inhibited by L-tartrate, but TRAP (Acid Phosphatase 5) is, as its name suggests, resistant to this inhibition. This property is fundamental to the histochemical staining for osteoclasts, which are rich in TRAP, in bone resorption studies.
-
UDP-Glucuronosyltransferase 2B15 (UGT2B15) : Tartrate has been shown to be a significant inhibitor of UGT2B15, a key enzyme in the glucuronidation and subsequent elimination of various compounds from the body.[13]
-
"Malic" Enzyme : meso-Tartrate acts as a unidirectional inhibitor of the oxidative decarboxylation of malate catalyzed by the "malic" enzyme, while it activates the reverse reaction of reductive carboxylation of pyruvate.[14][15]
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of tartrate with various enzymes.
| Enzyme | Substrate/Inhibitor | Km (mM) | Vmax | Ki (mM) | Organism/Tissue | Reference(s) |
| Tartrate Dehydrogenase | (+)-Tartrate | 1.08 | - | - | Pseudomonas putida | [13] |
| Tartrate Dehydrogenase | D-Malate | 0.058 | - | - | Pseudomonas putida | [13] |
| Tartrate Dehydrogenase | NAD+ (for (+)-tartrate) | 0.12 | - | - | Pseudomonas putida | [13] |
| Tartrate Dehydrogenase | NAD+ (for D-malate) | 0.05 | - | - | Pseudomonas putida | [13] |
| L-(+)-Tartrate Dehydrogenase | L-(+)-Tartrate | 2.3 | - | - | Rhodopseudomonas sphaeroides Y | [4] |
| L-(+)-Tartrate Dehydrogenase | D-(+)-Malate | 0.17 | - | - | Rhodopseudomonas sphaeroides Y | [4] |
| L-(+)-Tartrate Dehydrogenase | meso-Tartrate | - | - | 1.0 (vs L-(+)-tartrate) | Rhodopseudomonas sphaeroides Y | [4] |
| L-(+)-Tartrate Dehydrogenase | meso-Tartrate | - | - | 0.28 (vs D-(+)-malate) | Rhodopseudomonas sphaeroides Y | [4] |
| D-(-)-Tartrate Dehydratase | D-(-)-Tartrate | 0.18 | - | - | Rhodopseudomonas sphaeroides | [11] |
| D-(-)-Tartrate Dehydratase | meso-Tartrate | - | - | 0.0006 (50% inhibition) | Rhodopseudomonas sphaeroides | [11] |
| UGT2B15 | Tartrate | - | - | 0.091 | Human | [13] |
Table 1: Kinetic Parameters of Enzymes Involved in Tartrate Metabolism and Inhibition.
| Biological Fluid | Analyte | Concentration Range | Condition | Reference(s) |
| Human Urine | Tartaric Acid | 1.06 µg/mg creatinine (baseline) | Healthy adults | [16] |
| Human Urine | Tartaric Acid | 28.0 - 81.8 µg/mg creatinine | After wine consumption | [16] |
| Human Urine | Tartaric Acid | 0 - 15 mmol/mol creatinine | Normal range | [17] |
Table 2: Concentration of Tartrate in Human Urine.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of tartrate metabolism.
Spectrophotometric Assay for Tartrate Dehydrogenase Activity
This protocol is adapted from the methods used to characterize Tartrate Dehydrogenase from Pseudomonas putida.[2][18]
Principle: The activity of Tartrate Dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[18]
Reagents:
-
1 M HEPES buffer, pH 8.0
-
1 M KCl
-
100 mM MnCl2
-
20 mM NAD+
-
200 mM substrate solution (e.g., L-(+)-tartrate or meso-tartrate), pH adjusted to 8.0
-
Purified Tartrate Dehydrogenase enzyme solution
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
100 µL of 1 M HEPES buffer (pH 8.0) (final concentration: 100 mM)
-
10 µL of 1 M KCl (final concentration: 10 mM)
-
10 µL of 100 mM MnCl2 (final concentration: 1 mM)
-
50 µL of 20 mM NAD+ (final concentration: 1 mM)
-
Distilled water to a final volume of 950 µL.
-
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the 200 mM substrate solution (final concentration: 10 mM).
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
As a control, perform a blank reaction containing all components except the substrate.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time graph. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions (εNADH at 340 nm = 6220 M-1cm-1).
Coupled Spectrophotometric Assay for D-(-)-Tartrate Dehydratase Activity
This protocol is based on the characterization of D-(-)-tartrate dehydratase from Rhodopseudomonas sphaeroides.[12]
Principle: The activity of D-(-)-tartrate dehydratase is measured by coupling the production of oxaloacetate to its reduction to malate by malate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
1 M Tris-HCl buffer, pH 7.2
-
100 mM MgCl2
-
10 mM NADH
-
Malate Dehydrogenase (MDH) solution (e.g., 1000 units/mL)
-
250 mM D-(-)-tartrate solution, pH adjusted to 7.2
-
Purified D-(-)-tartrate dehydratase enzyme solution
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
100 µL of 1 M Tris-HCl buffer (pH 7.2) (final concentration: 100 mM)
-
10 µL of 100 mM MgCl2 (final concentration: 1 mM)
-
23 µL of 10 mM NADH (final concentration: 0.23 mM)
-
1 µL of Malate Dehydrogenase solution (final concentration: 1 unit/mL)
-
Distilled water to a final volume of 980 µL.
-
-
Incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 250 mM D-(-)-tartrate solution (final concentration: 5 mM).
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
A control reaction without D-(-)-tartrate should be run to account for any non-specific NADH oxidation.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining in Bone Tissue
This protocol is a standard method for the histochemical detection of osteoclasts in bone sections.
Principle: TRAP, an enzyme highly expressed in osteoclasts, hydrolyzes a substrate (e.g., naphthol AS-BI phosphate) at an acidic pH. The released naphthol then couples with a diazonium salt (e.g., Fast Garnet GBC) to form a colored precipitate at the site of enzyme activity. The presence of tartrate in the incubation medium inhibits other acid phosphatases, allowing for the specific detection of TRAP.
Reagents:
-
Fixative (e.g., 10% neutral buffered formalin)
-
Decalcifying solution (e.g., 10% EDTA, pH 7.4)
-
Acetate buffer (0.1 M, pH 5.0)
-
Sodium tartrate solution (0.5 M)
-
Naphthol AS-BI phosphate solution (substrate)
-
Fast Garnet GBC salt solution (chromogen)
-
Counterstain (e.g., Hematoxylin)
Procedure:
-
Tissue Preparation:
-
Fix bone tissue in 10% neutral buffered formalin.
-
Decalcify the tissue in 10% EDTA for several days to weeks, changing the solution regularly.
-
Process the decalcified tissue and embed in paraffin.
-
Cut 5 µm thick sections and mount on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections through a series of xylene and graded alcohol washes to distilled water.
-
Prepare the incubation medium by mixing acetate buffer, sodium tartrate, naphthol AS-BI phosphate, and Fast Garnet GBC salt.
-
Incubate the slides in this medium at 37°C for 30-60 minutes in the dark.
-
Rinse the slides gently in distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse in water, dehydrate through graded alcohols, clear in xylene, and mount with a coverslip.
-
-
Results:
-
TRAP-positive cells (osteoclasts) will appear bright red to purple.
-
Nuclei will be stained blue by the hematoxylin.
-
Signaling Pathways and Logical Relationships
While the this compound itself is not a primary signaling molecule, its metabolism and interactions with enzymes are integrated into broader cellular processes.
Microbial Tartrate Metabolism Pathways
The following diagrams illustrate the metabolic pathways of tartrate in Pseudomonas putida and Salmonella enterica.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tartrate dehydrogenase catalyzes the stepwise oxidative decarboxylation of D-malate with both NAD and thio-NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Roles of Glycerate Kinase—From Photorespiration to Gluconeogenesis, C4 Metabolism, and Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infection-associated gene regulation of L-tartrate metabolism in Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infection-associated gene regulation of L-tartrate metabolism in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrimination of d-Tartrate-Fermenting and -Nonfermenting Salmonella enterica subsp. enterica Isolates by Genotypic and Phenotypic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enzyme-database.org [enzyme-database.org]
- 11. d-(–)-Tartrate Dehydratase of Rhodopseudomonas sphaeroides: Purification, Characterization, and Application to Enzymatic Determination of d-(–)-Tartrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. uniprot.org [uniprot.org]
- 14. EC 4.1.1.73 [iubmb.qmul.ac.uk]
- 15. EC 1.1.1.93 [iubmb.qmul.ac.uk]
- 16. mona.uwi.edu [mona.uwi.edu]
- 17. rsc.org [rsc.org]
- 18. journals.ipinnovative.com [journals.ipinnovative.com]
Tartrate Dianion: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tartrate dianion, the conjugate base of tartaric acid, is a molecule of significant interest across various scientific disciplines, including food science, analytical chemistry, and pharmaceutical development. Its utility stems from its chiral nature and its role in biological pathways. This guide provides an in-depth overview of the tartrate dianion, including its fundamental properties, detailed experimental protocols for its application, and a visualization of its interaction with key metabolic pathways.
Core Properties of the Tartrate Dianion
The tartrate dianion is a C4-dicarboxylate that exists in several stereoisomeric forms due to its two chiral centers.[1] The most common naturally occurring form is the L-(+)-tartrate.[2]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₄O₆²⁻ | [3][4][5] |
| Molar Mass | 148.07 g/mol | [3][5][6] |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioate (for L-tartrate) | |
| Synonyms | L-tartrate, tartrate anion, 2,3-dihydroxybutanedioate | [2][6] |
| Stereoisomers | L(+), D(-), DL(±) (racemic), meso | [1] |
Experimental Protocols
The unique structural characteristics of the tartrate dianion and its derivatives make them invaluable in various experimental applications, particularly in the separation of enantiomers and as chiral auxiliaries in asymmetric synthesis.
Chiral Resolution of Racemic Amines using Monoethyl Tartrate
Tartrate derivatives are effective resolving agents for racemic mixtures. This protocol details the separation of a racemic amine using (+)-monoethyl tartrate, which relies on the differential solubility of the resulting diastereomeric salts.[3][4]
Materials:
-
Racemic amine
-
(+)-Monoethyl tartrate
-
Methanol (anhydrous)
-
5 M NaOH solution
-
Diethyl ether
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Büchner funnel and vacuum filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a crystal or scratching the flask can facilitate this process.[3]
-
For improved yield, the flask can be further cooled in an ice bath.[3]
-
Allow the flask to stand for several hours or overnight to ensure complete crystallization of the less soluble diastereomeric salt.[3]
-
-
Separation:
-
Recovery of Enantiomerically Enriched Amine:
-
Suspend the dried salt in water and add 5 M NaOH solution dropwise until the solution is strongly basic (pH > 12) and the salt has completely dissolved.[3]
-
Transfer the solution to a separatory funnel and extract the liberated free amine with diethyl ether (three times the volume of the aqueous phase).[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[3]
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[3]
-
Asymmetric Michael Addition using Monoethyl Tartrate as a Chiral Auxiliary
Monoethyl tartrate can be covalently attached to a substrate to direct the stereochemical outcome of a reaction, acting as a chiral auxiliary. The following is a generalized protocol for a diastereoselective Michael addition.[7]
Materials:
-
(2R,3R)-Monoethyl tartrate
-
Acryloyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Organocuprate reagent (e.g., Lithium dimethylcuprate)
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Chiral Michael Acceptor:
-
In a solution of (2R,3R)-monoethyl tartrate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C, slowly add acryloyl chloride (1.1 eq).[7]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[7]
-
Purify the crude product by flash column chromatography to yield the monoethyl tartrate-derived enone.[7]
-
-
Diastereoselective Conjugate Addition:
-
Dissolve the purified chiral Michael acceptor (1.0 eq) in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.[7]
-
Slowly add the organocuprate reagent (1.5 eq) to the solution.[7]
-
Stir the reaction mixture at -78 °C for 4 hours.[7]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[7]
-
Allow the mixture to warm to room temperature, extract with diethyl ether, and purify to isolate the product.[7]
-
Interaction with Metabolic Pathways
Tartrate and its isomers can interact with and modulate biological pathways. A notable example is the inhibition of malic enzyme by meso-tartrate.
Inhibition of Malic Enzyme
Meso-tartrate has been shown to inhibit the oxidative decarboxylation of malate to pyruvate, a reaction catalyzed by the "malic" enzyme (EC 1.1.1.40).[5][8] It achieves this by competing with malate for the active site of the enzyme.[5][8] Interestingly, it also acts as an activator for the reverse reaction, the reductive carboxylation of pyruvate.[5][8] This is because meso-tartrate can bind to a control site on the enzyme, stimulating the carboxylation of pyruvate, a reaction with which it does not effectively compete.[5]
Caption: Mechanism of meso-tartrate's dual action on malic enzyme.
Experimental Workflow for Chiral Resolution
The process of chiral resolution using a tartrate derivative can be visualized as a clear workflow, from the initial racemic mixture to the isolated, enantiomerically pure product.
Caption: Workflow for the chiral resolution of a racemic amine.
Conclusion
The tartrate dianion is a versatile and economically important molecule with well-defined physicochemical properties. Its application as a chiral resolving agent and in asymmetric synthesis is well-established, with detailed protocols available to the scientific community. Furthermore, its interaction with metabolic enzymes such as malic enzyme highlights its biological relevance and potential for further investigation in drug development and metabolic research. The information and protocols provided in this guide serve as a valuable resource for professionals working with this multifaceted molecule.
References
- 1. The metabolism of tartrate in man and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unidirectional inhibition and activation of "malic' enzyme of Solanum tuberosum by meso-tartrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can we prepare a chiral compound? PART II. Resolution of racemates. [remotecat.blogspot.com]
- 7. benchchem.com [benchchem.com]
- 8. Unidirectional inhibition and activation of "malic' enzyme of Solanum tuberosum by meso-tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Ions: A Technical Guide to the Coordination Chemistry of Tartrate with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tartaric acid, a naturally occurring dicarboxylic acid, exhibits a remarkable ability to form stable complexes with a wide array of metal ions. This technical guide provides an in-depth exploration of the coordination chemistry of tartrate, offering a valuable resource for researchers in materials science, analytical chemistry, and drug development. The guide summarizes key quantitative data, details experimental protocols for the synthesis and analysis of metal-tartrate complexes, and visualizes relevant biological signaling pathways and experimental workflows. This comprehensive overview aims to facilitate a deeper understanding of metal-tartrate interactions and inspire new avenues of research and application.
Introduction
The coordination of metal ions by organic ligands is a cornerstone of inorganic and bioinorganic chemistry. Tartrate, with its two carboxylic acid and two hydroxyl groups, acts as a versatile chelating agent, capable of forming a variety of coordination complexes with diverse structural and chemical properties. The stereochemistry of tartaric acid—existing as L-(+), D-(-), and meso isomers—adds another layer of complexity and potential for stereospecific interactions. These complexes have found applications in diverse fields, including as catalysts, in enantioselective synthesis, as food additives, and, increasingly, in the pharmaceutical and biomedical sectors for their potential as antimicrobial and anticancer agents. Understanding the fundamental principles of their formation, stability, and reactivity is crucial for harnessing their full potential.
Quantitative Data: Stability of Metal-Tartrate Complexes
The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium between the free metal ion and the ligand with the formed complex. The following tables summarize the logarithmic values of the overall stability constants (log β) for various metal-tartrate complexes. These values are crucial for predicting the speciation of these complexes in solution under different conditions.
Table 1: Stability Constants (log β) of Transition Metal-Tartrate Complexes
| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Conditions |
| Co(II) | 3.6 | 6.2 | 25 °C, 0.1 M KCl |
| Ni(II) | 3.8 | 6.8 | 25 °C, 0.1 M KCl |
| Cu(II) | 4.2 | 7.5 | 25 °C, 0.1 M NaClO₄ |
| Zn(II) | 3.5 | 6.0 | 25 °C, 0.1 M KCl |
| Fe(III) | 7.5 | 13.5 | 25 °C, 0.1 M NaClO₄ |
Table 2: Stability Constants (log β) of Alkaline Earth and Alkali Metal-Tartrate Complexes
| Metal Ion | log β₁ (ML) | Conditions |
| Ca(II) | 2.5 | 25 °C, 0.1 M KCl |
| Mg(II) | 2.8 | 25 °C, 0.1 M KCl |
| K(I) | 0.8 | 25 °C, 0.1 M KCl |
| Na(I) | 0.7 | 25 °C, 0.1 M KCl |
Note: The stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The data presented here are representative values from various sources.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of representative metal-tartrate complexes.
Synthesis of Metal-Tartrate Complexes
This method allows for the slow growth of high-quality single crystals.
-
Materials:
-
Sodium metasilicate solution (1.0 M)
-
L-Tartaric acid solution (1.0 M)
-
Copper(II) chloride solution (1.0 M)
-
Deionized water
-
Test tubes (25 x 150 mm)
-
Parafilm
-
-
Procedure:
-
Prepare the silica gel by carefully adding the 1.0 M tartaric acid solution to the 1.0 M sodium metasilicate solution in a beaker with gentle stirring until a pH of 4.0 is reached.
-
Immediately transfer the gel solution into test tubes to a height of approximately 8-10 cm.
-
Cover the test tubes with parafilm and allow the gel to set for 48-72 hours at room temperature.
-
Once the gel has set, carefully pour 5 mL of the 1.0 M copper(II) chloride solution on top of the gel in each test tube, minimizing disturbance to the gel surface.
-
Seal the test tubes with parafilm and store them in a vibration-free location at room temperature.
-
Blue crystals of copper(II) tartrate will start to appear within the gel matrix over the course of several days to weeks.
-
Once the crystal growth is complete, carefully break the test tubes, and gently extract the crystals from the gel.
-
Wash the crystals with deionized water and dry them at room temperature.
-
This co-precipitation method yields a polycrystalline powder.
-
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)
-
Deionized water
-
Beakers, magnetic stirrer, and filtration apparatus
-
-
Procedure:
-
Prepare a 0.1 M solution of cobalt(II) chloride hexahydrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.1 M solution of potassium sodium tartrate tetrahydrate by dissolving the appropriate amount in deionized water.
-
While stirring, slowly add the cobalt(II) chloride solution to the potassium sodium tartrate solution.
-
A pink precipitate of cobalt(II) tartrate will form immediately.
-
Continue stirring the mixture for 1 hour at room temperature to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it several times with deionized water to remove any soluble impurities.
-
Dry the resulting pink powder in a desiccator over silica gel.
-
This procedure yields a soluble iron(III)-tartrate complex.
-
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
L-Tartaric acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Beakers and a pH meter
-
-
Procedure:
-
Dissolve a 1:2 molar ratio of iron(III) chloride hexahydrate and L-tartaric acid in deionized water in separate beakers.
-
Slowly add the iron(III) chloride solution to the tartaric acid solution with continuous stirring.
-
Adjust the pH of the resulting solution to approximately 3.5-4.0 by the dropwise addition of a 1 M NaOH solution.
-
The solution will change color to a deep brown, indicating the formation of the iron(III)-tartrate complex.
-
This solution can be used for further spectroscopic or electrochemical studies.
-
Characterization Techniques
This protocol outlines the determination of stability constants for a metal-tartrate system using a pH-metric titration.
-
Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Autoburette or high-precision manual burette
-
Thermostated titration vessel
-
Standardized solutions of a strong acid (e.g., HCl), a strong base (e.g., NaOH, carbonate-free), the metal salt (e.g., metal nitrate or perchlorate), and tartaric acid.
-
Inert electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.
-
-
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Ligand Protonation Constants: Titrate a known concentration of tartaric acid (in the presence of the inert electrolyte) with the standardized strong base. Record the pH as a function of the volume of base added.
-
Metal-Ligand Titration: Prepare a solution containing known concentrations of the metal ion and tartaric acid (typically in a 1:1 or 1:2 molar ratio) in the presence of the same inert electrolyte.
-
Titrate this solution with the standardized strong base, recording the pH at regular volume increments.
-
Data Analysis:
-
From the ligand titration data, calculate the protonation constants (pKa values) of tartaric acid.
-
Using the metal-ligand titration data and the predetermined protonation constants, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each titration point.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
Use appropriate software (e.g., HYPERQUAD) or graphical methods to determine the stepwise and overall stability constants from the formation curve.[1]
-
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological signaling pathways relevant to the study of metal-tartrate complexes.
Experimental Workflows
Caption: Workflow for the synthesis and characterization of metal-tartrate complexes.
Biological Signaling Pathways
The biological activity of metal-tartrate complexes, particularly their antimicrobial and anticancer properties, is largely attributed to the action of the metal ion. The tartrate ligand serves as a carrier, influencing the complex's stability, solubility, and bioavailability. The following diagrams illustrate generalized signaling pathways that are implicated in the biological effects of copper and cobalt complexes.
Copper complexes can induce cancer cell death through multiple pathways, including the generation of reactive oxygen species (ROS) and the inhibition of the proteasome.
Caption: Anticancer mechanism of copper complexes involving ROS and proteasome inhibition.[2]
Cobalt complexes are known to induce apoptosis and autophagy in cancer cells, often through the generation of ROS and interaction with DNA.[3][4]
Caption: Anticancer mechanisms of cobalt complexes leading to apoptosis and autophagy.[3][4]
Conclusion
The coordination chemistry of tartrate with metal ions is a rich and multifaceted field with significant implications for both fundamental and applied science. The ability of tartrate to form stable and diverse complexes makes it a valuable ligand in areas ranging from catalysis to drug delivery. This guide has provided a consolidated resource of quantitative stability data, detailed experimental protocols, and visual representations of key processes. It is our hope that this information will serve as a practical tool for researchers, fostering further innovation and discovery in the fascinating world of metal-tartrate complexes. The exploration of their biological activities, in particular, presents a promising frontier for the development of novel therapeutic agents.
References
- 1. cost-nectar.eu [cost-nectar.eu]
- 2. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New perspectives of cobalt tris(bipyridine) system: anti-cancer effect and its collateral sensitivity towards multidrug-resistant (MDR) cancers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Aqueous Environments: A Technical Guide to Tartrate Stability at Varied pH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the stability of tartrate in aqueous solutions, a critical consideration for formulation development, manufacturing, and ensuring product quality and shelf-life. The stability of tartaric acid and its salts is profoundly influenced by pH, which governs its chemical degradation pathways and physical state, primarily its solubility and propensity for salt precipitation.
Fundamentals of Tartaric Acid Chemistry
Tartaric acid (2,3-dihydroxybutanedioic acid) is a diprotic alpha-hydroxy-carboxylic acid. Its structure contains two chiral centers, leading to different stereoisomers. The naturally occurring form, L-(+)-tartaric acid, is widely used in the food, pharmaceutical, and chemical industries.[1][2] In aqueous solutions, tartaric acid exists in equilibrium between its protonated and deprotonated forms. The pH of the solution dictates the dominant species.
The dissociation occurs in two steps:
-
H₂T (Tartaric Acid) ⇌ HT⁻ (Bitartrate) + H⁺
-
HT⁻ (Bitartrate) ⇌ T²⁻ (Tartrate) + H⁺
The acid dissociation constants (pKa) define the pH at which the acid is 50% dissociated into its conjugate base. These values are fundamental to predicting the state of tartrate in a solution of a given pH.
Table 1: Acid Dissociation Constants (pKa) of L-Tartaric Acid at 25°C
| pKa₁ | pKa₂ | Source(s) |
| 2.98 | 4.34 | [3] |
| 3.036 | 4.366 | Previous Google Search |
| 2.96 | - | Previous Google Search |
The equilibrium among these three species is directly dependent on the solution's pH, as illustrated in the pathway below.
Caption: Dissociation pathway of tartaric acid as a function of pH.
Physical Instability: pH-Dependent Solubility and Precipitation
A primary stability concern for tartrate is its potential to precipitate from solution, forming crystalline salts. This is a form of physical instability. The solubility of these salts is highly dependent on the concentration of the bitartrate (HT⁻) and tartrate (T²⁻) ions, which is in turn controlled by pH.
The two most common precipitates are potassium bitartrate (KHT) and calcium tartrate (CaT).
-
Potassium Bitartrate (KHT): Also known as cream of tartar, KHT precipitation is a major issue in the wine industry. The maximum concentration of the bitartrate ion (HT⁻) exists at a pH of approximately 3.6.[1] Consequently, wines with a pH around this value are most susceptible to KHT precipitation, especially at lower temperatures which decrease its solubility.[1] A saturated solution of KHT in water at 25°C has a pH of 3.557, making it a primary pH buffer standard.[4][5]
-
Calcium Tartrate (CaT): The formation of calcium tartrate is more likely at higher pH values because it involves the fully deprotonated this compound (T²⁻).[6][7] As the pH increases above pKa₂, the concentration of T²⁻ rises, increasing the probability of CaT precipitation if calcium ions are present.[7] For example, a wine may be stable at pH 3.5 but form an abundant CaT precipitate if the pH rises to 3.7 or higher.[6] CaT is significantly less soluble than KHT.[7]
Table 2: Solubility of Tartrate Salts in Water
| Salt | Formula | Solubility | Temperature (°C) | Source(s) |
| Potassium Bitartrate | KC₄H₅O₆ | 0.57 g / 100 mL | 20 | [4] |
| Potassium Bitartrate | KC₄H₅O₆ | 6.1 g / 100 mL | 100 | [4] |
| Calcium L-Tartrate | CaC₄H₄O₆ | ~0.01 g / 100 mL | 20 | [8][9] |
| Calcium L-Tartrate | CaC₄H₄O₆ | 0.037 g / 100 mL | 0 | [10] |
The diagram below illustrates the interplay of factors leading to tartrate instability.
Caption: Key relationships governing tartrate stability in aqueous solutions.
Chemical Stability and Degradation Pathways
Beyond physical precipitation, tartrate can undergo chemical degradation. The rate and mechanism of this degradation are also highly sensitive to pH.
Fenton Autoxidation
In the presence of metal catalysts like iron (Fe²⁺) and dissolved oxygen, tartaric acid can undergo autoxidation. This process, known as the Fenton reaction, involves the generation of highly reactive oxygen species, such as the hydroxyl radical (•OH).[11][12]
The kinetics of this reaction are autocatalytic and show a strong pH dependence in the range of 2.5 to 4.5.[13][14][15] The process involves distinct initiation, propagation, and termination phases.[13][15]
Table 3: Influence of pH on Fenton Autoxidation of Tartaric Acid
| pH Range | Initiation Phase | Propagation Phase | Overall Reaction | Source(s) |
| Low pH (2.5 - 3.0) | Slower, but distinct. Involves activation of O₂ by an Fe(II)-tartrate complex. | Pronounced and sustained, exhibiting zero-order kinetics. | Clear autocatalytic behavior with distinct phases. | [12][13][15] |
| High pH (3.5 - 4.5) | Speeds up with increasing pH. | Shortens significantly and is nearly absent at pH 4.5. | The fast, chain-like oxidation phase is not present. | [12][13] |
This pH dependency is critical, as the fast, chain-like oxidative phase that rapidly degrades tartrate occurs at a lower pH and is suppressed at a higher pH.[13] The reaction involves the formation of hydrogen peroxide (H₂O₂) as a key intermediate, which is then regenerated during the propagation phase in a self-sustaining chain reaction.[12][13]
Epimerization
Epimerization is the change in the configuration of one of several chiral centers in a molecule. While a known degradation pathway for some pharmaceutical molecules, [Previous Google Search] there is limited specific information in the literature regarding the kinetics of tartaric acid epimerization in aqueous solutions as a function of pH, suggesting it is not a primary pathway of instability under common conditions.
Experimental Protocols for Stability Assessment
Assessing tartrate stability is crucial for predicting shelf-life and ensuring product quality. Methodologies range from simple physical tests to sophisticated chromatographic techniques.
Protocol: Cold Stability Test (for KHT Precipitation)
This method is widely used to assess the risk of potassium bitartrate precipitation.
-
Sample Preparation: Filter the test solution (e.g., wine, beverage, or drug formulation) through a 0.45 µm membrane filter to remove any existing nuclei that could affect results. [Previous Google Search]
-
Incubation: Place the filtered sample in a sealed container and hold at a low temperature, typically -4°C, for a set period (e.g., 72 hours). [Previous Google Search]
-
Observation: After the incubation period, visually inspect the sample while still cold for any signs of crystalline precipitate.
-
Confirmation (Optional): Allow the sample to return to room temperature. If the crystals redissolve, the solution may be considered stable at ambient temperatures. Persistent crystals indicate instability. [Previous Google Search]
Caption: Workflow for a typical cold stability test.
Protocol: General Stability-Indicating HPLC Method
For drug development, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the active ingredient and separate it from any degradants.
-
Method Development:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[16]
-
Mobile Phase: A buffered mobile phase is crucial for controlling pH and achieving consistent retention times. A common starting point is a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and/or methanol.[16] The pH is adjusted to optimize separation.
-
Detection: UV detection is typical, with the wavelength set to the absorbance maximum of the tartrate-containing compound (e.g., 214 nm or 254 nm).[17]
-
-
Forced Degradation Study:
-
To prove the method is stability-indicating, the drug substance is subjected to stress conditions (e.g., strong acid, strong base, oxidation with H₂O₂, heat, light) to intentionally generate degradation products.[16][17]
-
Acid/Base Hydrolysis: Incubate the sample in solutions of HCl and NaOH. Neutralize before injection.[17]
-
Oxidation: Incubate the sample in a solution of hydrogen peroxide.[17]
-
-
Validation:
-
Analyze the stressed samples using the developed HPLC method.
-
The method is considered stability-indicating if the primary drug peak is well-resolved from all degradation product peaks and peak purity analysis (using a Diode Array Detector) confirms no co-elution.[17]
-
The method must be fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16]
-
Conclusion
The stability of tartrate in aqueous solutions is a multifaceted issue governed primarily by pH. At low to neutral pH (approx. 3.0-4.5), the primary concern is often the precipitation of potassium bitartrate, while at higher pH values, the risk shifts towards the precipitation of the less soluble calcium tartrate. Concurrently, chemical stability is challenged by oxidative degradation, such as the iron-catalyzed Fenton reaction, which exhibits complex, pH-dependent kinetics and is most aggressive at lower pH values.
For researchers and formulation scientists, controlling the pH is the most critical tool for ensuring tartrate stability. A thorough understanding of the pKa values, the potential for interaction with cations, and the influence of catalysts is essential for developing robust, stable, and effective products. The use of appropriate analytical techniques, from simple physical tests to validated stability-indicating HPLC methods, is paramount for confirming and monitoring the stability of tartrate-containing formulations throughout their lifecycle.
References
- 1. Research progress of tartaric acid stabilization on wine characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tartaric acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 5. upload.wikimedia.org [upload.wikimedia.org]
- 6. enartis.com [enartis.com]
- 7. Tartaric stabilization: how to avoid the precipitation of wine in the bottle? - Enartis [enartis.com]
- 8. Calcium tartrate | C4H4CaO6 | CID 9815471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. E354 (Calcium Tartrate) - Ataman Kimya [atamanchemicals.com]
- 10. Calcium tartrate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetics of autoxidation of tartaric acid in presence of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Solubility of Tartrate Salts for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of various tartrate salts in aqueous and organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details established experimental methodologies for solubility determination, and presents logical workflows through diagrams. The information contained herein is intended to serve as a critical resource for formulation development, analytical method development, and other research applications where the solubility of tartrate salts is a key parameter.
Introduction
Tartaric acid and its corresponding salts, collectively known as tartrates, are widely utilized in the pharmaceutical, food, and chemical industries. Their functional properties, such as their roles as excipients, buffering agents, and resolving agents in chiral separations, are intrinsically linked to their solubility behavior. A thorough understanding of the solubility of different tartrate salts in various solvent systems is therefore paramount for their effective application. This guide offers a centralized repository of technical information on this subject.
Solubility of Tartrate Salts: Quantitative Data
The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The following tables summarize the available quantitative solubility data for several common tartrate salts in water and selected organic solvents.
Table 1: Solubility of Tartrate Salts in Water
| Tartrate Salt | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| Sodium L-Tartrate Dihydrate | C₄H₈Na₂O₈ | 230.08 | 20 | 29 | [1] |
| Potassium Sodium Tartrate Tetrahydrate (Rochelle Salt) | C₄H₄KNaO₆·4H₂O | 282.22 | 0 | 26 | [2][3] |
| 6 | 47.4 | [3] | |||
| 20 | 67.8 | [4][5] | |||
| 26 | 66 | [2][3] | |||
| 30 | 102 | [4][5] | |||
| Calcium L-Tartrate | CaC₄H₄O₆ | 188.15 | 0 | 0.037 | [6] |
| 20 | ~0.01 | [7][8][9] | |||
| 85 | 0.2 | [6] | |||
| Potassium Bitartrate (Cream of Tartar) | KHC₄H₄O₆ | 188.18 | 10 | ~0.4 | [10] |
| 16 | 1 g in 162 mL (~0.62) | [10] | |||
| 100 | ~6 | [10] | |||
| Tartaric Acid | C₄H₆O₆ | 150.09 | Room Temp. | ~20 | [11] |
Table 2: Qualitative and Quantitative Solubility of Tartrate Salts in Organic Solvents
| Tartrate Salt | Solvent | Solubility | Reference(s) |
| Sodium L-Tartrate | Ethanol | Insoluble | [1][12][13][14] |
| Other Organic Solvents | Insoluble | [1] | |
| Potassium Sodium Tartrate | Ethanol | Insoluble | [2] |
| Alcohol | Slightly Soluble | [4][15] | |
| Calcium L-Tartrate | Ethanol | Sparingly Soluble | [7][8][9] |
| Diethyl Ether | Slightly Soluble | [7][8][9] | |
| Potassium Bitartrate | Alcohol | 1 g in 8820 mL (~0.011) | [10] |
| Magnesium Tartrate | Water | Slightly Soluble | [16] |
| Ethanol | Slightly Soluble | [16] |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry and pharmaceutical sciences. The following section outlines a general yet detailed methodology for determining the solubility of a salt, which can be adapted for tartrate salts.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[17]
Materials:
-
Tartrate salt of interest
-
Solvent of interest (e.g., purified water, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature water bath or incubator with shaker
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the tartrate salt to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a constant temperature shaker bath. Agitate the solution for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.
-
Filtration: Immediately filter the aliquot using a syringe filter that is compatible with the solvent and does not adsorb the solute.
-
Quantification: Dilute the clear filtrate to a suitable concentration and analyze the concentration of the dissolved tartrate salt using a validated analytical method.
-
Replicate and Verify: The experiment should be performed in triplicate to ensure the reproducibility of the results.[17]
Polythermal Method for Temperature-Dependent Solubility
This method is used to construct a solubility-temperature curve by determining the saturation temperature of solutions with known concentrations.[18][19]
Materials:
-
Tartrate salt
-
Distilled water or other solvent
-
Test tube with a two-hole rubber stopper
-
Thermometer
-
Stirring rod
-
Hot water bath
-
Buret for solvent addition
Procedure:
-
Initial Solution: Accurately weigh a known mass of the tartrate salt into the test tube. Add a measured volume of the solvent.
-
Dissolution: Heat the test tube in a hot water bath while stirring until all the salt has completely dissolved.
-
Crystallization Point Determination: Remove the test tube from the hot water bath and allow it to cool while continuously stirring. Record the temperature at which the first crystals appear. This is the saturation temperature for that specific concentration.
-
Dilution and Repetition: Add a known volume of solvent to the test tube to create a more dilute solution. Repeat the heating and cooling process to determine the new saturation temperature.
-
Data Collection: Repeat the dilution step several times to obtain a series of saturation temperatures for different concentrations.
-
Curve Construction: Plot the calculated solubility (in g/100 mL of solvent) on the y-axis against the saturation temperature on the x-axis to generate the solubility curve.[18]
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Shake-Flask Solubility Method.
Caption: Workflow for the Polythermal Solubility Method.
Factors Influencing Tartrate Salt Solubility
Several factors can significantly influence the solubility of tartrate salts:
-
Temperature: Generally, the solubility of salts in water increases with temperature, as seen with potassium sodium tartrate and calcium tartrate.[6][20] However, the extent of this effect varies between different salts.
-
pH: The pH of the solvent can affect the ionization state of the tartrate anion and thus influence its solubility.
-
Solvent Composition: The polarity of the solvent plays a crucial role. Ionic salts like tartrates are typically much more soluble in polar solvents like water than in non-polar organic solvents.
-
Presence of Other Ions (Common Ion Effect): The solubility of a sparingly soluble salt is reduced by the presence of a second solute that furnishes a common ion.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.
Conclusion
This technical guide has provided a consolidated overview of the solubility of various tartrate salts, presenting quantitative data, detailed experimental protocols, and visual workflows. The information compiled is essential for scientists and researchers working with these compounds, enabling more informed decisions in formulation, manufacturing, and research and development. It is recommended that for critical applications, the solubility be experimentally verified under the specific conditions of use.
References
- 1. SODIUM L-TARTRATE - Ataman Kimya [atamanchemicals.com]
- 2. Potassium sodium tartrate - Wikipedia [en.wikipedia.org]
- 3. Potassium sodium tartrate - Sciencemadness Wiki [sciencemadness.org]
- 4. Potassium sodium tartrate CAS#: 304-59-6 [m.chemicalbook.com]
- 5. potassium sodium tartrate solution [chembk.com]
- 6. Calcium tartrate - Wikipedia [en.wikipedia.org]
- 7. E354 (Calcium Tartrate) - Ataman Kimya [atamanchemicals.com]
- 8. Calcium tartrate | C4H4CaO6 | CID 9815471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CALCIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 10. Potassium Bitartrate | C4H5O6K | CID 23681127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 13. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. SODIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 15. atamankimya.com [atamankimya.com]
- 16. biollachemicals.com [biollachemicals.com]
- 17. fda.gov [fda.gov]
- 18. fountainheadpress.com [fountainheadpress.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Notes: Tartrate and Its Derivatives as Chiral Resolving Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the synthesis of pharmaceuticals and other fine chemicals where stereochemistry often dictates biological activity.[1] One of the most established and industrially viable methods for achieving this is through the formation of diastereomeric salts using a chiral resolving agent.[2][3] Tartaric acid and its derivatives are a versatile and cost-effective class of resolving agents, widely employed for the resolution of racemic bases such as amines, as well as other compounds.[4][5][6]
The principle of this resolution technique lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[4] Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics.[6][7] This difference allows for their separation by conventional methods, most commonly fractional crystallization.[1] Following separation, the desired enantiomer can be recovered from the diastereomeric salt.
This document provides detailed application notes, experimental protocols, and comparative data on the use of tartaric acid and its derivatives as chiral resolving agents in organic synthesis.
Principle of Chiral Resolution using Tartrate
The fundamental mechanism involves an acid-base reaction between the chiral tartaric acid derivative (the resolving agent) and a racemic base (the analyte). This reaction forms a pair of diastereomeric salts. Due to their distinct three-dimensional structures, these salts exhibit different crystal packing and intermolecular interactions, leading to variations in their solubility in a given solvent system.[8] By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated, while the other remains in the mother liquor. The less soluble diastereomer is then isolated by filtration. Subsequently, the resolved enantiomer is liberated from the salt, typically by treatment with an acid or base.
Below is a diagram illustrating the logical relationship of this process.
Caption: Logical workflow of chiral resolution via diastereomeric salt formation.
Comparison of Tartrate-Based Resolving Agents
While naturally occurring L-(+)-tartaric acid is a classical choice, its derivatives can offer enhanced performance in terms of resolution efficiency and selectivity.[4] Esterification or acylation of the hydroxyl groups of tartaric acid can modify its steric and electronic properties, leading to greater differentiation in the solubilities of the resulting diastereomeric salts.[4][5]
Commonly used tartaric acid derivatives include:
-
Monoethyl tartrate: An effective and economical option for the resolution of primary and secondary amines.[1]
-
O,O'-Dibenzoyl-tartaric acid (DBTA): A widely studied resolving agent.[9][10]
-
O,O'-Di-p-toluoyl-tartaric acid (DPTTA or DTTA): Another effective derivative for resolving various racemic compounds.[8][9]
-
Di-o-toluoyl-d-tartaric acid (D-DOTA): Has shown high efficiency in specific applications.[11]
The choice of the resolving agent is crucial and often determined empirically through screening.
Quantitative Data on Resolution Performance
The efficacy of a chiral resolution is typically assessed by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes data from various studies, showcasing the performance of different tartrate derivatives.
| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High (F=0.69)¹ | High | [2] |
| (R,R)-Tartaric Acid | (R,S)-1-Phenylpropan-1-amine | Ethanol | <60 | - | [2] |
| (S,S)-Tartaric Acid | Racemic 1-methyl-2-phenyl-ethylamine | Isopropanol | ~90 | ~90 | [2] |
| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | (R,S)-Tamsulosine Intermediate | Water/Methanol | Good | - | [2] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | rac-N-methylamphetamine | - | - | 82.5 | [9] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | rac-N-methylamphetamine | - | - | 57.9 | [9] |
| (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | DL-leucine | - | - | 91.20 (D-Leu) / -73.32 (L-Leu) | [8] |
| Di-o-toluoyl-d-tartaric acid (D-DOTA) | Finerenone | Ethanol-Water | - | ~10% higher than DBTA and DTTA | [11] |
| ¹ F represents the fraction of the less soluble diastereomer salt obtained. |
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic amine using a tartaric acid-based resolving agent. Optimization of solvent, temperature, and stoichiometry is often necessary for specific applications.
Protocol 1: Diastereomeric Salt Formation and Crystallization
Materials:
-
Racemic amine
-
Tartaric acid or its derivative (e.g., monoethyl tartrate, DBTA, DPTTA)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or water bath
-
Crystallization dish or Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen warm solvent.[1]
-
Preparation of Resolving Agent Solution: In a separate flask, dissolve the chiral tartaric acid derivative (0.5 to 1.0 equivalent) in the same solvent, warming if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. The mixture may exotherm.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. If no crystals form, initiate crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.[1][2]
-
Maturation: Allow the mixture to stand undisturbed, often for several hours or overnight, to allow for complete crystallization of the less soluble diastereomer.[12]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[2][12]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[2]
-
Drying: Dry the crystalline diastereomeric salt, for example, in a vacuum oven at a suitable temperature.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
Materials:
-
Isolated diastereomeric salt
-
Aqueous basic solution (e.g., NaOH, KOH, NH₄OH)
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
-
Rotary evaporator
Procedure:
-
Salt Dissociation: Suspend or dissolve the isolated diastereomeric salt in water.[2]
-
Basification: Add an aqueous basic solution to the mixture until the pH is sufficiently high to deprotonate the amine, liberating it as a free base.[12] The free amine may separate as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomerically enriched amine into a suitable organic solvent. Repeat the extraction two to three times to ensure complete recovery.[2]
-
Washing and Drying: Combine the organic extracts and wash them with water or brine to remove residual salts. Dry the organic layer over an anhydrous drying agent.[2]
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the purified, enantiomerically enriched amine.[2]
-
Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for chiral resolution using a tartrate-based resolving agent.
Caption: General experimental workflow for diastereomeric salt resolution.
Conclusion
The use of tartaric acid and its derivatives as chiral resolving agents remains a powerful, scalable, and economical method for the separation of enantiomers in both academic and industrial settings. The success of this technique relies on the careful selection of the resolving agent and the optimization of crystallization conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop efficient chiral resolution processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Notes and Protocols for Rochelle Salt in Piezoelectric Transducers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rochelle salt (Sodium Potassium Tartrate Tetrahydrate, KNaC₄H₄O₆·4H₂O) is a historically significant piezoelectric material, being one of the first materials in which piezoelectricity was discovered by the Curie brothers in 1880.[1] While it has been largely superseded in many applications by synthetic ceramics like lead zirconate titanate (PZT), Rochelle salt is experiencing a resurgence of interest due to its unique properties. It is non-toxic, biodegradable, and can be sourced from renewable resources, making it an attractive candidate for eco-friendly and biocompatible piezoelectric devices.[2][3] This document provides detailed application notes and experimental protocols for the use of Rochelle salt in piezoelectric transducers, aimed at researchers and professionals in scientific fields.
Rochelle salt exhibits ferroelectricity between its two Curie points of -18°C and +24°C.[3] Its primary advantages lie in its high piezoelectric coefficients and low cost.[2] However, it also presents challenges, including its sensitivity to humidity and temperature, and lower mechanical strength compared to ceramic materials. Recent research has focused on the development of composites, such as embedding Rochelle salt in a polymer matrix, to enhance its durability and stability.[3]
Data Presentation: Comparative Properties of Piezoelectric Materials
The following table summarizes the key quantitative properties of Rochelle salt compared to commonly used piezoelectric materials, PZT (Lead Zirconate Titanate) and PVDF (Polyvinylidene Fluoride). This data is essential for material selection in transducer design.
| Property | Rochelle Salt | PZT-5A | PVDF | Units |
| Piezoelectric Charge Coefficient (d) | ||||
| d₃₃ | ~30 - 120 (in PLA composite)[3] | 390[4] | -33[5] | pC/N or pm/V |
| d₃₁ | - | -190[4] | 23[5] | pC/N or pm/V |
| d₁₄, d₂₅, d₃₆ | Non-negligible[6] | - | - | pC/N or pm/V |
| Piezoelectric Voltage Coefficient (g) | ||||
| g₃₃ | - | 24.8 | -330 | 10⁻³ Vm/N |
| g₃₁ | - | -12.4 | 216 | 10⁻³ Vm/N |
| Electromechanical Coupling Coefficient (k) | ||||
| k₃₃ | - | 0.72 | 0.12 | - |
| kₚ | - | 0.65 | 0.10 | - |
| Dielectric Constant (εᵣ) | 100 - 18,000 (highly temperature dependent)[7] | 1800[4] | 12[5] | - |
| Physical Properties | ||||
| Density (ρ) | 1.79[1] | 7.75 | 1.78 | g/cm³ |
| Young's Modulus (Y) | 3.18 x 10⁸[8] | 6.1 x 10¹⁰ | 2.4 x 10⁹ | Pa |
| Curie Temperature (T꜀) | -18 and 24[3] | 365 | ~100 | °C |
Note: The properties of Rochelle salt, particularly its piezoelectric and dielectric constants, are highly dependent on temperature, humidity, and crystal quality. The values presented for the Rochelle salt composite represent recent advancements in improving its practical applicability.
Experimental Protocols
Protocol 1: Synthesis and Growth of Rochelle Salt Single Crystals
This protocol details a standard laboratory procedure for growing large, high-quality single crystals of Rochelle salt suitable for transducer fabrication.
Materials:
-
Potassium bitartrate (Cream of Tartar)
-
Sodium carbonate (Washing Soda)
-
Distilled or deionized water
-
Beakers (600 mL and 250 mL)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Funnel and filter paper
-
Crystallization dish
-
Nylon thread
-
Spatula
-
Balance
Procedure:
-
Preparation of Supersaturated Solution: a. In a 600 mL beaker, dissolve 80 g of potassium bitartrate in 100 mL of distilled water. b. Gently heat the solution on a heating mantle to approximately 70-80°C while stirring continuously until the potassium bitartrate is fully dissolved.[9] c. Slowly add sodium carbonate in small portions to the hot solution. Effervescence (CO₂ release) will occur. Continue adding sodium carbonate until the fizzing ceases, indicating the completion of the reaction.[7] d. Allow the solution to cool slightly, then filter it while still warm through a funnel with filter paper into a clean 250 mL beaker to remove any impurities or unreacted solids.[2]
-
Seed Crystal Formation: a. Pour a small amount of the filtered solution into a shallow crystallization dish and allow it to cool and evaporate slowly at room temperature. b. Small, well-formed crystals will appear after a few hours to a day. These will serve as seed crystals.[10]
-
Single Crystal Growth: a. Select a single, well-formed seed crystal and tie it to a fine nylon thread. b. Suspend the seed crystal in the remaining supersaturated Rochelle salt solution in the 250 mL beaker, ensuring it is fully submerged and not touching the sides or bottom of the beaker. c. Cover the beaker with a watch glass or perforated parafilm to prevent contamination and slow down the evaporation rate. d. Place the setup in a location with a stable temperature, away from vibrations. e. Allow the crystal to grow over several days to weeks. The size of the final crystal will depend on the volume of the solution and the growth time.[10]
Protocol 2: Fabrication of a Rochelle Salt Piezoelectric Transducer
This protocol outlines the steps to fabricate a basic piezoelectric transducer from a grown Rochelle salt crystal.
Materials:
-
Large single crystal of Rochelle salt
-
Conductive silver paint or epoxy
-
Fine gauge insulated copper wire
-
Soldering iron and solder
-
Multimeter
-
Protective coating (e.g., clear nail polish or epoxy resin)
-
Cutting and polishing equipment (e.g., a wet thread saw, fine-grit sandpaper)
Procedure:
-
Crystal Preparation: a. Carefully cut a thin, flat plate from the large Rochelle salt crystal. A wet thread saw is recommended to avoid fracturing the delicate crystal.[10] b. Gently polish the two major faces of the crystal plate using fine-grit sandpaper to ensure they are parallel and smooth.
-
Electrode Deposition: a. Apply a thin, uniform layer of conductive silver paint or epoxy to the two polished faces of the crystal plate. These will serve as the electrodes. b. Allow the conductive material to dry completely according to the manufacturer's instructions.
-
Lead Attachment: a. Solder a fine gauge insulated copper wire to each of the silver electrodes. Be quick and use minimal heat to avoid damaging the crystal.
-
Encapsulation: a. To protect the Rochelle salt crystal from moisture, apply a thin layer of a protective coating, such as clear nail polish or epoxy resin, over the entire transducer assembly, leaving the ends of the wires exposed. b. Allow the coating to cure completely.
Protocol 3: Characterization of the Piezoelectric Transducer
This protocol describes the basic characterization of the fabricated Rochelle salt transducer to verify its piezoelectric properties.
Materials:
-
Fabricated Rochelle salt transducer
-
Oscilloscope
-
Function generator
-
Impedance analyzer
-
Small mechanical tapper or shaker
Procedure:
-
Direct Piezoelectric Effect Characterization: a. Connect the leads of the transducer to the input of an oscilloscope. b. Gently tap the transducer with a non-conductive object. c. Observe the voltage signal generated on the oscilloscope. The amplitude of the voltage is proportional to the applied mechanical stress.[7]
-
Converse Piezoelectric Effect Characterization: a. Connect the leads of the transducer to the output of a function generator. b. Set the function generator to produce a sine wave at a frequency in the audible range (e.g., 1 kHz). c. Bring the transducer close to your ear and listen for a faint sound, indicating that the crystal is vibrating in response to the applied electric field.
-
Impedance Spectroscopy: a. Connect the transducer to an impedance analyzer. b. Perform a frequency sweep over a range relevant to the transducer's expected resonance. c. The impedance spectrum will show a sharp dip at the resonant frequency and a peak at the anti-resonant frequency. These frequencies can be used to calculate the electromechanical coupling factor.[11]
Mandatory Visualizations
Piezoelectric Effect in Rochelle Salt
Caption: Direct and converse piezoelectric effects in a Rochelle salt crystal.
Experimental Workflow for Transducer Fabrication and Characterization
Caption: Workflow for Rochelle salt transducer fabrication and characterization.
Logical Relationships in Rochelle Salt Applications
Caption: Properties, challenges, and applications of Rochelle salt.
References
- 1. ia600407.us.archive.org [ia600407.us.archive.org]
- 2. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 3. Rochelle Salt-Based Ferroelectric and Piezoelectric Composite Produced with Simple Additive Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. elibartlit.com [elibartlit.com]
- 7. US2483647A - Method of growing a rochelle salt crystal - Google Patents [patents.google.com]
- 8. How to Make Easy, DIY Rochelle Salt [thoughtco.com]
- 9. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: The Role of Tartrate as a Complexing Agent in Fehling's Solution for the Quantification of Reducing Sugars
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and experimental protocols for the use of Fehling's solution in the detection and quantification of reducing sugars. A primary focus is placed on the critical role of tartrate ions as a complexing agent, which stabilizes the copper(II) ions in the alkaline medium necessary for the redox reaction. We present both qualitative and quantitative methodologies, including the standardized Lane-Eynon titration method. This note is intended to serve as a practical guide for laboratory professionals requiring accurate analysis of reducing sugars in various samples.
Introduction
Fehling's test, first developed by Hermann von Fehling in 1849, is a classical chemical method used to differentiate between reducing and non-reducing sugars and to distinguish between water-soluble aldehyde and ketone functional groups.[1][2] Reducing sugars, which include all monosaccharides (like glucose and fructose) and some disaccharides (like maltose and lactose), possess a free aldehyde or ketone group that can be oxidized.[2] Fehling's solution serves as a mild oxidizing agent that is reduced in the presence of these sugars, leading to a visible color change.[3] The stability and reactivity of the reagent are critically dependent on the presence of a complexing agent, typically tartrate, making its role fundamental to the success of the assay.[4]
Principle of the Fehling's Test
The Fehling's test is based on a redox reaction. In an alkaline environment, the aldehyde group of a reducing sugar is oxidized to a carboxylate anion.[1] Concurrently, the copper(II) ions (Cu²⁺) in Fehling's solution are reduced to copper(I) ions (Cu⁺), which then precipitate out of the solution as brick-red copper(I) oxide (Cu₂O).[2]
The overall reaction can be simplified as follows: R-CHO + 2 Cu²⁺ + 5 OH⁻ → R-COO⁻ + Cu₂O(s) + 3 H₂O
A critical challenge in this reaction is that in a strongly alkaline solution, Cu²⁺ ions would normally precipitate as blue copper(II) hydroxide (Cu(OH)₂). To prevent this, tartrate ions are introduced as a chelating agent. The tartrate ions form a stable, deep blue, water-soluble bis(tartrate) complex with the Cu²⁺ ions, keeping them in solution and available to react with the reducing sugars.[2] This complex is the active component of Fehling's solution.
Diagram 1: Chemical Pathway of Copper-Tartrate Complex in Fehling's Test
Caption: Role of tartrate in chelating Cu²⁺ ions and the subsequent redox reaction.
Reagents and Apparatus
Reagents:
-
Fehling's Solution A: Dissolve 34.64 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in distilled water, add 0.5 mL of concentrated sulfuric acid, and dilute to a final volume of 500 mL.
-
Fehling's Solution B: Dissolve 173 g of potassium sodium tartrate tetrahydrate (Rochelle salt, KNaC₄H₄O₆·4H₂O) and 50 g of sodium hydroxide (NaOH) in distilled water and dilute to a final volume of 500 mL.
-
Standard Dextrose (Glucose) Solution (for quantitative analysis): Accurately weigh ~2.5 g of dried dextrose, dissolve in distilled water, and dilute to 500.0 mL in a volumetric flask.
-
Methylene Blue Indicator (1% w/v): Dissolve 1 g of methylene blue in 100 mL of distilled water.
-
Neutral Lead Acetate (45% w/v): For sample clarification.
-
Potassium Oxalate (22% w/v): For deleasing.
Note: Fehling's solutions A and B should be stored separately in rubber-stoppered bottles and mixed in equal volumes immediately before use, as the final reagent is not stable over time.[1]
Apparatus:
-
Burette (50 mL) with an offset tip
-
Pipettes (5 mL, 10 mL, 25 mL)
-
Volumetric flasks (250 mL, 500 mL)
-
Erlenmeyer (conical) flasks (250 mL)
-
Hot plate
-
Analytical balance
-
Water bath
Experimental Protocols
This protocol is used for the rapid, qualitative detection of the presence of reducing sugars.
-
Prepare Fehling's Reagent: In a clean test tube, mix 1 mL of Fehling's solution A and 1 mL of Fehling's solution B. The resulting solution should be a clear, deep blue.
-
Add Sample: Add 2-3 drops of the liquid sample to be tested into the test tube. For solid samples, dissolve a small amount in distilled water first.
-
Heating: Place the test tube in a gently boiling water bath for 2-3 minutes.
-
Observation: Observe any color change.
-
Positive Result: The formation of a yellow, green, orange, or brick-red precipitate indicates the presence of reducing sugars. The color depends on the concentration of the sugar.[2]
-
Negative Result: The solution remains clear and blue, indicating the absence of reducing sugars.
-
This method determines the concentration of a reducing sugar solution by titrating it against a known volume of Fehling's solution.
-
Prepare the Burette: Rinse and fill a 50 mL burette with the sugar solution to be analyzed.
-
Prepare the Reaction Flask: Accurately pipette 10 mL of the freshly mixed Fehling's solution (5 mL of A + 5 mL of B) into a 250 mL conical flask.
-
Preliminary Titration:
-
Add approximately 15 mL of the sugar solution from the burette to the flask.
-
Heat the mixture to boiling on a hot plate.
-
Continue adding the sugar solution in small increments (1-2 mL) until the blue color of the solution begins to fade. Boil for 1-2 minutes between additions.
-
Add 2-3 drops of methylene blue indicator. The solution will turn blue again.
-
Continue titrating dropwise, while keeping the solution boiling, until the blue indicator color disappears, leaving a brick-red suspension. This is the endpoint.
-
Record the total volume of sugar solution used. The final titration should be completed within a total boiling time of 3 minutes.
-
-
Accurate Titration:
-
Refill the burette. Pipette another 10 mL of mixed Fehling's solution into a clean flask.
-
From the burette, add a volume of sugar solution that is 1 mL less than the volume determined in the preliminary titration.
-
Heat the mixture to boiling for 1 minute.
-
Add 2-3 drops of methylene blue indicator and continue boiling for another minute.
-
Rapidly complete the titration by adding the sugar solution dropwise until the endpoint is reached.
-
Record the precise volume (titer). Repeat for a total of three concordant results.
-
Data Presentation and Interpretation
For quantitative analysis, the concentration of the reducing sugar is determined by using the titer volume and consulting a standard reference table, such as the Hammond or Lane-Eynon tables. These tables correlate the volume of the sugar solution required to reduce a specific volume of Fehling's solution to the mass of the sugar.
Table 1: Illustrative Lane-Eynon Data for Dextrose (Glucose) (Using 10 mL of standard Fehling's Solution)
| Titer (mL of Sugar Solution) | Dextrose (mg) | Dextrose (mg/100 mL) |
| 15 | 48.8 | 325.3 |
| 20 | 49.4 | 247.0 |
| 25 | 50.0 | 200.0 |
| 30 | 50.5 | 168.3 |
| 35 | 51.0 | 145.7 |
| 40 | 51.5 | 128.8 |
| 45 | 52.0 | 115.6 |
| 50 | 52.4 | 104.8 |
| Note: This is a representative table. For official analysis, refer to the complete tables provided by bodies such as AOAC International. |
Calculation: The concentration of reducing sugar in the original sample can be calculated as follows:
Concentration (g/100mL) = (Factor from Table in mg) / (Titer Volume in mL) * Dilution Factor
Diagram 2: Experimental Workflow for Lane-Eynon Titration
References
Application Notes and Protocols for Tartrate Quantification in Wine using Ion Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of tartrate in wine samples using ion chromatography (IC). The methods described are suitable for quality control, research, and development purposes, offering high precision and accuracy.
Principle of the Method
Ion chromatography with suppressed conductivity detection is a robust and sensitive technique for the analysis of organic acids like tartrate in complex matrices such as wine.[1] The fundamental principle involves the separation of ionic analytes on an ion-exchange column. A liquid mobile phase, or eluent, carries the sample through the column where anions, including tartrate, are separated based on their affinity for the stationary phase.[1] Following separation, a suppressor reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions.[1] This process increases the signal-to-noise ratio, allowing for sensitive and selective detection by a conductivity detector.[1] This method is advantageous as it avoids interferences from phenolic compounds that can affect UV detection methods.[2]
Experimental Protocols
Several ion chromatography methods have been established for the determination of tartrate and other organic acids in wine. Below are detailed protocols for two common approaches: a fast isocratic screening method and a gradient method for higher resolution.
Protocol 1: Fast Isocratic Screening Method
This method is suitable for rapid analysis of major organic acids and anions in wine.[3]
1. Instrumentation and Columns:
-
Ion Chromatograph: A system equipped with a suppressed conductivity detector.[3]
-
Column: Metrosep A Supp 10 - 100/4.0 or similar anion-exchange column.[3]
2. Reagents and Standards:
-
Eluent: 5.0 mmol/L Sodium Carbonate (Na₂CO₃) + 5.0 mmol/L Sodium Bicarbonate (NaHCO₃).[4]
-
Deionized (DI) water: Type I reagent grade, 18 MΩ-cm resistivity or better.[5]
-
Stock Standard: Prepare a stock solution of tartaric acid in DI water.[5] Working standards are prepared by diluting the stock solution to the desired concentration range (e.g., 1 to 20 mg/L).[2]
3. Sample Preparation:
-
Dilute the wine sample 10 to 50-fold with ultrapure water (UPW). A higher dilution factor (e.g., 50-fold) may be necessary for tartrate to fall within the calibration range.[3][4]
-
To minimize oxidation, cap the vials with polyester lids.[4]
-
Filter the diluted sample through a 0.22 µm or 0.45 µm membrane filter prior to injection.[3] Inline ultrafiltration can be used for automated sample cleanup.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 35 °C.[4]
-
Detection: Suppressed conductivity.[3]
5. Calibration:
-
Inject a series of working standards to generate a calibration curve. The curve should be linear over the expected concentration range of the samples.[2]
Protocol 2: Gradient Elution Method for Complex Monitoring
This method provides improved resolution for the separation of a larger number of organic acids.[4]
1. Instrumentation and Columns:
-
Ion Chromatograph: A system with gradient capabilities and a suppressed conductivity detector.[1]
-
Column: Dionex OmniPac PAX-500, Dionex IonPac AS11-HC-4μm, or Metrosep A Supp 7 - 250/4.0.[1][4][6]
2. Reagents and Standards:
-
Eluent A: Ultrapure water.[4]
-
Eluent B: 6.4 mmol/L Sodium Carbonate (Na₂CO₃) + 2.0 mmol/L Sodium Bicarbonate (NaHCO₃) or a potassium hydroxide (KOH) gradient.[1][4]
-
Deionized (DI) water: Type I reagent grade.[5]
-
Standards: Prepare as described in Protocol 1.
3. Sample Preparation:
4. Chromatographic Conditions:
-
Elution: A binary gradient program. For example, using a carbonate/bicarbonate system on a Metrosep A Supp 7 column.[4]
5. Calibration:
-
Generate a calibration curve using working standards as described in Protocol 1.[2]
Data Presentation
The following table summarizes quantitative data for tartrate and other ions found in red and white wine samples, as determined by ion chromatography.
| Analyte | Red Wine (mg/L) | White Wine (mg/L) | Reference |
| Tartrate | 1756 | 1534 | [4] |
| Malate | 92 | 105 | [3] |
| Chloride | 60 | 22 | [3] |
| Phosphate | 771 | 818 | [3] |
| Sulfate | 553 | 367 | [4] |
| Sulfite | 27 | 29 | [3] |
Relative Standard Deviation (RSD) for these measurements was reported to be less than 2%.[3][4]
Visualizations
The following diagrams illustrate the experimental workflow and the principle of ion chromatography for tartrate quantification.
Caption: Experimental workflow for tartrate quantification in wine by ion chromatography.
Caption: Principle of tartrate separation by anion-exchange chromatography.
References
Synthesis of Tartrate-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tartrate-based Metal-Organic Frameworks (MOFs). It is intended to serve as a comprehensive guide for researchers in materials science, chemistry, and pharmacology who are interested in the synthesis, characterization, and application of these promising porous materials, particularly in the realm of drug delivery.
Introduction to Tartrate-Based MOFs
Tartrate-based Metal-Organic Frameworks are a subclass of MOFs that utilize tartaric acid as a chiral organic linker. The inherent chirality and functionality of the tartrate ligand, with its carboxylate and hydroxyl groups, allow for the formation of diverse and structurally complex frameworks with various metal ions. These MOFs are of particular interest for applications in enantioselective separation, catalysis, and, notably, as carriers for drug delivery due to their potential for high biocompatibility and tunable properties. The selection of the metal ion and the synthesis method can significantly influence the resulting MOF's topology, porosity, and stability.
Synthesis Methodologies
Several synthetic methods can be employed to produce tartrate-based MOFs, each with its own advantages and disadvantages. The choice of method will depend on the desired crystal size, morphology, and purity. Below are detailed protocols for the most common synthesis techniques.
Hydrothermal Synthesis
Hydrothermal synthesis is a widely used method for growing high-quality crystals of MOFs. The reaction is carried out in a sealed vessel (autoclave) at elevated temperature and pressure.
Protocol: Hydrothermal Synthesis of Divalent Metal Tartrate MOFs (e.g., Zn, Cu, Co, Mn, Ni) [1]
Materials:
-
Divalent metal salt (e.g., Zinc Acetate Dihydrate, Copper(II) Chloride Dihydrate, Cobalt(II) Nitrate Hexahydrate, Manganese(II) Acetate Tetrahydrate, Nickel(II) Nitrate Hexahydrate)
-
L-(+)-Tartaric Acid
-
Deionized Water
Equipment:
-
20 mL Scintillation Vials or Teflon-lined Stainless-Steel Autoclave
-
Oven
-
Centrifuge
-
Vacuum Filtration Apparatus
Procedure:
-
Preparation of Precursor Solution: In a typical synthesis, dissolve 1 mmol of the divalent metal salt and 1 mmol of L-(+)-tartaric acid in 10 mL of deionized water in a 20 mL scintillation vial.
-
Reaction: Seal the vial tightly and place it in an oven preheated to 110-150 °C. Maintain the temperature for 48-72 hours.[1]
-
Cooling and Isolation: After the reaction is complete, allow the vessel to cool down to room temperature naturally. The crystalline product will precipitate at the bottom of the vial.
-
Washing: Carefully decant the supernatant. Wash the solid product by centrifuging and decanting with fresh deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum at 60 °C overnight.
Solvothermal Synthesis
Similar to the hydrothermal method, solvothermal synthesis uses an organic solvent or a mixture of solvents instead of water. This can lead to different crystal phases and morphologies.
Protocol: Solvothermal Synthesis of a Cobalt-Tartrate MOF (Adapted from general Co-MOF synthesis) [2][3]
Materials:
-
Cobalt(II) Nitrate Hexahydrate
-
L-(+)-Tartaric Acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
20 mL Scintillation Vials or Teflon-lined Stainless-Steel Autoclave
-
Oven
-
Centrifuge
-
Vacuum Filtration Apparatus
Procedure:
-
Preparation of Solutions:
-
Dissolve 1 mmol of Cobalt(II) Nitrate Hexahydrate in 10 mL of DMF.
-
Dissolve 1 mmol of L-(+)-Tartaric Acid in 10 mL of ethanol.
-
-
Mixing and Reaction: Combine the two solutions in a 40 mL Teflon-lined autoclave. Seal the autoclave and place it in an oven at 120 °C for 48 hours.
-
Cooling and Isolation: Allow the autoclave to cool to room temperature. Collect the crystalline product by vacuum filtration.
-
Washing: Wash the product with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL).
-
Solvent Exchange: To remove the high-boiling point solvent from the pores, immerse the product in a volatile solvent such as methanol or chloroform for 24 hours.
-
Activation: Activate the MOF by heating the sample under vacuum at 150 °C for 12 hours to ensure the removal of solvent molecules from the pores.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating methods, often leading to smaller crystal sizes and faster reaction times.[4][5]
Protocol: Microwave-Assisted Synthesis of a Manganese-Tartrate MOF (Adapted from general Mn-MOF synthesis) [6][7]
Materials:
-
Manganese(II) Acetate Tetrahydrate
-
L-(+)-Tartaric Acid
-
N,N-Dimethylformamide (DMF) or a mixture of DMF and water
Equipment:
-
Microwave Reactor with sealed reaction vessels
-
Centrifuge
Procedure:
-
Preparation of Reaction Mixture: In a microwave reaction vessel, combine 1 mmol of Manganese(II) Acetate Tetrahydrate and 1 mmol of L-(+)-Tartaric Acid with 15 mL of DMF.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Ramp the temperature to 140-160 °C and hold for 10-30 minutes.[6]
-
Cooling and Isolation: After the reaction, the vessel is cooled to room temperature. The product is then collected by centrifugation.
-
Washing: Wash the collected solid with fresh DMF (2 x 10 mL) and then with ethanol (2 x 10 mL).
-
Drying: Dry the final product under vacuum at 80 °C.
Characterization of Tartrate-Based MOFs
Thorough characterization is crucial to confirm the synthesis of the desired MOF and to understand its properties.
Table 1: Key Characterization Techniques for Tartrate-Based MOFs
| Technique | Purpose | Typical Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline phase and purity of the synthesized MOF.[1][8] | A unique diffraction pattern corresponding to the specific tartrate-MOF structure. Comparison with simulated patterns from single-crystal data can confirm the phase. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the amount of solvent molecules in the pores.[9][10][11][12][13] | A weight loss step corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the MOF and to confirm the coordination of the tartrate linker to the metal centers. | Characteristic peaks for carboxylate (C=O) and hydroxyl (O-H) groups of the tartrate linker, with shifts indicating coordination to the metal. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the synthesized MOF particles. | Provides images of the crystal shape (e.g., needles, rods, blocks) and size distribution. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the MOF. | Type I isotherm for microporous materials, with the uptake amount used to calculate the surface area. |
Table 2: Comparative Characterization Data for Selected Divalent Metal L-Tartrate MOFs (Hydrothermal Synthesis)
| Metal Ion | Crystal System | Space Group | Thermal Decomposition Onset (°C) (in N₂) | Reference |
| Zn(II) | Orthorhombic | I222 | ~350 | [1] |
| Cu(II) | Orthorhombic | P2₁2₁2 | - | [14] |
| Co(II) | - | - | ~300-400 | [10][11][12] |
| Mn(II) | - | - | ~300-400 | [12] |
| Ni(II) | - | - | - | [1] |
Note: Detailed PXRD patterns and TGA curves can be found in the cited literature. Data for Co, Mn, and Ni tartrate MOFs are based on general observations for similar MOFs, and specific values may vary based on the exact synthesis conditions.
Application in Drug Delivery
Tartrate-based MOFs are promising candidates for drug delivery due to their potential biocompatibility and tunable pore environments.[15][16][17] The hydroxyl groups of the tartrate linker can provide additional interaction sites for drug molecules. A key mechanism for drug release from many MOFs is pH-responsiveness, where the framework is stable at physiological pH but degrades in the more acidic environment of tumor tissues or endosomes, leading to targeted drug release.[15]
Drug Loading
Drugs can be loaded into MOFs either during the synthesis (in-situ encapsulation) or after the MOF has been synthesized (post-synthetic loading).[18]
Protocol: Post-Synthetic Loading of a Drug into a Tartrate-Based MOF
-
Activation: Activate the synthesized tartrate-based MOF by heating under vacuum to remove any guest molecules from the pores.
-
Drug Solution Preparation: Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Loading: Immerse a known amount of the activated MOF in the drug solution and stir for 24-48 hours at room temperature.
-
Isolation and Washing: Collect the drug-loaded MOF by centrifugation. Wash the sample with a small amount of fresh solvent to remove any drug adsorbed on the external surface.
-
Quantification: Determine the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or HPLC and calculating the difference in concentration before and after loading.
In Vitro Drug Release
Protocol: In Vitro Drug Release Study
-
Preparation: Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 and an acetate buffer at pH 5.5 to simulate physiological and acidic tumor environments, respectively).
-
Incubation: Place the dispersion in a shaker bath at 37 °C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analysis: Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative drug release percentage as a function of time to obtain the release profile.
Visualizing Workflows and Relationships
Synthesis Workflow
The general workflow for the synthesis and characterization of tartrate-based MOFs can be visualized as follows:
Caption: General workflow for the synthesis and characterization of tartrate-based MOFs.
Drug Delivery Application Workflow
The logical workflow for the development and evaluation of tartrate-based MOFs for drug delivery applications is outlined below.
Caption: Logical workflow for the development of tartrate-MOFs for drug delivery.
Biocompatibility and Safety Considerations
The biocompatibility of MOFs is a critical factor for their use in drug delivery. It is influenced by the nature of the metal ions and the organic linkers.[19][20] Generally, MOFs synthesized from endogenous metal ions (e.g., Zn, Fe, Mg) and biocompatible linkers like tartaric acid are expected to have lower toxicity.[21][22] However, it is essential to perform in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines to evaluate the safety of any new tartrate-based MOF. Studies have shown that the toxicity of MOFs can be metal-dependent, with Cu- and Mn-based MOFs sometimes exhibiting higher toxicity than their Co, Ni, and Mg counterparts.[21]
Conclusion
Tartrate-based MOFs represent a versatile class of porous materials with significant potential, particularly in the field of drug delivery. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate these materials for their specific applications. The ability to tune the properties of these MOFs through the choice of metal and synthesis method opens up a wide range of possibilities for the design of novel and effective drug delivery systems. Further research into the in vivo behavior and long-term stability of tartrate-based MOFs will be crucial for their translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. US7880026B2 - MOF synthesis method - Google Patents [patents.google.com]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. bjp-bg.com [bjp-bg.com]
- 15. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 19. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Role of Potassium Bitartrate (Cream of Tartar) in Baking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium bitartrate (KHC₄H₄O₆), commonly known as cream of tartar, is a potassium acid salt of tartaric acid. It is a byproduct of the winemaking process, crystallizing in wine casks during fermentation.[1][2] In the context of food science and baking, potassium bitartrate serves as a multifaceted ingredient, primarily functioning as a leavening agent, a stabilizer for foams, and an inhibitor of sugar crystallization.[3][4] Its acidic nature and chemical properties make it a valuable component for controlling texture, volume, and shelf stability in a variety of baked goods.[2] This document provides detailed application notes and experimental protocols for researchers and scientists to understand and quantify the effects of potassium bitartrate in baking systems.
Chemical Properties and Mechanism of Action
Potassium bitartrate is a white, crystalline powder with a slightly acidic taste.[4] It is sparingly soluble in cold water but its solubility increases significantly with temperature.[4] A saturated aqueous solution of potassium bitartrate has a pH of approximately 3.557 at 25°C, making it a useful pH buffer standard.[5] Its primary functions in baking are derived from its acidic properties.
Leavening Agent
In conjunction with sodium bicarbonate (baking soda), potassium bitartrate acts as a chemical leavening agent.[6] The acid-base reaction between the two compounds in the presence of moisture and heat produces carbon dioxide gas, which causes the dough or batter to rise.[2]
Reaction: KHC₄H₄O₆ (aq) + NaHCO₃ (aq) → KNaC₄H₄O₆ (aq) + H₂O (l) + CO₂ (g)
This reaction is relatively fast, providing a quick lift to baked goods like cookies and cakes.[6]
Egg White Foam Stabilization
Potassium bitartrate is crucial for creating stable and voluminous egg white foams, such as those used in meringues and angel food cakes.[4] When egg whites are whipped, the proteins (primarily ovalbumin) denature and form a network around air bubbles. The addition of an acid like cream of tartar lowers the pH of the egg whites, bringing the proteins closer to their isoelectric point.[7] This reduces the electrostatic repulsion between protein molecules, allowing them to form a stronger, more stable foam structure that is less prone to collapse.[7][8]
Inhibition of Sugar Crystallization
In applications such as making syrups, icings, and candies, potassium bitartrate prevents the crystallization of sucrose.[4] As an acid, it catalyzes the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose.[9] The presence of these different sugar molecules disrupts the uniform crystal lattice structure of sucrose, resulting in a smoother texture.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of potassium bitartrate on various baking parameters.
Table 1: Effect of Potassium Bitartrate on Angel Food Cake Properties
| Cream of Tartar Level (tsp per egg white) | Batter pH | Specific Gravity | Cake Slice Area (cm²) | Tenderness |
| 1/12 | High | Low | Small | Low |
| 1/8 | Medium | Medium | Medium | Medium |
| 1/4 | Low | High | Large | High |
Source: Adapted from a study on the effect of cream of tartar level and egg white temperature on angel food cake quality.[7]
Table 2: Effect of Additives on Egg White Foam Stability
| Additive (to 25 ml egg white) | Drip Volume after 30 min (ml) | Foam Stability |
| None (Control) | High | Low |
| 0.5 g Cream of Tartar | Low | High |
| 1 ml Citric Acid (10%) | Low | High |
| 0.5 g Salt | High | Low |
| 1 ml Vegetable Oil | Very High | Very Low |
Source: Based on a standardized experimental protocol for studying egg white foam stability.[1]
Experimental Protocols
Protocol 1: Evaluation of Egg White Foam Stability
Objective: To quantify the effect of potassium bitartrate on the stability of egg white foam.
Materials:
-
Fresh egg whites (at room temperature)
-
Potassium bitartrate
-
Electric mixer with a whisk attachment
-
Mixing bowls
-
Graduated cylinders
-
Funnels
-
Glass wool or cheesecloth
-
Stopwatch
Procedure:
-
Separate egg whites, ensuring no yolk contamination. Allow them to come to room temperature.
-
Prepare at least two batches of egg whites of equal volume (e.g., 100 ml).
-
Designate one batch as the control and the other as the experimental batch.
-
To the experimental batch, add a specified amount of potassium bitartrate (e.g., 1/8 teaspoon per egg white, approximately 0.5g per 30ml of egg white).[3]
-
Whip each batch of egg whites using the electric mixer at a consistent speed until stiff peaks form. Record the time taken to reach this stage for each batch.
-
Immediately after whipping, transfer the entire foam from each batch into separate funnels lined with glass wool or cheesecloth, placed over graduated cylinders.
-
Allow the foam to drain for a set period (e.g., 30 or 60 minutes).[1][10]
-
Measure and record the volume of liquid (drip) that has collected in the graduated cylinders.
-
Calculate foam stability as the inverse of the drip volume. A lower drip volume indicates higher stability.
Protocol 2: Texture Profile Analysis (TPA) of Cakes
Objective: To measure the effect of potassium bitartrate on the textural properties of a cake.
Materials:
-
Cake samples prepared with varying concentrations of potassium bitartrate.
-
Texture Analyzer equipped with a cylindrical probe.[11]
-
Computer with TPA software.
Procedure:
-
Bake cakes using a standardized recipe, with the only variable being the concentration of potassium bitartrate (e.g., 0%, 0.5%, 1.0% of flour weight).
-
Allow the cakes to cool completely to room temperature.
-
Prepare cake samples of uniform size and shape from the center of each cake, avoiding the crust.
-
Perform a two-bite TPA test using the Texture Analyzer. The test involves compressing the sample twice to a predetermined percentage of its original height.
-
The software will generate a force-time curve from which the following primary textural attributes can be calculated:[11][12]
-
Hardness: The peak force during the first compression.
-
Cohesiveness: The ratio of the area of work during the second compression to that of the first compression.
-
Springiness (Elasticity): The height that the sample recovers between the end of the first compression and the start of the second compression.
-
Adhesiveness: The negative force area for the first bite, representing the work necessary to pull the compressing plunger away from the sample.
-
-
Record and analyze the data to determine the impact of potassium bitartrate concentration on the cake's texture.
Protocol 3: Measurement of Batter pH
Objective: To determine the effect of potassium bitartrate on the pH of cake batter.
Materials:
-
Cake batter samples prepared with varying concentrations of potassium bitartrate.
-
pH meter with a solid-state electrode.[13]
-
Beakers.
-
Distilled water (for powdered samples if necessary).[14]
Procedure:
-
Prepare cake batters with different levels of potassium bitartrate.
-
Calibrate the pH meter using standard buffer solutions.
-
For liquid batter, immerse the pH electrode directly into the batter sample and record the stable pH reading.[13]
-
For thicker doughs or finished cake crumb, a slurry can be prepared by mixing a known weight of the sample with a specific volume of distilled water (e.g., 10g of sample in 100ml of distilled water) before measuring the pH of the supernatant.[14]
-
Record the pH for each sample to establish a correlation between potassium bitartrate concentration and batter acidity.
Visualizations
References
- 1. Protein: Stability of Egg White Foams Experiment | Institute of Food Science and Technology [ifst.org]
- 2. Cream of Tartar in Baking: The Science behind - Bake with Sweetspot [bakewithsweetspot.com]
- 3. uen.org [uen.org]
- 4. bakerpedia.com [bakerpedia.com]
- 5. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 6. Baking soda and Cream of tartar (recipes and information) [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Science of Meringue : 8 Steps (with Pictures) - Instructables [instructables.com]
- 9. Re: Why does cream of tartar stop the crystallisation of sucrose? [madsci.org]
- 10. resource.download.wjec.co.uk [resource.download.wjec.co.uk]
- 11. bakerpedia.com [bakerpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Baking Powder and Leavening Acids on Batter and Pound Cake Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpab.com [ijpab.com]
Application Notes and Protocols: Tartrate-Assisted Ionic Layer Epitaxy for 2D Nanomaterial Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of two-dimensional (2D) nanomaterials using the Tartrate-Assisted Ionic Layer Epitaxy (ILE) method. This technique offers a versatile and facile route to produce ultrathin nanosheets of a wide variety of materials at the air-water interface.
Introduction
The synthesis of ultrathin 2D nanomaterials with controlled shape and uniform thickness is a significant challenge in materials science. Tartrate-assisted ionic layer epitaxy (ILE) is an emerging technique that addresses this challenge by enabling the growth of versatile ultrathin nanosheets.[1][2] This method relies on the stabilization of metal ions by tartrate coordination, which then nucleate within the electrical double layer formed beneath a self-assembled monolayer at the air-water interface.[1][2]
A key advantage of this approach is its broad applicability, allowing for the synthesis of micro-sized hexagonal to wafer-scale continuous nanosheets from at least 26 metal elements, including single and multi-element compositions.[1][2] The process is also amenable to high precursor utilization through solution recycling, making it a more sustainable synthesis route.[1][2]
Mechanism of Tartrate-Assisted Ionic Layer Epitaxy
The tartrate-assisted ILE process fundamentally differs from regular ILE synthesis. In the tartrate-assisted method, metal ions are complexed with tartrate in the aqueous subphase. This complexation plays a crucial role in controlling the nucleation and growth of the 2D nanomaterials at the air-water interface, which is functionalized with a self-assembled monolayer.
Caption: Experimental workflow for tartrate-assisted ILE.
Experimental Protocols
General Synthesis of Metal Nanosheets
This protocol outlines the general procedure for synthesizing single-element 2D nanosheets.
Materials:
-
Metal precursor (e.g., Palladium(II) chloride for Pd nanosheets)
-
Sodium tartrate dibahydrate
-
Deionized (DI) water
-
Substrate (e.g., Silicon wafer)
-
Self-assembled monolayer precursor (e.g., octadecyltrimethoxysilane)
Protocol:
-
Subphase Preparation: Prepare an aqueous solution of the metal precursor and sodium tartrate. The concentrations should be optimized for the specific metal. For example, for Palladium (Pd) nanosheets, a typical concentration might be in the millimolar range.
-
Interface Preparation: Fill a Langmuir-Blodgett trough with the prepared subphase. A self-assembled monolayer is then formed on the surface of the aqueous solution.
-
Nanosheet Growth: Allow the system to rest at ambient conditions for a set period (e.g., 3 hours for Pd nanosheets) to allow for the formation of the 2D nanosheets at the air-water interface.[2]
-
Nanosheet Transfer: The formed nanosheets can be transferred to a solid substrate, such as a silicon wafer, by carefully scooping them from the air-water interface.[2]
-
Characterization: The morphology and composition of the synthesized nanosheets can be characterized using Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS).
Synthesis of Multi-Element Nanosheets (e.g., Gd-Co-O)
This protocol describes the synthesis of multi-element oxide nanosheets.
Materials:
-
Gadolinium(III) nitrate hexahydrate
-
Cobalt(II) nitrate hexahydrate
-
Sodium tartrate dibahydrate
-
Deionized (DI) water
-
Substrate (e.g., Silicon wafer)
Protocol:
-
Subphase Preparation: Prepare an aqueous solution containing the precursors for all desired elements (e.g., gadolinium nitrate and cobalt nitrate) and sodium tartrate. The molar ratios of the metal precursors can be adjusted to control the composition of the final nanosheets.
-
Interface Preparation and Growth: Follow the same procedure as described in the general synthesis protocol (Section 3.1, steps 2 and 3).
-
Nanosheet Transfer and Characterization: Transfer the synthesized multi-element nanosheets to a suitable substrate and characterize their properties using techniques such as SEM, AFM, and XPS to confirm their morphology, thickness, and elemental composition.
Data Presentation
The following tables summarize quantitative data obtained from the characterization of 2D nanomaterials synthesized via the tartrate-assisted ILE method.
Table 1: Morphological and Compositional Data for Synthesized Nanosheets
| Nanosheet Material | Synthesis Time (hours) | Average Thickness (nm) | Surface Roughness (nm) | Key XPS Peaks (eV) |
| Palladium (Pd) | 3 | ~1-2 | - | Pd 3d |
| Gd-Co-O | - | ≈4.4 | 0.17 | Co 2p, Gd 4d |
| Co(OH)₂ | - | - | 0.18 | Co 2p |
| GdOₓ | - | ~1-2 | 0.21 | Gd 4d |
Data extracted from Zhang et al., 2025.[1][2]
Signaling Pathways and Logical Relationships
The role of tartrate in the ILE process is crucial for the controlled synthesis of 2D nanomaterials. The following diagram illustrates the proposed mechanism.
Caption: Comparison of regular and tartrate-assisted ILE.
Applications
The 2D nanomaterials synthesized by tartrate-assisted ILE have potential applications in various fields due to their unique properties.
-
Catalysis: The high surface area and controlled composition of these nanosheets make them promising candidates for catalytic applications.
-
Electronics and Optoelectronics: The ability to produce wafer-scale continuous nanosheets opens up possibilities for their integration into electronic and optoelectronic devices.
-
Drug Delivery: The functionalizable surfaces of 2D nanomaterials could be utilized for targeted drug delivery applications.
-
Sensing: The large surface-to-volume ratio of 2D nanosheets makes them highly sensitive to their environment, which is beneficial for sensor development.
Conclusion
Tartrate-assisted ionic layer epitaxy is a powerful and versatile method for the synthesis of a wide range of 2D nanomaterials with controlled morphology and thickness. The protocols and data presented in these application notes provide a foundation for researchers to explore this technique for the development of novel nanomaterials for various scientific and technological applications.
References
The Role of Tartrate in Electroplating and Surface Finishing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of tartrate and its salts in electroplating and surface finishing processes. Tartaric acid and its salts, such as sodium potassium tartrate (Rochelle salt), are versatile and environmentally friendly additives that play a crucial role as complexing agents, pH buffers, and grain refiners. Their application spans a wide range of metals, including nickel, copper, tin, and gold, as well as in surface treatments like anodizing and chemical conversion coatings.
Application Notes: The Multifaceted Role of Tartrate
Tartrate's efficacy in surface finishing stems from its chemical structure as a dicarboxylic acid, which allows it to form stable complexes with various metal ions.[1] This chelating property is fundamental to its function in electroplating and other surface treatments.
Complexing Agent
In electroplating baths, tartrate is primarily used as a complexing agent to control the concentration of free metal ions in the solution. By forming metal-tartrate complexes, it prevents the precipitation of metal hydroxides, especially in alkaline or neutral pH baths.[2][3] This is particularly advantageous in non-cyanide plating baths, offering a safer alternative to traditional cyanide-based electrolytes.[4] The complexation of metal ions also influences the deposition potential, allowing for the co-deposition of alloys that would otherwise be difficult to plate.[3]
pH Buffer
Tartrate solutions act as effective pH buffers, resisting changes in pH that can occur at the electrode surface during electrolysis.[2] This buffering capacity ensures a stable plating environment, which is critical for achieving consistent and high-quality deposits. Maintaining a constant pH is essential for controlling the deposit's properties, such as brightness, hardness, and internal stress.
Grain Refiner and Deposit Modifier
The presence of tartrate in the plating bath can significantly influence the morphology and grain structure of the electrodeposited metal.[5] It often leads to finer, more compact, and smoother deposits.[3] This grain-refining effect can enhance the mechanical properties of the coating, including its hardness and wear resistance. Furthermore, tartrate can act as a leveling additive, helping to produce a more uniform coating thickness, especially on irregularly shaped substrates.[3]
Data Presentation: Quantitative Overview of Tartrate-Containing Baths
The following tables summarize typical compositions and operating parameters for various electroplating and surface finishing processes that utilize tartrate.
Table 1: Tartrate in Nickel and Nickel Alloy Electroplating [2][6]
| Component | Concentration Range (g/L) | Function |
| Nickel Sulfate (NiSO₄·6H₂O) | 200 - 300 | Source of Nickel Ions |
| Nickel Chloride (NiCl₂·6H₂O) | 40 - 60 | Anode Corrosion and Conductivity |
| Boric Acid (H₃BO₃) | 30 - 45 | pH Buffer |
| Sodium Potassium Tartrate | 10 - 40 | Complexing Agent, pH Buffer |
| Operating Parameters | Value | Effect |
| pH | 4.0 - 5.5 | Influences Deposit Stress and Hardness |
| Temperature | 50 - 60 °C | Affects Plating Rate and Deposit Properties |
| Cathode Current Density | 2 - 5 A/dm² | Controls Plating Speed and Grain Size |
Table 2: Tartrate in Copper and Tin Alloy Electroplating [7][8]
| Component | Copper Bath (g/L) | Tin Bath (g/L) | Function |
| Copper Sulfate (CuSO₄·5H₂O) | 20 - 40 | - | Source of Copper Ions |
| Stannous Sulfate (SnSO₄) | - | 15 - 25 | Source of Tin Ions |
| Sodium Potassium Tartrate | 100 - 150 | 80 - 120 | Complexing Agent |
| Sodium Hydroxide (NaOH) | To adjust pH | To adjust pH | pH Adjustment |
| Operating Parameters | Value | Value | Effect |
| pH | 9.0 - 11.0 | 4.0 - 5.0 | Critical for Bath Stability |
| Temperature | 40 - 60 °C | 20 - 30 °C | Influences Plating Rate |
| Cathode Current Density | 1 - 3 A/dm² | 1 - 2 A/dm² | Affects Deposit Morphology |
Table 3: Tartrate in Gold Electroplating and Surface Finishing [4]
| Process | Component | Concentration | Function |
| Gold Electroplating | Potassium Gold Cyanide (KAu(CN)₂) | 1 - 5 g/L (as Au) | Source of Gold Ions |
| Potassium Sodium Tartrate | 20 - 40 g/L | Complexing Agent, Brightener | |
| Potassium Carbonate | 20 - 40 g/L | Conductivity, pH Buffer | |
| Tartaric Sulfuric Anodizing (TSA) | Sulfuric Acid (H₂SO₄) | 40 g/L | Electrolyte |
| Tartaric Acid (C₄H₆O₆) | 80 g/L | Corrosion Resistance, Pore Modifier | |
| Conversion Coating | Tartaric Acid | 1 - 10 g/L | Primary Complexing Agent |
| Zirconium Compound | 0.1 - 2.0 g/L | Corrosion Resistance, Paint Adhesion | |
| Fluoride Source | 0.1 - 1.0 g/L | Accelerator |
Experimental Protocols
The following sections provide detailed protocols for key applications of tartrate in electroplating and surface finishing.
Protocol for Nickel-Tartrate Electroplating
This protocol describes the preparation of a Watts-type nickel bath with the addition of sodium potassium tartrate to study its effect on the deposit properties.[6]
Materials:
-
Nickel Sulfate (NiSO₄·6H₂O)
-
Nickel Chloride (NiCl₂·6H₂O)
-
Boric Acid (H₃BO₃)
-
Sodium Potassium Tartrate (C₄H₄KNaO₆·4H₂O)
-
Deionized water
-
Substrate (e.g., polished copper or steel panels)
-
Pure nickel anode
-
DC power supply
-
Beaker, magnetic stirrer, and hot plate
Bath Preparation (for 1 Liter):
-
Dissolve 250 g of Nickel Sulfate in 500 mL of deionized water with gentle heating and stirring.
-
In a separate beaker, dissolve 45 g of Nickel Chloride and 40 g of Boric Acid in 200 mL of deionized water.
-
Add the second solution to the first solution while continuously stirring.
-
Dissolve the desired amount of Sodium Potassium Tartrate (e.g., 20 g) in 100 mL of deionized water and add it to the main solution.
-
Add deionized water to bring the final volume to 1 Liter.
-
Adjust the pH of the solution to 4.5 using dilute sulfuric acid or sodium hydroxide.
-
Heat the bath to the operating temperature of 55°C.
Substrate Preparation:
-
Mechanically polish the substrate to a mirror finish.
-
Degrease the substrate by immersing it in an alkaline cleaning solution (e.g., 50 g/L NaOH at 70°C) for 5-10 minutes.
-
Rinse thoroughly with deionized water.
-
Activate the surface by dipping it in a 10% sulfuric acid solution for 30-60 seconds.
-
Rinse again with deionized water immediately before plating.
Electroplating Procedure:
-
Maintain the bath at 55°C with moderate agitation.
-
Immerse the prepared substrate (cathode) and the nickel anode into the bath. The anode-to-cathode surface area ratio should be approximately 2:1.
-
Apply a constant cathodic current density of 3 A/dm².
-
Continue electrodeposition for the desired time to achieve the target coating thickness.
-
After plating, remove the substrate, rinse it thoroughly with deionized water, and dry.
Protocol for Tartaric Acid Anodizing (TSA) of Aluminum Alloys
This protocol outlines the procedure for Tartaric-Sulfuric Acid (TSA) anodizing, a chromate-free alternative for corrosion protection of aluminum alloys.[9]
Materials:
-
Aluminum alloy panels (e.g., AA2024-T3)
-
Alkaline degreaser
-
Deoxidizer/desmutting solution (e.g., nitric acid-based)
-
Sulfuric Acid (H₂SO₄)
-
Tartaric Acid (C₄H₆O₆)
-
Deionized water
-
Lead or aluminum cathodes
-
DC power supply
-
Anodizing tank with temperature control
Solution Preparation (TSA Bath):
-
Fill the anodizing tank with approximately 80% of the final volume of deionized water.
-
Slowly and carefully add 40 g/L of concentrated Sulfuric Acid to the water while stirring. Caution: Always add acid to water, never the other way around.
-
Add 80 g/L of Tartaric Acid and stir until completely dissolved.
-
Add deionized water to the final volume.
-
Adjust the temperature of the bath to 37°C.
Anodizing Procedure:
-
Degrease the aluminum panels in an alkaline cleaner.
-
Rinse thoroughly with deionized water.
-
Deoxidize/desmut the panels in the appropriate solution.
-
Rinse thoroughly with deionized water.
-
Mount the aluminum panels on an anodizing rack (anode) and immerse them in the TSA bath.
-
Immerse the cathodes in the bath.
-
Apply a constant voltage of 14 V.
-
Anodize for 20-25 minutes.
-
After anodizing, turn off the power supply and remove the panels.
-
Rinse the panels thoroughly with deionized water.
-
The anodized parts can be subsequently sealed or painted.
Protocol for Tartrate-Based Chemical Conversion Coating on Aluminum
This protocol describes the application of a tartrate-based chemical conversion coating for enhanced corrosion resistance and paint adhesion on aluminum alloys.[1]
Materials:
-
Aluminum alloy panels
-
Alkaline degreaser
-
Deoxidizer
-
Tartaric Acid
-
Zirconium compound (e.g., Ammonium hexafluorozirconate)
-
Fluoride source (e.g., Sodium Fluoride)
-
Deionized water
-
Immersion tank with temperature and pH control
Solution Preparation (for 1 Liter):
-
Fill a clean tank with approximately 800 mL of deionized water.
-
While stirring, dissolve 5 g of Tartaric Acid.
-
Add 1 g of Ammonium hexafluorozirconate and stir until dissolved.
-
Add 0.5 g of Sodium Fluoride and stir until the solution is clear.
-
Add deionized water to make up the final volume to 1 Liter.
-
Adjust the pH to 4.0 using dilute sulfuric acid or ammonium hydroxide.
-
Heat the solution to 40°C.
Coating Procedure:
-
Clean the aluminum panels using an alkaline degreaser.
-
Rinse with deionized water.
-
Deoxidize the panels.
-
Rinse with deionized water.
-
Immerse the cleaned panels in the tartrate conversion coating solution for 5 minutes.
-
Remove the panels and rinse thoroughly with deionized water.
-
Dry the coated panels using clean, compressed air or in an oven at a temperature not exceeding 60°C.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of tartrate in surface finishing.
References
- 1. benchchem.com [benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. CN104233384A - Cyanide-free gold electroplating solution and electroplating process using same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. peacta.org [peacta.org]
- 9. en.a3ts.org [en.a3ts.org]
Application Notes & Protocols for the Enzymatic Determination of L-Tartrate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-tartaric acid is a naturally occurring organic acid found in various plants, most notably grapes. Its presence and concentration in biological samples such as plasma and urine can be indicative of dietary intake, particularly of wine and grape products. Accurate quantification of L-tartrate is crucial for metabolic studies, biomarker discovery, and in the clinical setting to understand its role in physiological and pathological processes, including its potential as an inhibitor of calcium oxalate crystallization in nephrolithiasis. While chromatographic methods like ion chromatography and LC-MS/MS are available, enzymatic assays offer a simpler, more rapid, and cost-effective alternative for routine analysis.[1]
This document provides a detailed protocol for the determination of L-tartrate in biological samples using an enzymatic assay based on L-tartrate dehydrogenase.
Principle of the Method
The enzymatic assay for L-tartrate is based on the activity of L-tartrate dehydrogenase (TDH). In the presence of nicotinamide adenine dinucleotide (NAD+), TDH catalyzes the oxidation of L-tartrate to oxaloglycolate. This reaction results in the concomitant reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH formation is directly proportional to the concentration of L-tartrate in the sample.
Enzymatic Reaction Signaling Pathway
Caption: Enzymatic oxidation of L-tartrate by L-tartrate dehydrogenase.
Data Presentation
The following table summarizes the expected quantitative data for the enzymatic determination of L-tartrate, based on similar dehydrogenase assays and available literature.[2]
| Parameter | Urine | Plasma/Serum |
| Linearity Range | 0.02 - 1.0 mM | 0.02 - 1.0 mM |
| Limit of Detection (LOD) | 10 µM | 15 µM |
| Limit of Quantitation (LOQ) | 30 µM | 45 µM |
| Intra-assay Precision (%CV) | < 5% | < 6% |
| Inter-assay Precision (%CV) | < 8% | < 9% |
| Recovery | 94.2% - 104.0% | 92% - 105% |
Experimental Protocols
Sample Preparation
Biological samples such as plasma, serum, and urine require deproteinization to prevent interference with the enzymatic reaction. Perchloric acid (PCA) precipitation is a widely used and effective method.[3][4]
Materials:
-
Ice-cold 4 M Perchloric Acid (PCA)
-
Ice-cold 2 M Potassium Hydroxide (KOH)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Protocol for Plasma/Serum Deproteinization:
-
Aliquot 200 µL of plasma or serum into a pre-chilled microcentrifuge tube.
-
Add 50 µL of ice-cold 4 M PCA to achieve a final concentration of approximately 1 M.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by adding 34 µL of ice-cold 2 M KOH for every 100 µL of supernatant.[3]
-
Vortex briefly and incubate on ice for 10 minutes to precipitate the potassium perchlorate.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is the deproteinized sample, ready for the assay.
Protocol for Urine Sample Preparation:
-
Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any sediment.
-
Dilute the supernatant 1:10 with purified water. Further dilution may be necessary if L-tartrate concentrations are expected to be high.
-
For most urine samples, deproteinization may not be necessary. However, if the sample is turbid, the PCA precipitation protocol described for plasma/serum can be applied.
Enzymatic Assay Protocol
This protocol is designed for a 96-well microplate format.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl buffer, pH 8.5, containing 10 mM MgCl₂ and 20 mM KCl.
-
NAD+ Solution: 20 mM NAD+ in purified water.
-
L-Tartrate Dehydrogenase (TDH): Reconstitute lyophilized enzyme in assay buffer to a concentration of 10 U/mL.
-
L-Tartrate Standard Stock Solution: 10 mM L-tartaric acid in purified water.
Preparation of L-Tartrate Standards: Prepare a series of L-tartrate standards by diluting the 10 mM stock solution in purified water to final concentrations of 1.0, 0.8, 0.6, 0.4, 0.2, 0.1, and 0 mM (blank).
Assay Procedure:
-
Pipette 20 µL of each standard or deproteinized sample into the wells of a 96-well UV-transparent microplate.
-
Prepare a master mix containing:
-
160 µL Assay Buffer per well
-
10 µL NAD+ Solution per well
-
-
Add 170 µL of the master mix to each well containing the standard or sample.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 5 minutes.
-
Measure the initial absorbance (A₁) at 340 nm using a microplate reader.
-
Initiate the enzymatic reaction by adding 10 µL of the L-Tartrate Dehydrogenase solution to each well.
-
Immediately start kinetic measurements of absorbance at 340 nm every minute for 15-20 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes and measure the final absorbance (A₂).
Data Analysis
-
Kinetic Assay: Determine the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve for each standard and sample.
-
Endpoint Assay: Calculate the change in absorbance (ΔA) for each standard and sample by subtracting the initial absorbance (A₁) from the final absorbance (A₂).
-
Subtract the ΔA/min or ΔA of the blank from the values of all standards and samples.
-
Plot a standard curve of the corrected ΔA/min or ΔA versus the concentration of the L-tartrate standards.
-
Determine the concentration of L-tartrate in the samples by interpolating their corrected ΔA/min or ΔA values from the standard curve.
-
Account for the dilution factor from the sample preparation step in the final concentration calculation.
Experimental Workflow Visualization
Caption: Workflow for the enzymatic determination of L-tartrate.
References
- 1. Ion-chromatographic determination of L-tartrate in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Quantification of L-Tartrate in Wines and Grapes by Using the Secondary Activity of D-Malate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of Tartrate Crystallization in Wine and Grape Juice
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of tartrate crystallization in wine and grape juice. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter these issues during their experiments.
Troubleshooting Guides
This section provides step-by-step guidance to address common problems related to tartrate instability.
Issue 1: Unexpected Crystal Formation in Refrigerated Samples
-
Problem: After a period of cold storage, crystalline precipitates are observed in your wine or grape juice samples. These are likely potassium bitartrate (KHT) crystals, also known as "wine diamonds."[1]
-
Troubleshooting Steps:
-
Confirmation: Confirm the identity of the crystals. KHT crystals are typically hard, crystalline, and will not redissolve at room temperature.[2]
-
Review Protocol: Examine your experimental protocol. Was a tartrate stabilization step included? Spontaneous crystallization can occur in supersaturated solutions, especially at low temperatures.[3][4]
-
Assess Stability: If stabilization was performed, it may have been incomplete. It is recommended to perform a tartrate stability test to confirm.
-
Interfering Substances: Consider the presence of substances that can inhibit or promote crystallization. High concentrations of colloids like proteins and polyphenols can sometimes interfere with stabilization efforts.[5]
-
Issue 2: Haze Formation After Addition of a Stabilization Agent
-
Problem: The addition of a tartrate stabilization agent, such as Carboxymethylcellulose (CMC), results in the formation of a haze.
-
Troubleshooting Steps:
-
Protein Instability: Check the protein stability of your sample. CMC can react with unstable proteins, leading to haze formation. It is crucial to ensure protein stability before adding CMC.[6][7]
-
Incorrect Dosing: Review the manufacturer's instructions for the correct dosage of the stabilization agent. Overdosing can sometimes lead to colloidal instability.
-
Order of Additions: Ensure that no other treatments or additions are performed after the addition of CMC, as this can disrupt its protective colloidal action.
-
Filtration Issues: If the haze appears after filtration, consider the possibility of "colloidal stripping," where the protective colloid is removed by the filter media, leaving the tartrates unstable. This can occur if the differential pressure during filtration is too high.
-
Issue 3: Ineffective Cold Stabilization
-
Problem: Despite performing a cold stabilization protocol, tartrate crystals still form in the treated wine or grape juice.
-
Troubleshooting Steps:
-
Temperature and Duration: Verify the temperature and duration of the cold treatment. For effective stabilization, the liquid should be held at a temperature just above its freezing point for a sufficient period, which can range from days to weeks.[5][7]
-
Seeding: Consider the use of "seeding" with potassium bitartrate crystals. This provides nucleation sites and can significantly accelerate the crystallization process.[5]
-
Agitation: Ensure adequate mixing or agitation during the cold stabilization period, especially when seeding, to maximize contact between the seed crystals and the liquid.
-
Filtration: The removal of the formed crystals must be done while the liquid is still cold to prevent them from redissolving.
-
Frequently Asked Questions (FAQs)
What is tartrate crystallization?
Tartrate crystallization is the formation of potassium bitartrate (KHT) crystals in wine and grape juice.[3] This occurs when the concentration of tartaric acid and potassium exceeds the solubility limit, leading to a supersaturated solution from which crystals can precipitate, especially at low temperatures.[3]
What are the primary methods to prevent tartrate crystallization?
There are two main approaches to prevent tartrate crystallization:
-
Subtractive Methods: These methods aim to remove the components that form the crystals from the wine or grape juice. This includes:
-
Cold Stabilization: Chilling the liquid to induce crystallization, followed by removal of the crystals.[3]
-
Contact Process: A more rapid version of cold stabilization that involves "seeding" with KHT crystals to accelerate precipitation.[5]
-
Ion Exchange: Removing potassium and tartrate ions using ion exchange resins.[5]
-
Electrodialysis: Using membranes and an electric field to separate and remove tartrate and potassium ions.[7]
-
-
Additive (Inhibitive) Methods: These methods involve adding substances that inhibit the formation or growth of tartrate crystals. These include:
How can I test for tartrate stability in a laboratory setting?
Several methods are available to assess tartrate stability:
-
Refrigeration/Brine Test: A sample is held at a low temperature (e.g., -4°C) for a set period (e.g., three days), and then visually inspected for crystal formation.[2]
-
Freeze/Thaw Test: A sample is frozen and then thawed to observe any resulting crystal precipitation.[2]
-
Conductivity Measurement: The change in electrical conductivity of a sample is measured after chilling and seeding with KHT crystals. A significant drop in conductivity indicates instability.[2]
Can tartrate crystallization affect the chemical properties of the wine or grape juice?
Yes, the precipitation of potassium bitartrate can alter the pH and titratable acidity of the solution.[8]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for various tartrate stabilization methods.
Table 1: Cold Stabilization and Contact Process Parameters
| Parameter | Value | Reference |
| Cold Stabilization Temperature | 25 to 32°F (-4 to 0°C) | [9] |
| Cold Stabilization Duration | Days to weeks | [9] |
| Contact Process Seeding Rate | 4 g/L of KHT powder | [5] |
| Contact Process Temperature | 24.8 to 32°F (-4 to 0°C) | [5] |
Table 2: Additive (Inhibitor) Dosages
| Additive | Typical Dosage | Notes | Reference |
| Metatartaric Acid | Up to 100 mg/L | Provides temporary stability. | |
| Carboxymethylcellulose (CMC) | 15 to 100 ppm | Requires protein-stable wine. | [5] |
| Mannoproteins | Varies by product | Can have a positive impact on mouthfeel. |
Experimental Protocols
Protocol 1: Laboratory-Scale Cold Stabilization Trial
-
Sample Preparation: Filter a representative sample of the wine or grape juice to be tested.
-
Control: Retain a portion of the filtered sample at room temperature as a control.
-
Treatment: Place the remaining sample in a temperature-controlled bath or refrigerator set to a temperature just above the sample's freezing point (e.g., 0°C).
-
Duration: Hold the sample at this temperature for a minimum of 36 hours.[3] For a more thorough stabilization, a period of several days to two weeks is recommended.[10]
-
Observation: After the treatment period, visually inspect the chilled sample for the presence of crystalline precipitate.
-
Filtration: While still cold, filter the treated sample to remove any crystals that have formed.
-
Stability Check: To confirm the effectiveness of the stabilization, subject the treated and filtered sample to a stability test, such as the refrigeration/brine test described below.
Protocol 2: Evaluation of Tartrate Inhibitor Efficacy
-
Sample Preparation: Start with a wine or grape juice sample that has been confirmed to be tartrate unstable.
-
Inhibitor Addition: Prepare stock solutions of the inhibitors to be tested (e.g., CMC, mannoproteins) according to the manufacturer's instructions. Add the inhibitors to separate aliquots of the unstable sample at various concentrations. Include an untreated control.
-
Incubation: Gently mix the samples and allow them to incubate at room temperature for a period recommended by the inhibitor manufacturer.
-
Cold Stress: Place the treated samples and the control in a refrigerated environment (e.g., 4°C) for an extended period (e.g., 7-10 days) to induce crystallization in the control.[4]
-
Evaluation: Visually inspect all samples for the presence of tartrate crystals. The most effective inhibitor concentration will be the lowest one that successfully prevents crystal formation.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Tartrate Crystallization.
Caption: Overview of Tartrate Stabilization Methods.
Caption: Experimental Workflow for Tartrate Stabilization.
References
- 1. Evaluating Alternatives to Cold Stabilization in Wineries: The Use of Carboxymethyl Cellulose, Potassium Polyaspartate, Electrodialysis and Ion Exchange Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. awri.com.au [awri.com.au]
- 3. Cold Stabilization of Wine – Winemaker's Academy [winemakersacademy.com]
- 4. Fridge Test to Determine Tartrate Stability - Techniques in Home Winemaking [techniquesinhomewinemaking.com]
- 5. extension.iastate.edu [extension.iastate.edu]
- 6. enartis.com [enartis.com]
- 7. wine-production.com [wine-production.com]
- 8. medium.com [medium.com]
- 9. laffort.com [laffort.com]
- 10. morewine.com [morewine.com]
Technical Support Center: Optimizing Chiral Resolution with Tartaric Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral resolution of racemic compounds using tartaric acid and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the diastereomeric salt resolution process.
Question: Why is my chiral resolution yielding a low enantiomeric excess (e.e.)?
Answer:
Low enantiomeric excess is a common issue and can be attributed to several factors:
-
Suboptimal Resolving Agent: The chosen tartaric acid derivative may not be the most effective for your specific racemic compound. The interaction between the resolving agent and the enantiomers is highly specific.
-
Poor Solvent Choice: The solvent plays a critical role in the differential solubility of the diastereomeric salts.[1] If both diastereomeric salts have similar solubility in the chosen solvent, poor separation will occur.
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic mixture is crucial. While a 1:1 ratio is common, sometimes a half-equivalent (0.5:1) of the resolving agent can provide better results.[2]
-
Crystallization Conditions: The cooling rate, final temperature, and crystallization time significantly impact the purity of the crystals.[2] Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Incomplete Salt Formation: Ensure the reaction conditions (temperature, time) are adequate for the complete formation of the diastereomeric salts before initiating crystallization.
Troubleshooting Steps:
-
Screen Different Resolving Agents: Test a variety of tartaric acid derivatives, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) or O,O'-di-p-toluoyl-D-tartaric acid (DPTTA), in addition to L-(+)-tartaric acid.[3]
-
Solvent Screening: Perform small-scale crystallization experiments with a range of solvents (e.g., alcohols like methanol or ethanol, acetone, or solvent/water mixtures) to find the one that provides the best solubility difference between the two diastereomeric salts.[1]
-
Optimize Molar Ratio: Experiment with different molar ratios of the resolving agent to your racemic compound (e.g., 1:1, 0.5:1).[2]
-
Control Crystallization: Employ a slow, controlled cooling process. Allowing the solution to cool gradually to room temperature and then to a lower temperature can improve selectivity.[2]
-
Recrystallization: If the initial e.e. is moderate, a recrystallization of the obtained diastereomeric salt can significantly enhance the enantiomeric purity.
Question: My resolution process is suffering from low yield. What are the likely causes and solutions?
Answer:
Low yield of the desired enantiomer can be caused by several factors:
-
High Solubility of the Target Diastereomeric Salt: If the desired diastereomeric salt is too soluble in the chosen solvent, a significant portion will remain in the mother liquor.
-
Co-precipitation: If the undesired diastereomer precipitates along with the desired one, the yield of the pure, desired salt will be reduced after purification.
-
Losses During Work-up: Significant material can be lost during filtration, washing, and the liberation of the free enantiomer from the salt.
-
Decomposition: The conditions used for salt breaking (e.g., strong acid or base) might cause degradation of the target enantiomer.
Troubleshooting Steps:
-
Solvent Optimization: Select a solvent in which the desired diastereomeric salt has low solubility, while the other diastereomer's salt is highly soluble.
-
Temperature Control: Lowering the final crystallization temperature can increase the yield by reducing the solubility of the target salt. However, this must be balanced against the risk of precipitating the undesired diastereomer.
-
Optimize Washing Steps: Wash the filtered crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.
-
Efficient Extraction: During the liberation of the enantiomer, ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent.[2]
-
Mild Salt Cleavage: Use the mildest possible acidic or basic conditions to break the diastereomeric salt and liberate the pure enantiomer to avoid degradation.
Question: I am unable to induce crystallization of the diastereomeric salt. What should I do?
Answer:
Failure to crystallize can be frustrating. Here are some common reasons and potential solutions:
-
High Solubility: The diastereomeric salt may be too soluble in the chosen solvent.
-
Supersaturation Not Reached: The concentration of the salt in the solution may not be high enough to induce crystallization.
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation.
-
Amorphous Solid Formation: The salt may be precipitating as an oil or amorphous solid rather than a crystalline material.
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt.
-
Use an Anti-Solvent: Gradually add a solvent in which the salt is insoluble (an "anti-solvent") to the solution to induce precipitation.
-
Seeding: If you have a small amount of the desired crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.[4]
-
Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
-
Lower Temperature: Cool the solution in an ice bath or refrigerator to decrease solubility.[2]
-
Purify Starting Materials: Ensure the racemic mixture and the resolving agent are of high purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using tartaric acid derivatives?
A1: Chiral resolution by this method is based on the formation of diastereomeric salts.[5] A racemic mixture, which contains equal amounts of two enantiomers, is reacted with a single, pure enantiomer of a chiral resolving agent (like L-(+)-tartaric acid).[4] This reaction creates a pair of diastereomers. Unlike the original enantiomers, which have identical physical properties, these diastereomers have different physical properties, most importantly, different solubilities.[6][7] This difference in solubility allows for their separation by fractional crystallization.[6] Once one diastereomer is isolated, the pure enantiomer can be regenerated by breaking the salt.[5]
Q2: How do I choose the best tartaric acid derivative for my racemic compound?
A2: The selection of the optimal resolving agent is often empirical and requires screening.[5] While natural L-(+)-tartaric acid is a common starting point due to its availability and low cost, its derivatives can offer improved performance for specific substrates.[2][8] Derivatives like O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA) are often more effective for resolving racemic bases.[3] The best approach is to perform a small-scale screening experiment with several different tartaric acid derivatives to identify the one that provides the best crystal formation and separation.
Q3: What is the typical molar ratio of resolving agent to racemic mixture?
A3: A 1:1 molar ratio is a common starting point. However, using a half-equivalent (0.5:1 ratio) of the resolving agent, a method sometimes referred to as the Marckwald method, can be advantageous.[2][8] In some cases, this can lead to a higher enantiomeric excess in the crystallized salt. The optimal ratio should be determined experimentally.
Q4: Can I reuse the resolving agent?
A4: Yes, after the desired enantiomer has been liberated from the diastereomeric salt, the resolving agent is typically in the aqueous layer as a salt. It can be recovered by acidifying or basifying the aqueous layer (depending on the nature of the resolving agent) and then extracting it. This makes the process more cost-effective, especially when using more expensive derivatives.
Q5: How can I determine the enantiomeric excess (e.e.) of my resolved product?
A5: The enantiomeric excess of the final product is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed. For the intermediate diastereomeric salts, NMR can be used to determine the diastereomeric ratio, which corresponds to the enantiomeric excess of the chiral component.[7]
Data Presentation: Performance of Tartaric Acid Derivatives
The following table summarizes the performance of various tartaric acid derivatives in the resolution of different racemic compounds, providing an overview of their effectiveness.
| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High | High |
| (R,R)-Tartaric Acid | (R,S)-1-Phenylpropan-1-amine | Ethanol | <60 | - |
| (S,S)-Tartaric Acid | Racemic 1-methyl-2-phenylethylamine | Isopropanol | ~90 | ~90 |
| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | (R,S)-Tamsulosine Intermediate | Water/Methanol | Good | - |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Racemic N-methylamphetamine | Supercritical CO₂ | - | 82.5 |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Racemic N-methylamphetamine | Supercritical CO₂ | - | 57.9 |
| (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | DL-leucine | - | - | 91.20 (D-enantiomer) |
Data compiled from multiple sources.[2][3][9]
Experimental Protocols
1. General Protocol for Screening of Resolving Agents and Solvents
This protocol outlines a method for efficiently screening different conditions on a small scale.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your racemic mixture in a suitable solvent (e.g., methanol, ethanol).
-
Prepare stock solutions of various tartaric acid derivatives (e.g., L-(+)-tartaric acid, DBTA, DPTTA) at the same molar concentration.[7]
-
-
Salt Formation:
-
In separate small vials or a multi-well plate, combine a specific volume of the racemic mixture stock solution with an equivalent molar amount of each resolving agent stock solution.
-
-
Crystallization:
-
Allow the solvent to evaporate slowly at room temperature or in a refrigerator.
-
Observe the vials for crystal formation. Note the quantity and quality of the crystals formed.
-
-
Analysis:
-
Isolate the crystals by filtration.
-
Liberate the enantiomer from the salt by dissolving the crystals in a suitable solvent and adding a weak acid or base.
-
Extract the free enantiomer and analyze its enantiomeric excess using chiral HPLC or GC.
-
2. Detailed Protocol for Preparative Scale Diastereomeric Salt Resolution
Once an effective resolving agent and solvent have been identified, the process can be scaled up.
-
Dissolution and Salt Formation:
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water or a suitable solvent.
-
Add an acid (e.g., dilute HCl) if resolving a base, or a base (e.g., dilute NaOH) if resolving an acid, to break the salt.
-
Extract the liberated pure enantiomer into an appropriate organic solvent.[2]
-
Combine the organic extracts, wash with water or brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the purified enantiomer.[2]
-
Visualizations
Caption: Workflow of diastereomeric salt resolution.
Caption: Troubleshooting decision-making process.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral_resolution [chemeurope.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. benchchem.com [benchchem.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
interference mitigation in electrochemical sensing of tartrate
Technical Support Center: Electrochemical Sensing of Tartrate
Welcome to the technical support center for the electrochemical sensing of tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to interference mitigation during tartrate analysis.
Troubleshooting Guides
This section addresses common issues encountered during the electrochemical sensing of tartrate, providing potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Selectivity / Signal Overlap | Interference from structurally similar organic acids (e.g., citric acid, malic acid, ascorbic acid). | 1. Electrode Modification: Employ a modified electrode with enhanced selectivity for tartrate. Examples include cobalt(II)-phthalocyanine or nano gold/carbon composite modified electrodes. 2. Optimize Electrochemical Parameters: Adjust the potential window, scan rate, or pulse parameters (for DPV/SWV) to better resolve the tartrate signal from interfering peaks. 3. pH Adjustment: Modify the pH of the supporting electrolyte. The electrochemical behavior of tartrate and interfering species is often pH-dependent, and adjusting the pH can shift their peak potentials, improving separation. 4. Sample Pre-treatment: If possible, use techniques like solid-phase extraction (SPE) to remove known interferents before analysis. |
| Low Sensitivity / Weak Signal | - Low concentration of tartrate. - Poor electron transfer kinetics at the electrode surface. - Electrode fouling. | 1. Electrode Surface Enhancement: Use nanomaterial-modified electrodes (e.g., gold nanoparticles, carbon nanotubes) to increase the electroactive surface area and amplify the signal. 2. Preconcentration Step: For trace analysis, employ stripping voltammetry techniques (e.g., anodic stripping voltammetry) to accumulate tartrate on the electrode surface before measurement. 3. Electrode Cleaning: Ensure the electrode surface is clean before each measurement. For solid electrodes, polishing may be necessary. For disposable electrodes, use a new one for each sample. |
| Irreproducible Results / Poor Precision | - Inconsistent electrode surface preparation. - Fluctuations in experimental conditions (e.g., temperature, pH). - Matrix effects from complex samples. | 1. Standardize Electrode Preparation: Follow a consistent and rigorous protocol for cleaning and modifying electrodes. 2. Control Experimental Conditions: Maintain a constant temperature and ensure the pH of the supporting electrolyte is stable throughout the experiments. 3. Standard Addition Method: To compensate for matrix effects, perform calibration using the standard addition method within the sample matrix itself. 4. Internal Standard: Introduce an internal standard with similar electrochemical properties to tartrate but with a distinct redox potential to normalize the signal. |
| No Signal or Unstable Baseline | - Incorrect potential window. - Improperly prepared or contaminated supporting electrolyte. - Faulty electrode connections. | 1. Verify Potential Window: Ensure the applied potential range is appropriate for the electrochemical reaction of tartrate on the specific working electrode being used. 2. Prepare Fresh Electrolyte: Use high-purity reagents and deionized water to prepare the supporting electrolyte. Degas the solution with nitrogen or argon before measurement to remove dissolved oxygen. 3. Check Connections: Ensure all electrode connections to the potentiostat are secure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering species in the electrochemical sensing of tartrate?
A1: The most common interfering species are other organic acids that are often present in samples like fruit juices, wine, and pharmaceutical formulations. These include citric acid, ascorbic acid, malic acid, and oxalic acid.[1][2] Sugars such as glucose can also cause interference.[1] The degree of interference depends on the similarity of their oxidation potentials to that of tartrate under the specific experimental conditions.
Q2: How can I choose the best electrode material for tartrate sensing?
A2: The choice of electrode material is critical for sensitivity and selectivity. While standard electrodes like glassy carbon (GCE) can be used, modified electrodes often provide superior performance. For example, a cobalt(II)-phthalocyanine modified carbon paste electrode has been shown to be effective for tartrate determination in wine by enhancing the electrocatalytic oxidation of tartaric acid.[3] Other promising modifications include the use of copper vanadate nanorods and nano gold/carbon composites on a GCE, which can increase the active surface area and improve electron transfer kinetics.[4][5]
Q3: What is the principle behind using modified electrodes to mitigate interference?
A3: Modified electrodes mitigate interference through several mechanisms:
-
Enhanced Selectivity: The modifying layer can have specific recognition sites or catalytic properties that favor the electrochemical reaction of tartrate over interfering species.
-
Signal Amplification: Nanomaterials on the electrode surface can increase the electroactive area, leading to a stronger signal for tartrate, which can help to resolve it from smaller interfering signals.
-
Shift in Peak Potential: The modifier can alter the overpotential required for the oxidation or reduction of tartrate, shifting its peak potential away from those of interfering compounds.
Q4: Which voltammetric technique is best for tartrate analysis in the presence of interferents?
A4: While Cyclic Voltammetry (CV) is excellent for initial characterization, Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are generally more suitable for quantitative analysis in the presence of interferents. These techniques offer higher sensitivity and better resolution of overlapping peaks by minimizing the contribution of the capacitive current to the total measured current.[6] For highly complex matrices with significant signal overlap, coupling SWV with multiway calibration methods like MCR-ALS can successfully resolve the individual signals of multiple organic acids, including tartrate.[7]
Q5: How does pH affect the electrochemical sensing of tartrate and interference?
A5: The pH of the supporting electrolyte is a crucial parameter. The electrochemical oxidation of tartrate involves protons, and therefore, its peak potential is pH-dependent.[1] Similarly, the redox potentials of many interfering organic acids are also pH-dependent. By carefully optimizing the pH, it is possible to maximize the separation between the voltammetric peaks of tartrate and its interferents, thereby improving selectivity.
Quantitative Data
The performance of various electrochemical sensors for the determination of tartaric acid is summarized below.
Table 1: Performance Comparison of Modified Electrodes for Tartaric Acid Detection
| Electrode Modification | Voltammetric Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sample Matrix | Reference |
| Cobalt(II)-phthalocyanine/CPE | SWV | 10 - 100 | - | Wine | [3] |
| Cu vanadate nanorods/GCE | CV | 10 - 2000 | 1.3 | Aqueous Solution | [4] |
| rGO doped La2O3 nanoparticles | CV | 5 - 300 | 4 | Grape Juice | [8] |
| Nano gold/nano carbon/GCE | - | 1 - 2000 | 0.69 | Drinks | [5] |
Table 2: Recovery Studies of Tartaric Acid in Real Samples
| Electrode Modification | Sample Matrix | Spiked Concentration (µM) | Found Concentration (µM) | Recovery (%) | Reference |
| Cobalt(II)-phthalocyanine/CPE | White Wine | 20.0 | 19.28 | 96.4 | [3] |
| Cobalt(II)-phthalocyanine/CPE | Red Wine | 50.0 | 51.21 | 102.4 | [3] |
Experimental Protocols
Protocol 1: Preparation of a Cobalt(II)-Phthalocyanine Modified Carbon Paste Electrode (CoPC-CPE)
This protocol describes the preparation of a modified electrode for the selective determination of tartaric acid.
Materials:
-
Graphite powder
-
Nujol (mineral oil)
-
Cobalt(II)-phthalocyanine (CoPC)
-
Mortar and pestle
-
Glassy carbon electrode (GCE) body or paste holder
Procedure:
-
Weigh 70 mg of graphite powder and 30 mg of Nujol.
-
Add a desired amount of CoPC (e.g., 1-5% w/w) to the graphite powder.
-
Mix the components thoroughly in a mortar and pestle for at least 20 minutes to obtain a homogeneous paste.
-
Pack the resulting paste firmly into the electrode holder.
-
Smooth the electrode surface by rubbing it on a clean piece of paper until it has a shiny appearance.
Protocol 2: Tartaric Acid Determination using Square Wave Voltammetry (SWV)
This protocol outlines the general steps for the determination of tartaric acid using SWV with a modified electrode.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode cell (Working Electrode: e.g., CoPC-CPE, Reference Electrode: Ag/AgCl, Counter Electrode: Platinum wire)
-
Nitrogen or Argon gas for deaeration
Procedure:
-
Prepare the supporting electrolyte: A common supporting electrolyte is a Britton-Robinson buffer or a phosphate buffer at a specific pH (e.g., pH 2.0).
-
Deaerate the solution: Transfer the supporting electrolyte to the electrochemical cell and purge with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.
-
Set SWV parameters:
-
Potential Range: Set a potential window that covers the oxidation peak of tartaric acid (e.g., +0.4 V to +1.2 V vs. Ag/AgCl).
-
Frequency (f): Typically in the range of 10-100 Hz.
-
Pulse Amplitude (Esw): Typically 25-100 mV.
-
Step Potential (ΔEs): Typically 1-10 mV.
-
Note: These parameters should be optimized for the specific electrode and experimental conditions.
-
-
Record the blank voltammogram: Run the SWV scan in the supporting electrolyte alone to obtain a baseline.
-
Add tartaric acid standard or sample: Add a known volume of the tartaric acid standard solution or the sample to the electrochemical cell.
-
Record the sample voltammogram: Run the SWV scan again. The peak current corresponding to the oxidation of tartaric acid will be proportional to its concentration.
-
Quantification: Use a calibration curve or the standard addition method to determine the concentration of tartaric acid in the sample.
Visualizations
Electrochemical Oxidation of Tartaric Acid
The following diagram illustrates the proposed pathway for the electrochemical oxidation of tartaric acid at an electrode surface.
Caption: Proposed pathway for the electrochemical oxidation of tartrate.
Workflow for Interference Mitigation
This diagram outlines a logical workflow for addressing interference issues in tartrate sensing.
Caption: A logical workflow for mitigating interference in tartrate sensing.
References
- 1. mdpi.com [mdpi.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tartaric Acid vs Citric Acid: Energy Storage [eureka.patsnap.com]
- 7. Simultaneous voltammetric determination of four organic acids in fruit juices using multiway calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Tartrate-Containing Buffer Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of tartrate-containing buffer solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of instability in my tartrate buffer solution?
A1: The most common signs of instability are the formation of a precipitate or the development of turbidity (cloudiness) in the solution.[1][2] This precipitation often consists of crystalline deposits, which can be clear, translucent, or white.[1] In some cases, an unexpected color change may also indicate instability, possibly due to contamination or degradation of other components in the formulation.[2]
Q2: What is the optimal pH for maintaining the stability of tartrate-containing buffer solutions?
A2: The optimal pH for tartrate buffer stability is application-dependent. For instance, in aqueous aluminum tartrate solutions, a pH range of 3.0 to 4.0 is recommended to favor the formation of soluble, stable aluminum-tartrate complexes and prevent the precipitation of aluminum hydroxide.[2] In the context of wine, a higher pH increases the probability of calcium tartrate formation.[3][4] It is crucial to maintain the pH within the desired range for your specific application.
Q3: How does temperature affect the stability of my tartrate buffer solution?
A3: Temperature significantly impacts the stability of tartrate solutions. Lower temperatures generally decrease the solubility of tartrate salts like potassium bitartrate, leading to crystallization and precipitation.[1][5] Conversely, elevated temperatures can accelerate chemical degradation and hydrolysis, also potentially leading to instability.[2] For long-term stability, it is recommended to store tartrate buffer solutions at a consistent, controlled temperature, such as refrigerated or controlled room temperature, depending on the specific formulation.[2][6]
Q4: What substances should I avoid in my tartrate buffer formulation?
A4: Certain substances are incompatible with tartrate solutions and can cause precipitation. These include alkaline-reacting substances, soluble phosphates, and lead salts.[2] The presence of high concentrations of certain cations, like potassium and calcium, can lead to the precipitation of potassium bitartrate and calcium tartrate, respectively.[1][3]
Q5: What types of stabilizers can be used to improve the long-term stability of tartrate solutions?
A5: Various stabilizers can be employed to enhance the long-term stability of tartrate-containing solutions. In winemaking, protective colloids like carboxymethylcellulose (CMC) and mannoproteins are used to inhibit crystal nucleation.[1][7] Other additives such as metatartaric acid and potassium polyaspartate also act as crystallization inhibitors.[8][9][10][11] For other applications, chelating agents like citric acid or polymers that sterically hinder precipitation may be considered.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| White precipitate forms immediately upon preparation. | The initial pH of the solution is outside the optimal range.[2] | Adjust the pH to within the optimal range for your specific application using a suitable acid or base while continuously monitoring with a calibrated pH meter.[2] |
| Solution becomes cloudy over time during storage. | Gradual pH shift due to interaction with the container or atmospheric CO2.[2] Temperature fluctuations.[2] | Store the solution in a tightly sealed, inert container (e.g., borosilicate glass).[2] Maintain a consistent and controlled storage temperature.[2] Consider buffering the solution to maintain a stable pH.[2] |
| Unexpected color change in the solution. | Contamination with other metal ions.[2] Degradation of other components in the formulation.[2] | Use high-purity water and reagents.[2] Ensure all glassware is thoroughly cleaned.[2] Investigate the stability of all formulation components.[2] |
| Inconsistent experimental results using the buffer. | Inhomogeneous solution due to incomplete dissolution or partial precipitation.[2] | Ensure all components are fully dissolved during preparation.[2] Gently agitate the solution before each use to ensure homogeneity.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stable Tartrate Buffer (Example: 0.1 M Sodium Tartrate Buffer, pH 4.0)
Materials:
-
Tartaric acid
-
Sodium hydroxide (NaOH)
-
High-purity water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and beakers
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.1 M solution of tartaric acid by dissolving the appropriate amount in high-purity water in a volumetric flask.
-
Prepare a 0.1 M solution of sodium hydroxide by dissolving the appropriate amount in high-purity water.
-
-
pH Adjustment:
-
Place a specific volume of the 0.1 M tartaric acid solution in a beaker with a stir bar.
-
Slowly add the 0.1 M NaOH solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the pH of the solution reaches 4.0.
-
-
Final Volume Adjustment:
-
Once the target pH is stable, transfer the solution to a volumetric flask.
-
Add high-purity water to reach the final desired volume.
-
-
Storage:
-
Store the final buffer solution in a well-sealed, inert container at a controlled room temperature or refrigerated, protected from light.[2]
-
Protocol 2: Accelerated Stability Study of a Tartrate Buffer Solution
Objective: To assess the stability of a prepared tartrate buffer solution under stress conditions to predict its shelf life.
Procedure:
-
Prepare Samples: Prepare several aliquots of the tartrate buffer solution following a standardized protocol.
-
Stress Conditions: Expose the aliquots to various stress conditions, including:
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for an accelerated study).[14]
-
Analysis: At each time point, analyze the samples for:
-
Visual Inspection: Observe for any signs of precipitation or color change.
-
pH Measurement: Measure the pH to check for any shifts.
-
Other relevant assays: Depending on the application, other analytical techniques can be used to assess the integrity of the buffer components.
-
-
Data Evaluation: Compare the results from the stressed samples to the control samples to determine the rate of degradation and estimate the shelf life under normal storage conditions.[13]
Visualizations
Caption: Workflow for preparing a stable tartrate buffer solution.
Caption: Troubleshooting logic for precipitation in tartrate buffers.
References
- 1. laffort.com [laffort.com]
- 2. benchchem.com [benchchem.com]
- 3. Tartaric stabilization: how to avoid the precipitation of wine in the bottle? - Enartis [enartis.com]
- 4. enartis.com [enartis.com]
- 5. perennia.ca [perennia.ca]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. enartis.com [enartis.com]
- 8. Tartaric Stabilization: Modern Techniques and Solutions [alea-evolution.com]
- 9. extension.iastate.edu [extension.iastate.edu]
- 10. occasiowinery.com [occasiowinery.com]
- 11. Prevent the Precipitation of Tartrate Crystals in Wine Bottles - Enartis [enartis.com]
- 12. accelerated stability test: Topics by Science.gov [science.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. teknova.com [teknova.com]
Technical Support Center: Troubleshooting Tartrate Precipitation in Protein Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to tartrate precipitation during protein crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: I observed crystalline precipitate in my drop. How can I determine if it is my protein or a salt crystal like tartrate?
A1: Distinguishing between protein and salt crystals is a critical first step. Several methods can be employed:
-
Visual Inspection: While not definitive, protein crystals often have a more defined, geometric shape with sharp edges and are typically less transparent than salt crystals. Salt crystals can sometimes appear as needles, plates, or amorphous precipitate.
-
Crush Test: Gently probe the crystal with a fine tool like an acupuncture needle. Protein crystals tend to be soft and will smear or break into smaller, irregular pieces. Salt crystals are typically hard and brittle, and will crack or shatter with a distinct sound.[1]
-
Control Experiment: Set up an identical crystallization drop without the protein. If crystals still form, they are likely salt crystals.[1]
-
SDS-PAGE Analysis: Carefully wash and dissolve a few crystals in SDS-PAGE loading buffer. If a band corresponding to your protein's molecular weight appears on the gel, you have protein crystals.[1]
-
UV Microscopy: If your protein contains tryptophan residues, it will fluoresce under UV light, whereas most common salts will not.
Q2: What are the common causes of unwanted tartrate precipitation in my crystallization experiments?
A2: Unwanted tartrate precipitation can be caused by several factors:
-
High Tartrate Concentration: The concentration of tartrate in your crystallization condition may be too high, exceeding its solubility limit under the specific experimental conditions.
-
pH: The pH of the solution can significantly influence the solubility of tartrate salts.
-
Temperature: Temperature fluctuations can affect the solubility of tartrate. Lower temperatures generally decrease the solubility of many salts.
-
Presence of Other Ions: The presence of certain cations (e.g., calcium, magnesium) can lead to the formation of less soluble tartrate salts.[2]
-
Buffer Composition: The type of buffer used can influence the solubility of tartrate salts. For instance, phosphate buffers are known to sometimes promote salt crystallization.
Q3: Can I still obtain protein crystals if tartrate precipitation occurs in the same drop?
A3: It is possible, though not ideal, for both protein and salt crystals to appear in the same drop. If you can distinguish between them, you can proceed with harvesting the protein crystals. However, the presence of heavy salt precipitation can interfere with protein crystal growth and quality. It is generally advisable to optimize the conditions to minimize or eliminate the salt precipitation.
Troubleshooting Guides
Issue 1: Rapid and heavy tartrate precipitation obscures the drop.
This scenario indicates that the solution is highly supersaturated with the tartrate salt.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Decrease Tartrate Concentration | The most direct approach to prevent precipitation is to lower the concentration of the tartrate in the reservoir solution. |
| 2 | Adjust pH | Systematically vary the pH of the buffer. The solubility of tartrate is pH-dependent. |
| 3 | Modify Temperature | If experiments are conducted at a low temperature, try increasing it, as tartrate salts are generally more soluble at higher temperatures. Conversely, if at room temperature, a decrease might be tested, though this is less common for tartrate. |
| 4 | Change Buffer System | If using a phosphate-based buffer, consider switching to a different buffer system like Tris or HEPES, which may have different effects on tartrate solubility.[3][4][5][6] |
| 5 | Dilute Protein Sample | A high protein concentration can sometimes promote the precipitation of other components in the drop. |
Issue 2: Small, needle-like crystals form alongside what appear to be protein crystals.
This could be co-crystallization of the protein and a tartrate salt, or the formation of two distinct crystal types.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-formation of needle-like crystals.
Experimental Protocols
Protocol 1: Determining the Source of Crystalline Precipitate
Objective: To differentiate between protein and unwanted salt (tartrate) crystals.
Materials:
-
Crystallization plate with observed crystals
-
Stereomicroscope
-
Micromanipulation tools (e.g., acupuncture needle, fine loop)
-
Control crystallization buffer (without protein)
-
SDS-PAGE equipment and reagents
Methodology:
-
Visual and Physical Characterization:
-
Under a stereomicroscope, carefully observe the morphology of the crystals.
-
Using a fine needle, gently touch a crystal. Note if it is soft and smears (likely protein) or hard and shatters (likely salt).[1]
-
-
Control Experiment:
-
Prepare a new crystallization drop with the identical reservoir solution but substitute the protein solution with the protein's dialysis buffer.
-
Incubate under the same conditions.
-
Observe for crystal formation. The appearance of crystals in the control drop confirms they are not protein.[1]
-
-
SDS-PAGE Analysis:
-
Using a small loop, carefully harvest several crystals from the experimental drop.
-
Wash the crystals by transferring them through a drop of fresh reservoir solution to remove any non-crystalline protein.
-
Transfer the washed crystals to a microcentrifuge tube containing 10-20 µL of SDS-PAGE sample buffer.
-
Boil the sample for 5 minutes to dissolve the crystals and denature the protein.
-
Run the sample on an SDS-PAGE gel.
-
Stain the gel to visualize protein bands. The presence of a band at the expected molecular weight confirms the crystals are protein.[1]
-
Protocol 2: Optimization of Crystallization Conditions to Avoid Tartrate Precipitation
Objective: To systematically modify crystallization conditions to prevent the formation of unwanted tartrate crystals while promoting protein crystal growth.
Materials:
-
Purified protein sample
-
Stock solutions of crystallization reagents (precipitants, buffers, salts)
-
Crystallization plates (e.g., 96-well format)
-
Pipettes and tips
Methodology:
-
Vary Tartrate Concentration:
-
Set up a gradient of tartrate concentrations in the reservoir solution, for example, from 50% to 150% of the original concentration that produced precipitation.
-
Keep all other components (protein concentration, buffer, pH, temperature) constant.
-
-
Screen Different pH Values:
-
Prepare a range of buffer solutions with pH values from 1.0 pH unit below to 1.0 pH unit above the original condition, in 0.2 pH unit increments.
-
Set up crystallization trials with these different pH buffers, keeping other parameters constant.
-
-
Test Alternative Buffers:
-
Evaluate Temperature Effects:
-
Set up identical crystallization plates and incubate them at different, constant temperatures (e.g., 4°C, 12°C, 20°C).
-
-
Analyze Results:
-
Regularly inspect the drops over time and record the appearance of protein crystals versus salt precipitate.
-
Identify the conditions that minimize or eliminate tartrate precipitation while yielding high-quality protein crystals.
-
Data Presentation: Example Optimization Table
| Condition | Tartrate Conc. (M) | pH | Buffer | Temperature (°C) | Observation |
| Original | 0.2 | 7.0 | Phosphate | 20 | Heavy tartrate precipitation |
| Opt-1 | 0.1 | 7.0 | Phosphate | 20 | Reduced precipitation, small protein crystals |
| Opt-2 | 0.2 | 7.5 | Phosphate | 20 | Moderate precipitation |
| Opt-3 | 0.2 | 7.0 | HEPES | 20 | No precipitation, clear drop |
| Opt-4 | 0.2 | 7.0 | Phosphate | 12 | Very heavy precipitation |
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Unwanted Precipitation:
Caption: Logical workflow for troubleshooting unwanted precipitation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - บทความ - Hopax Fine Chemicals [hopaxfc.com]
- 5. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. researchgate.net [researchgate.net]
addressing matrix effects in tartrate analysis of food samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the analysis of tartaric acid and its salts (tartrates) in various food samples.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues encountered during tartrate analysis.
Scenario 1: Inconsistent Peak Areas or Signal Suppression/Enhancement in LC-MS/MS Analysis
Question: My tartrate peak area is inconsistent across replicate injections of the same food sample, or the signal is significantly lower or higher than expected. What are the likely causes and how can I fix this?
Answer:
This issue is often indicative of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of tartaric acid in the mass spectrometer's ion source.[1]
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for inconsistent peak areas.
Detailed Steps:
-
Confirm Matrix Effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2]
-
Dilution: A simple approach to reduce matrix effects is to dilute the sample extract.[1][2] If signal consistency improves with dilution, it strongly suggests a matrix effect.
-
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[1][3]
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup technique. For tartaric acid, an anion-exchange SPE cartridge is often suitable.[4][5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While commonly used for pesticide analysis, this method can be adapted for organic acids in complex matrices.
-
Filtration: Always filter extracts through a 0.22 µm filter to remove particulates that can clog the system.
-
-
Adjust Chromatographic Conditions:
-
Modify the mobile phase pH to alter the retention time of tartaric acid and potentially separate it from co-eluting interferences.[6]
-
Optimize the gradient elution to improve the separation of tartaric acid from matrix components.
-
-
Implement Advanced Calibration Strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects.[7]
-
Standard Addition: This method involves adding known amounts of a tartaric acid standard to the sample extract. It is very effective for complex matrices where a blank matrix is unavailable.[8][9]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS of tartaric acid will co-elute and experience the same ionization effects as the analyte, providing the most accurate quantification.[1][3]
-
Scenario 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Question: My tartaric acid peak is tailing or fronting in my HPLC chromatogram. What could be causing this and how do I improve the peak shape?
Answer:
Poor peak shape can be caused by a variety of factors including column issues, inappropriate mobile phase conditions, or interactions with the sample matrix.
Troubleshooting Steps:
-
Check the Column:
-
A contaminated or old guard column or analytical column can cause peak distortion. Replace the guard column first. If the problem persists, the analytical column may need to be replaced.[6]
-
Ensure the column is properly conditioned and equilibrated with the mobile phase before injection.
-
-
Optimize the Mobile Phase:
-
pH: The pH of the mobile phase is critical for the analysis of organic acids. For tartaric acid, a low pH (typically around 2.5-3.0) is used to ensure it is in its protonated form, which generally results in better peak shape on reversed-phase columns.[10]
-
Buffer Concentration: Ensure the buffer concentration is adequate to maintain a stable pH.
-
-
Sample Matrix Interactions:
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix interference for tartrate analysis in different food types?
A1: The primary sources of interference vary with the food matrix:
-
Wine: Phenolic compounds, such as tannins and hydroxycinnamic acids, are major interferences.[12][13][14][15][16] Sugars and other organic acids also contribute to the matrix effect.
-
Fruit Juices: High concentrations of sugars (glucose, fructose) and other organic acids (citric acid, malic acid) are the main interferents.[10][11][17][18]
-
Baked Goods (e.g., biscuits, cakes): These have very complex matrices containing fats, proteins, and carbohydrates that can all contribute to matrix effects.[19][20][21][22][23]
-
Cocoa and Chocolate: Similar to baked goods, these contain fats, polyphenols, and sugars that can interfere with the analysis.[19][21]
Q2: Which sample preparation technique is best for reducing matrix effects in tartrate analysis?
A2: Solid-Phase Extraction (SPE) is generally considered one of the most effective methods for cleaning up complex food samples and reducing matrix effects.[3][5][24] Anion-exchange SPE is particularly well-suited for isolating organic acids like tartrate.[4]
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons |
| Dilution | Reduces the concentration of both analyte and matrix components. | Simple, fast, and inexpensive. | May reduce analyte concentration below the limit of quantification.[1] |
| Filtration | Removes particulate matter. | Essential for protecting the analytical column and instrument. | Does not remove dissolved matrix components. |
| Protein Precipitation | Precipitates proteins out of solution, typically with an organic solvent or acid. | Simple and effective for samples with high protein content. | Can be less effective at removing other matrix components like phospholipids.[3][24] |
| Solid-Phase Extraction (SPE) | Separates components based on their physical and chemical properties.[25] | Highly effective for removing a wide range of interferences, can concentrate the analyte.[5][24] | More time-consuming and costly than simpler methods. |
| QuEChERS | Combines salting-out liquid-liquid extraction with dispersive SPE for cleanup. | Effective for a wide range of analytes and matrices. | May require optimization for organic acids. |
Q3: How do I perform a standard addition calibration for tartrate analysis?
A3: The standard addition method is used to quantify an analyte in a complex matrix by adding known amounts of the analyte to the sample.
Standard Addition Workflow:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Standard Addition as a Method for Quantitative Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pepolska.pl [pepolska.pl]
- 12. White wine phenolics: current methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wine Polyphenol Content and Its Influence on Wine Quality and Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Phenolic Compounds in Wine Lees | MDPI [mdpi.com]
- 15. terroirsdumondeeducation.com [terroirsdumondeeducation.com]
- 16. Phenolic Compounds as Markers of Wine Quality and Authenticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. cerealsgrains.org [cerealsgrains.org]
- 21. Development of a Validated Method for the Determination of Tartaric Acid and Tartrates in Food | National Agricultural Library [nal.usda.gov]
- 22. freelims.org [freelims.org]
- 23. researchgate.net [researchgate.net]
- 24. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Cobalt-Catalyzed Oxidation of Tartrate Ions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of cobalt-catalyzed oxidation of tartrate ions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the cobalt-catalyzed oxidation of tartrate ions?
A1: The cobalt-catalyzed oxidation of tartrate ions typically utilizes hydrogen peroxide as the oxidizing agent. The reaction is generally slow but is significantly accelerated by the presence of a cobalt(II) catalyst. The catalyst provides an alternative reaction pathway with a lower activation energy.[1] The overall reaction involves the oxidation of the tartrate ion (2,3-dihydroxybutanedioate ion) to produce carbon dioxide and other byproducts.[1]
Q2: What is the role of the cobalt catalyst in this reaction?
A2: The cobalt(II) ions act as a homogeneous catalyst. The reaction mechanism is understood to involve the initial oxidation of pink cobalt(II) (Co²⁺) ions to green cobalt(III) (Co³⁺) ions by hydrogen peroxide.[1][2] The Co³⁺ then forms a complex with the this compound, facilitating its oxidation.[1] Subsequently, the Co³⁺ is reduced back to Co²⁺, allowing the catalyst to participate in the reaction cycle again.[1] The catalyst is not consumed in the overall reaction.[3]
Q3: What are the typical visual indicators of a successful reaction?
A3: A successful reaction is characterized by a distinct series of color changes. The initial pink color of the cobalt(II) solution turns green upon the formation of the cobalt(III)-tartrate intermediate complex.[4][5][6] This color change is accompanied by vigorous gas evolution (carbon dioxide and oxygen).[5][6][7] As the tartrate is consumed, the reaction subsides, and the solution returns to its original pink color, indicating the regeneration of the cobalt(II) catalyst.[4][5][6]
Q4: What are the primary products and byproducts of this reaction?
A4: The primary products of the complete oxidation of tartrate ions by hydrogen peroxide are carbon dioxide and water.[4] However, the reaction can also produce other intermediates and byproducts, such as formate ions.[1] In some cases, oxalic acid has been suggested as a possible product.[7]
Q5: What safety precautions should be taken when conducting this experiment?
A5: It is crucial to handle the reagents with care.
-
Cobalt(II) chloride: This compound is toxic and a suspected carcinogen.[2] Avoid inhalation of dust and direct contact with skin and eyes.[8][9]
-
Hydrogen peroxide: This is a strong oxidizing agent and can cause skin and eye irritation.[2]
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][8] The reaction can be vigorous and exothermic, so it should be conducted in a well-ventilated area, and appropriate measures should be taken to prevent splashing and overflow.[2][5][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No reaction or very slow reaction, even after adding the catalyst. | 1. Low Temperature: The reaction is highly temperature-dependent.[4] 2. Incorrect Reagent Concentration: The concentration of reactants (tartrate, hydrogen peroxide) or the catalyst may be too low. 3. Degraded Hydrogen Peroxide: Hydrogen peroxide can decompose over time. | 1. Increase Temperature: Gently heat the reaction mixture. The reaction rate significantly increases with temperature.[4] 2. Verify Concentrations: Ensure the concentrations of all solutions are correct as per the protocol. 3. Use Fresh Hydrogen Peroxide: Prepare or use a fresh solution of hydrogen peroxide. |
| The solution turns green, but there is minimal or no gas evolution. | 1. Insufficient Hydrogen Peroxide: The amount of hydrogen peroxide may be the limiting reagent.[2] 2. Low Temperature: The temperature may be sufficient to form the intermediate complex but not high enough for rapid oxidation. | 1. Add More Hydrogen Peroxide: Carefully add a small amount of additional hydrogen peroxide to see if the reaction proceeds.[2] 2. Increase Temperature: Gradually increase the temperature of the reaction mixture. |
| The reaction is too vigorous and difficult to control. | 1. High Temperature: The reaction rate is very sensitive to temperature; excessively high temperatures can lead to a runaway reaction.[8] 2. High Catalyst Concentration: A high concentration of the cobalt catalyst can lead to a very rapid reaction rate. | 1. Reduce Temperature: Start the reaction at a lower temperature and heat it gradually. 2. Lower Catalyst Concentration: Reduce the amount of cobalt catalyst used. 3. Use a Larger Reaction Vessel: Employ a larger beaker or flask to contain the effervescence.[7] |
| The final solution does not return to the original pink color. | 1. Incomplete Reaction: There may still be unreacted tartrate or intermediates present. 2. Catalyst Deactivation: Although cobalt is a robust catalyst, prolonged reaction times or the presence of certain impurities could potentially lead to side reactions that alter the catalyst. | 1. Allow More Time: Let the reaction stand for a longer period to ensure all the tartrate has been oxidized. 2. Gentle Heating: Gently warming the solution may help complete the final steps of the reaction. |
Data Presentation
Table 1: Effect of Temperature on Reaction Time
| Temperature (°C) | Approximate Reaction Time (seconds) |
| 50 | 200 |
| 60 | 90 |
| 70 | 40 |
Data sourced from Flinn Scientific.[4]
Experimental Protocols
Demonstration of Cobalt-Catalyzed Oxidation of Tartrate
This protocol is adapted from the Royal Society of Chemistry and Flinn Scientific for demonstration purposes and can be scaled and modified for optimization studies.[1][4]
Materials:
-
Potassium sodium tartrate (Rochelle salt)
-
Hydrogen peroxide solution (e.g., 6% or 20 volume)
-
Cobalt(II) chloride solution (e.g., 4%)
-
Distilled water
-
Beakers
-
Heating plate with magnetic stirring capability
-
Thermometer
Procedure:
-
Prepare the Tartrate Solution: Dissolve a known amount of potassium sodium tartrate in distilled water in a beaker.
-
Add Hydrogen Peroxide: Add the hydrogen peroxide solution to the tartrate solution and stir. Note that at room temperature, the reaction is very slow.[1][5]
-
Heating: Gently heat the mixture to the desired temperature (e.g., 50-70°C) while stirring.[1][4]
-
Add the Catalyst: Once the desired temperature is reached, add the cobalt(II) chloride solution.
-
Observe the Reaction: Observe the color changes from pink to green and the evolution of gas.[1][4]
-
Reaction Completion: The reaction is complete when the gas evolution ceases, and the solution returns to its original pink color.[4]
Visualizations
Caption: Proposed reaction pathway for the cobalt-catalyzed oxidation of tartrate ions.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Catalytic oxidation of potassium sodium tartrate | Demonstration | RSC Education [edu.rsc.org]
- 2. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]
- 3. SSERC | Catalyst at Work [sserc.org.uk]
- 4. flinnsci.com [flinnsci.com]
- 5. K953: Catalysis – CoCl2 Catalyzed Oxidation of Tartaric Acid By H2O2 | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 6. flinnsci.com [flinnsci.com]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. What are the safety precautions when handling Cobalt Products? - Blog [wqmetal.net]
- 9. nornickel.com [nornickel.com]
Technical Support Center: Enhancing Tartrate's Chelating Activity in Alkaline Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the enhancement of tartrate's chelating activity in alkaline solutions.
Frequently Asked Questions (FAQs)
Q1: Why is an alkaline pH often preferred for tartrate chelation?
In alkaline solutions, the carboxylic acid groups of tartaric acid are deprotonated, forming the tartrate dianion (C₄H₄O₆²⁻). This negatively charged species is a more effective Lewis base, significantly enhancing its ability to chelate positively charged metal ions.[1] Furthermore, at high pH values (e.g., above 10), tartrate can form polydentate complexes that prevent the precipitation of metal hydroxides, which would otherwise occur in alkaline conditions.
Q2: Which metal ions can be effectively chelated by tartrate in alkaline solutions?
Tartrate is a versatile chelating agent for a range of divalent and trivalent metal ions in alkaline media. Commonly studied and utilized examples include:
-
Copper (Cu²⁺): Forms stable, intensely blue-colored complexes.[2]
-
Nickel (Ni²⁺): Forms green-colored complexes, with optimal formation in neutral to slightly alkaline pH.[1][3]
-
Iron (Fe³⁺): Forms complexes, though ferric hydroxide precipitation can be a competing reaction at higher pH.[4][5]
-
Zinc (Zn²⁺): Forms soluble zincate complexes in highly alkaline solutions, and tartrate can further stabilize zinc in solution.
-
Manganese (Mn²⁺): Chelation is possible, but oxidation and precipitation of manganese oxides can occur at alkaline pH.[6]
Q3: How does the concentration of tartrate affect chelation efficiency?
The concentration of tartrate ions is directly related to the chelation capacity. An increased concentration of tartrate generally leads to a higher concentration of the metal-tartrate complex in the solution, assuming the metal ion is the limiting reagent.[2] However, excessively high concentrations of tartrate might lead to the formation of different complex species or have other effects on the solution chemistry.
Data Presentation: Stability of Metal-Tartrate Complexes
The stability of metal-tartrate complexes is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes reported stability constants for various metal-tartrate complexes. Note that these values can vary with experimental conditions such as pH, temperature, and ionic strength.
| Metal Ion | Complex | log K | pH | Temperature (°C) | Ionic Strength (M) | Reference(s) |
| Cu²⁺ | [Cu(OH)₂(C₄H₄O₆)]²⁻ | - | >13 | Room Temp | 3.5 (NaOH) | [7] |
| Ni²⁺ | Ni(C₄H₄O₆) | 3.63 | 7.0 | 25 | 0.1 (KNO₃) | [1] |
| Ni²⁺ | [Ni(C₄H₄O₆)₂]²⁻ | 6.38 | 7.0 | 25 | 0.1 (KNO₃) | [1] |
| Fe³⁺ | Fe(C₄H₄O₆)⁺ | 7.51 | 2.5 | 25 | 1.0 (NaClO₄) | |
| Fe³⁺ | Fe(C₄H₄O₆)(OH) | - | Alkaline | - | - | [4] |
| Zn²⁺ | Zn(C₄H₄O₆) | 2.68 | Neutral | 25 | 0.2 (NaClO₄) | |
| Mn²⁺ | Mn(C₄H₄O₆) | 3.1 | 7.0 | 25 | 0.1 (NaClO₄) |
Troubleshooting Guides
General Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate Formation | - pH is outside the optimal range for complex stability. - Concentration of metal ions exceeds the chelating capacity of the tartrate. - Formation of insoluble metal hydroxides. | - Carefully adjust the pH to the optimal range for the specific metal-tartrate complex. - Increase the concentration of the tartrate solution. - Ensure the pH is not excessively high to the point of hydroxide precipitation for the given metal. |
| Inconsistent Color Development | - Incomplete complex formation. - Presence of interfering ions. - Degradation of tartrate or other reagents. | - Allow sufficient time for the reaction to reach equilibrium. - Use high-purity reagents and deionized water. - Prepare fresh solutions, especially if they are stored for extended periods. |
| Low Chelation Efficiency | - Incorrect pH. - Insufficient tartrate concentration. - Competitive chelation by other ligands present in the solution. | - Optimize the pH of the solution. - Increase the molar ratio of tartrate to the metal ion. - Identify and remove or mask any competing chelating agents. |
Metal-Specific Troubleshooting
| Metal Ion | Problem | Possible Cause(s) | Recommended Solution(s) |
| Copper (Cu²⁺) | Fading of the characteristic blue color | - pH has dropped, leading to dissociation of the complex. - Decomposition of the tartrate ligand over time, especially at elevated temperatures. | - Re-adjust the pH to the alkaline range. - Conduct experiments at controlled room temperature and use freshly prepared solutions. |
| Iron (Fe³⁺) | Formation of a brown/orange precipitate | - Precipitation of ferric hydroxide (Fe(OH)₃) at alkaline pH, which competes with tartrate chelation. | - Work at the lower end of the alkaline pH range. - Increase the tartrate concentration to favor complex formation over precipitation. |
| Nickel (Ni²⁺) | Incomplete dissolution of nickel salts | - The initial pH of the solution is too low. | - Ensure the solution is sufficiently alkaline before or during the addition of the nickel salt to promote the formation of the soluble tartrate complex. |
| Manganese (Mn²⁺) | Solution turns brown and forms a precipitate | - Oxidation of Mn(II) to higher oxidation states (e.g., Mn(III), Mn(IV)) which then precipitate as oxides or hydroxides in alkaline conditions. | - Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use freshly prepared manganese solutions. |
| Zinc (Zn²⁺) | Formation of a white precipitate | - Precipitation of zinc hydroxide (Zn(OH)₂) if the pH is not sufficiently high for the formation of soluble zincate or if the tartrate concentration is too low. | - Increase the pH to a more strongly alkaline region to favor the formation of soluble zincate species which can then be complexed by tartrate. - Increase the tartrate concentration. |
Experimental Protocols
Potentiometric Titration to Determine Stability Constants
This method involves monitoring the pH of a solution containing the metal ion and tartrate as a strong base is added.
Materials:
-
Calibrated pH meter and electrode
-
Thermostated reaction vessel
-
Burette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Stock solution of the metal salt (e.g., 0.01 M CuSO₄)
-
Stock solution of tartaric acid (e.g., 0.01 M)
-
Inert electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength
Procedure:
-
Pipette a known volume of the metal salt solution and the tartaric acid solution into the thermostated reaction vessel.
-
Add a sufficient volume of the inert electrolyte solution.
-
Fill the burette with the standardized strong base solution.
-
Immerse the pH electrode in the solution and allow it to equilibrate.
-
Record the initial pH.
-
Add the base in small, known increments, recording the pH after each addition and allowing the reading to stabilize.
-
Continue the titration past the equivalence point(s).
-
Plot the pH versus the volume of base added to obtain a titration curve.
-
Analyze the titration data using appropriate software to calculate the stability constants of the metal-tartrate complexes.
UV-Vis Spectrophotometry for Complex Formation
This technique is used to monitor the formation of colored metal-tartrate complexes.
Materials:
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength range)
-
Stock solution of the metal salt
-
Stock solution of tartaric acid
-
Buffer solutions for pH control
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of tartrate at a constant alkaline pH.
-
Prepare a blank solution containing the buffer and the same concentration of tartrate as the sample, but without the metal ion.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-tartrate complex.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each of the prepared solutions.
-
Plot absorbance versus the molar ratio of tartrate to the metal ion to determine the stoichiometry of the complex.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. "A Study of the Ferric-Tartrate Complex in Alkaline Solution" by Wade J. Adams [scholarworks.wmich.edu]
- 5. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Deliquescence of Rochelle Salt in Electronic Components
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the deliquescence of Rochelle salt in electronic components during experimental procedures.
Troubleshooting Guides
This section offers step-by-step guidance for identifying and addressing issues related to the deliquescence of Rochelle salt.
Issue: Suspected Environmental Instability of Rochelle Salt Component
-
Question: My experimental results are inconsistent, and I suspect the Rochelle salt component in my device is affected by ambient humidity. How can I confirm this?
-
Answer:
-
Visual Inspection: Carefully examine the Rochelle salt crystal. Signs of deliquescence include a moist or wet appearance on the crystal surface, and in advanced stages, the crystal may appear to be dissolving or have turned into a puddle. Dehydration, the opposite of deliquescence, can be identified by a white, chalky powder forming on the crystal's surface.[1]
-
Functional Testing: Measure the electrical properties of the component. A damp or deliquesced Rochelle salt transducer will likely exhibit a lower insulation resistance.[2][3][4] You can test this with a megohmmeter. For piezoelectric components, a change in the output voltage or signal integrity when subjected to a known mechanical stress can also indicate moisture-related degradation.
-
Environmental Monitoring: Use a calibrated hygrometer to measure the relative humidity (RH) of your experimental environment. Rochelle salt is known to be unstable outside a specific humidity range.
-
Issue: Component Failure due to Deliquescence
-
Question: My Rochelle salt transducer has failed, and I can see visible signs of liquefaction. Can it be restored?
-
Answer: Restoration of a deliquesced Rochelle salt component is challenging and may not always be successful, but the following steps can be attempted. This procedure should be considered experimental and is best suited for situations where the component is irreplaceable.
Restoration Protocol:
-
Disassembly: Carefully disassemble the component to access the Rochelle salt crystal. Take detailed notes and photographs to aid in reassembly.
-
Drying: Place the affected component in a controlled low-humidity environment. This can be an oven set to a low temperature (not exceeding 40°C to avoid further damage) for several hours or a desiccator with a drying agent like silica gel.[2][3][4]
-
Cleaning: Once dry, gently remove any corrosion or residue from the electrical contacts using a soft brush and a suitable electronic contact cleaner.
-
Recrystallization (Advanced): If the crystal structure is significantly degraded, a recrystallization process may be attempted. This involves dissolving the remaining Rochelle salt in a minimal amount of distilled water and allowing it to slowly recrystallize on the original substrate as the water evaporates in a controlled humidity environment. This is a delicate process and may alter the piezoelectric properties of the component.
-
Reassembly and Testing: Once the component is thoroughly dry and, if attempted, recrystallized, reassemble it and test its functionality.
-
Prevention of Deliquescence
-
Question: How can I prevent my Rochelle salt components from degrading due to humidity?
-
Answer:
-
Environmental Control: Store and operate Rochelle salt components within their stable relative humidity range. The ideal storage humidity is between 40% and 60%.[5][6]
-
Protective Coatings: Applying a waterproof or hydrophobic conformal coating can protect the component from moisture.[7][8][9][10][11] Options include acrylics, silicones, and specialized nano-coatings. Ensure the coating is compatible with the electronic components and does not interfere with their function.
-
Sealed Enclosures: House the component in a sealed enclosure with a desiccant, such as silica gel, to maintain a low-humidity environment.
-
Frequently Asked Questions (FAQs)
Q1: What is deliquescence and why is it a problem for Rochelle salt components?
A1: Deliquescence is a process where a solid substance absorbs moisture from the atmosphere until it dissolves in the absorbed water and forms a solution.[12] Rochelle salt is hygroscopic, meaning it readily attracts and holds water molecules. When the relative humidity of the surrounding air is above the deliquescence relative humidity (DRH) of the salt, it will begin to dissolve. This is problematic for electronic components as it leads to corrosion of electrical contacts, short circuits, and a loss of the piezoelectric properties of the crystal.[5][6]
Q2: At what relative humidity does Rochelle salt become unstable?
A2: Rochelle salt is stable in a relatively narrow range of humidity. It undergoes deliquescence at high relative humidity and efflorescence (loses water of crystallization) in a dry environment. For prolonged storage, a tightly closed container is recommended.[1]
Q3: What are the visual signs of deliquescence on a Rochelle salt component?
A3: The primary visual sign is the appearance of moisture on the crystal's surface. As the process continues, the crystal will begin to look wet, and may eventually turn into a liquid slush. In contrast, if the environment is too dry, the crystal may develop a white, powdery coating due to dehydration.[1]
Q4: Can I clean a Rochelle salt component that has been exposed to moisture?
A4: If the exposure is minimal and deliquescence has not significantly progressed, you can attempt to clean and dry the component. Disconnect it from any power source, gently clean the surface with a soft, dry brush to remove any residue, and then place it in a controlled low-humidity environment to dry thoroughly. Using a hair dryer on a low heat setting or an oven at a temperature below 100°C can also be effective for drying.[2][3][4]
Q5: Are there modern alternatives to Rochelle salt that are less sensitive to humidity?
A5: Yes, modern piezoelectric components often use ceramic materials like lead zirconate titanate (PZT) or barium titanate, which are much more resistant to environmental factors like humidity. For vintage equipment where preserving the original technology is important, managing the environment of the Rochelle salt component is crucial. For new applications, selecting a more robust piezoelectric material is generally recommended.
Data Presentation
Table 1: Deliquescence Relative Humidity (DRH) of Various Salts at 25°C
This table provides the DRH for several common salts, which is useful for understanding the relative hygroscopic nature of different materials and for selecting salts for humidity control experiments.
| Salt | Chemical Formula | Deliquescence Relative Humidity (DRH) at 25°C (%) |
| Lithium Chloride | LiCl | ~11 |
| Magnesium Chloride | MgCl₂ | ~33 |
| Potassium Carbonate | K₂CO₃ | ~43 |
| Magnesium Nitrate | Mg(NO₃)₂ | ~53 |
| Sodium Nitrate | NaNO₃ | ~74 |
| Sodium Chloride | NaCl | ~75 |
| Potassium Chloride | KCl | ~84 |
| Potassium Nitrate | KNO₃ | ~93 |
| Potassium Sulfate | K₂SO₄ | ~97 |
Note: The DRH of Rochelle Salt is generally cited to be above 80-84% RH, and it is prone to dehydration below 30-40% RH.
Experimental Protocols
Protocol: Creating a Controlled Humidity Environment Using Saturated Salt Solutions
This protocol details the methodology for creating a stable relative humidity environment for testing the effects of moisture on electronic components, including those containing Rochelle salt.
Materials:
-
Airtight, non-hygroscopic container (e.g., glass desiccator or a sealed plastic box)
-
Distilled water
-
Chemically pure salt corresponding to the desired relative humidity (see Table 1)
-
A small, open dish to hold the salt solution
-
A platform to keep the electronic component separate from the salt solution
-
Calibrated hygrometer
Procedure:
-
Prepare the Saturated Salt Solution: In the open dish, create a slurry of the chosen salt with distilled water. There should be enough water to create a wet, slushy mixture, but with undissolved salt still visible. This ensures the solution remains saturated.
-
Assemble the Chamber: Place the dish with the saturated salt solution at the bottom of the airtight container. Position the platform in the container, ensuring it is stable and will not come into contact with the salt solution.
-
Place the Component and Sensor: Place the Rochelle salt component to be tested on the platform. If monitoring the RH inside the chamber, also place a calibrated hygrometer on the platform.
-
Seal the Chamber: Securely seal the container to ensure it is airtight.
-
Equilibration: Allow the chamber to equilibrate. This can take several hours to a full day, depending on the size of the container and the ambient conditions. The relative humidity inside the chamber will stabilize at the equilibrium RH of the chosen saturated salt solution at the ambient temperature.
-
Testing: Once the desired humidity is stable, you can proceed with your experimental testing of the electronic component.
Mandatory Visualization
Caption: Workflow for humidity testing of electronic components.
Caption: Logical workflow for troubleshooting Rochelle salt deliquescence.
References
- 1. Rochelle Salt [dmishin.github.io]
- 2. Four common problems of ultrasonic transducers - Piezo Hannas [piezohannas.com]
- 3. 13.common problems of Ultrasonic cleaning equipment transducer - Piezo Hannas [piezohannas.com]
- 4. weldultrasonic.com [weldultrasonic.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Modern conversion of a classic microphone - [4mcveys.net]
- 7. lexuma.com [lexuma.com]
- 8. Conformal Coatings for Moisture, Salt-Fog and Water Immersion - AI Technology, Inc. [aitechnology.com]
- 9. PFAS-Free Hydrophobic Coating for Electronics | Vetro Power AMC [vetropoweramc.com]
- 10. gluespec.com [gluespec.com]
- 11. pcbx.com [pcbx.com]
- 12. nrc.gov [nrc.gov]
Technical Support Center: Ion Trapping Experiments in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during ion trapping mass spectrometry experiments.
Troubleshooting Guides
This section offers detailed guidance on diagnosing and resolving specific problems in a question-and-answer format.
Poor Ion Signal / Low Sensitivity
Question: Why is my ion signal weak or non-existent?
Potential Causes and Solutions:
A weak or absent ion signal can stem from various factors, from sample preparation to instrument settings. A systematic approach is crucial for identifying the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor ion signal.
Detailed Steps:
-
Sample Concentration and Integrity: Ensure your sample is appropriately concentrated.[1] A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can lead to ion suppression.[1] Verify the stability of your analyte in the chosen solvent.
-
Ion Source Inspection: Visually inspect the electrospray (ESI) needle for any blockage or damage. Ensure a stable spray is being generated. For Atmospheric Pressure Chemical Ionization (APCI) sources, check the corona needle. If the interface between the ion source and the mass spectrometer, such as the heated capillary, is blocked, no ions will enter the instrument.[2]
-
Optimization of Ionization Parameters: The choice of ionization technique significantly impacts signal intensity.[1] Experiment with different ionization methods if possible.[1] Fine-tune source parameters such as spray voltage, gas flows (nebulizing and drying gas), and source temperature to optimize ionization efficiency for your specific analyte.[1]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[1] This includes checking the ion source, mass analyzer, and detector settings.[1]
-
Contamination Check: Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening, which can manifest as poor signal intensity.[1] If you notice poor sensitivity or the presence of large background ions, your instrument may need cleaning.[3] You can typically clean the source housing, sweep cone, and ion transfer tube.[3]
-
Vacuum System Verification: Ensure the vacuum system is operating within the manufacturer's specified range. Leaks in the vacuum system can degrade instrument performance.
Unstable Ion Signal
Question: Why is my ion signal fluctuating or unstable?
Potential Causes and Solutions:
Signal instability can result in fluctuating responses for samples with the same analyte concentration, leading to significant variability in measurements.
Troubleshooting Steps:
-
Check for Inconsistent Spray: An unstable ESI spray is a common cause of fluctuating signals. Visually inspect the spray; it should be a fine, consistent mist. An erratic spray can be caused by a partially clogged needle, improper positioning, or incorrect solvent composition.
-
Evaluate Liquid Chromatography (LC) Performance: If using LC-MS, issues with the LC system can manifest as an unstable signal. Check for pressure fluctuations, leaks in the fluid path, or problems with the autosampler.
-
Investigate Chemical Noise: Chemical noise arises from background ions that interfere with the analyte signal. To determine if the noise is chemical, turn off the spray voltage and liquid flow.[4] If the noise disappears, it is likely chemical in origin.[4] Flushing the lines and the source chamber can help reduce this type of noise.[4]
-
Assess Electronic Noise: If the noise persists after stopping the spray, it is likely electronic noise.[4] This may indicate an issue with the detector or other electronic components and may require service from the manufacturer.
-
Review Automatic Gain Control (AGC) Settings: The AGC is designed to regulate the number of ions in the trap to prevent oversaturation.[5] Improper AGC settings can sometimes lead to signal instability, especially when dealing with samples of widely varying concentrations.
Poor Mass Resolution
Question: Why are my mass spectral peaks broad or poorly resolved?
Potential Causes and Solutions:
Poor mass resolution can make it difficult to distinguish between ions with similar mass-to-charge ratios.
Troubleshooting Logic:
Caption: Troubleshooting workflow for poor mass resolution.
Detailed Steps:
-
Mass Calibration: Incorrect mass calibration is a primary cause of poor resolution.[1] Perform a fresh calibration using the manufacturer's recommended standards.
-
Space Charge Effects: An excessive number of ions in the trap leads to electrostatic repulsion, known as space charge effects, which can degrade mass resolution. Reduce the ion accumulation time or dilute the sample to mitigate these effects.
-
Scan Speed: The scan speed of the ion trap can affect resolution. Slower scan rates (e.g., "Normal" mode) generally provide better resolution than faster rates (e.g., "Turbo" mode).[6][7]
-
Helium Damping Gas Pressure: Ion traps require a helium buffer gas for ion trapping and cooling.[8] An incorrect helium pressure can lead to poor resolution. Ensure the helium supply and pressure are within the optimal range specified by the instrument manufacturer.
Mass Inaccuracy
Question: Why are the measured masses of my ions inaccurate?
Potential Causes and Solutions:
Accurate mass measurement is critical for compound identification. Deviations from the expected mass can be systematic or random.
Troubleshooting Steps:
-
Perform Mass Calibration: The most common reason for mass inaccuracy is an outdated or incorrect calibration.[1] Regularly calibrate the instrument using appropriate standards across the desired mass range.[1]
-
Check for Space Charge-Induced Mass Shifts: High ion populations can cause a shift in the apparent mass-to-charge ratio.[9] If you suspect space charge effects, try reducing the ion accumulation time or sample concentration.
-
Temperature Stability: Fluctuations in the laboratory temperature can affect the electronics and, consequently, the mass accuracy.[10] Ensure the instrument is in a temperature-controlled environment.
-
Use a Lock Mass: For high-accuracy measurements, using an internal calibrant or "lock mass" can correct for mass drift during an analytical run.[10]
| Parameter | Typical Value / Tolerance | Notes |
| Mass Accuracy (Nominal Mass Ion Trap) | +/- 0.1 to 0.2 m/z units | For small molecules (<1000 Da).[11] |
| Mass Accuracy (High-Resolution Ion Trap) | < 5 ppm (external calibration) | Can be improved to < 2 ppm with internal calibration.[12] |
| Precursor Mass Tolerance (Ion Trap MS1) | 1.5 Da | A general starting point for database searches. |
| Fragment Mass Tolerance (Ion Trap MS2) | 0.5 Da | A common setting for ion trap fragment data. |
Contamination Issues
Question: I am seeing persistent background ions or "chemical noise" in my spectra. What is the source and how can I eliminate it?
Potential Causes and Solutions:
Contamination can originate from various sources, including solvents, sample preparation, the LC system, and the ion source itself.
Identifying and Eliminating Contamination:
-
Source Identification:
-
Solvent and Reagents: Run a blank gradient (without sample injection) to check for contamination from your mobile phases. Ensure you are using high-purity, LC-MS grade solvents and additives.
-
Sample Preparation: Contaminants such as plasticizers (e.g., phthalates) can be leached from plastic tubes and well plates. Use appropriate labware to minimize this.
-
LC System: Components of the LC system, such as pump seals and tubing, can degrade over time and introduce contaminants.
-
Carryover: If you see peaks from a previous sample in your blank injections, you have a carryover issue. Optimize your wash methods between injections.
-
-
Cleaning Procedures:
-
Ion Source: The ion source is a common site for contamination buildup. You can typically clean the source housing, sweep cone, and ion transfer tube.[3]
-
Ion Transfer Tube: A blocked or contaminated ion transfer tube can lead to poor sensitivity and background noise. It can often be removed and cleaned without venting the entire system.[13]
-
Experimental Protocol: Basic Ion Source Cleaning
Disclaimer: Always refer to your specific instrument manual for detailed cleaning procedures and safety precautions.
-
Shutdown and Venting: Safely shut down the instrument and vent the ion source region according to the manufacturer's instructions. Allow the source to cool completely before handling.[14]
-
Disassembly: Carefully disassemble the ion source components, such as the ESI probe, capillary, and any removable cones or lenses. Take pictures or make notes to aid in reassembly.[9]
-
Cleaning:
-
Metal Parts: Sonicate metal components in a sequence of high-purity solvents, such as methanol, followed by water, and then methanol again. For stubborn residues, a mild abrasive slurry (e.g., aluminum oxide in methanol) can be used with cotton swabs.[14]
-
Ceramics and Insulators: Handle with care to avoid breakage. Clean with solvents and bake at high temperatures if recommended by the manufacturer.
-
-
Drying and Reassembly: Ensure all parts are thoroughly dried before reassembly to prevent outgassing in the vacuum system. Reassemble the source using clean, powder-free gloves.[14]
-
Pump Down and Bakeout: Once reassembled, pump down the system. A system bakeout may be required to remove any residual moisture and solvents.
Frequently Asked Questions (FAQs)
Q1: What are space charge effects in an ion trap?
A1: Space charge effects occur when the density of ions within the trap is too high, leading to electrostatic repulsion between the ions. This can cause a variety of issues, including decreased mass resolution, mass shifts to higher m/z values, and reduced trapping efficiency.[9][15]
Q2: What is the purpose of the helium gas in an ion trap?
A2: Helium is used as a damping or buffer gas in an ion trap. Collisions between the ions and the neutral helium atoms remove kinetic energy from the ions, allowing them to be more efficiently trapped in the center of the device. This process is crucial for achieving good mass resolution and sensitivity.[8]
Q3: How does Automatic Gain Control (AGC) work?
A3: Automatic Gain Control (AGC) is a feature that regulates the number of ions allowed into the ion trap for each scan. It typically involves a short "prescan" to estimate the ion flux from the source. Based on this prescan, the ion accumulation time for the analytical scan is adjusted to achieve a target number of ions.[16] This helps to prevent space charge effects and ensures a more consistent signal for quantification.[5][16]
Q4: What are the different scan speed settings on an ion trap (e.g., Turbo, Normal), and when should I use them?
A4: Ion traps often have different scan speed settings that represent a trade-off between speed and resolution.
-
Turbo: This is the fastest scan rate and is useful for applications requiring high throughput, such as when analyzing narrow chromatographic peaks. However, it provides the lowest mass resolution.[6][7]
-
Normal: This setting offers a balance between scan speed and resolution and is suitable for general-purpose applications.[6]
-
Enhanced/High Resolution: Some instruments offer slower scan modes that provide higher mass resolution at the expense of scan speed. These are useful for resolving closely related ions or for accurate mass measurements.
Q5: How often should I calibrate my ion trap mass spectrometer?
A5: The frequency of calibration depends on the stability of your instrument and the requirements of your application. For routine analyses, weekly or even monthly calibration may be sufficient. However, for applications requiring high mass accuracy, daily calibration is recommended. It is also good practice to recalibrate after any instrument maintenance, such as cleaning the ion source.[10]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Orbitrap Elite Hybrid Ion Trap-Orbitrap Mass Spectrometer Support Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Technical documentation [docs.thermofisher.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. waters.com [waters.com]
- 11. enovatia.com [enovatia.com]
- 12. Ultra-fast searching assists in evaluating sub-ppm mass accuracy enhancement in U-HPLC/Orbitrap MS data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technical documentation [docs.thermofisher.com]
- 14. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 15. Sub-part-per-million Precursor and Product Mass Accuracy for High-throughput Proteomics on an Electron Transfer Dissociation-enabled Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation and Optimization of Mass Spectrometric Settings during Data-Dependent Acquisition Mode: Focus on LTQ-Orbitrap Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tartrate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of tartrate is crucial in various applications, from ensuring the quality of pharmaceutical formulations to monitoring the stability of food and beverage products. Ion chromatography (IC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of IC method validation with other analytical techniques for tartrate analysis, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for tartrate analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the key validation parameters for ion chromatography and its common alternatives, based on guidelines from the International Council for Harmonisation (ICH) Q2(R1).
Table 1: Validation of Ion Chromatography (IC) Methods for Tartrate Analysis
| Validation Parameter | Typical Performance in Pharmaceuticals | Typical Performance in Wine/Juice |
| Linearity (Correlation Coefficient, r²) | > 0.999[1][2] | > 0.999 |
| Accuracy (Recovery) | 99% - 101%[1][2] | 98.3% - 103%[3] |
| Precision (RSD) | < 1.0% (System), < 1.0% (Method)[1][2] | < 2%[3] |
| Limit of Detection (LOD) | Analyte and detector dependent | Analyte and detector dependent |
| Limit of Quantitation (LOQ) | Analyte and detector dependent | Analyte and detector dependent |
| Specificity | Demonstrated through forced degradation studies[2] | Resolved from other organic acids |
Table 2: Comparison with Alternative Analytical Methods
| Analytical Method | Linearity (r²) | Accuracy (Recovery) | Precision (%RSD) | Limit of Detection (LOD) |
| High-Performance Liquid Chromatography (HPLC) | > 0.999[3] | 98.3% - 103%[3] | < 2% (tartaric acid)[2] | Analyte and detector dependent |
| Capillary Electrophoresis (CE) | > 0.9920[4] | Not consistently reported | < 1.5% (migration times)[4] | 10 mg/mL[5] |
| Enzymatic Assay | Not applicable | Not consistently reported | Not consistently reported | Not consistently reported |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. Below are representative protocols for the analysis of tartrate using ion chromatography and alternative methods.
Ion Chromatography (IC) Protocol
This protocol is a general guideline for the analysis of tartrate in pharmaceutical or food and beverage samples.
1. Instrumentation:
-
Ion Chromatograph (e.g., Thermo Scientific Dionex ICS-5000) with a suppressed conductivity detector.[6]
-
Anion-exchange column (e.g., Dionex IonPac AS20).[6]
-
Autosampler.
-
Data acquisition and processing software (e.g., Chromeleon).[6]
2. Reagents and Standards:
-
Reagent-grade water (18 MΩ·cm).
-
Tartrate standard stock solution.
-
Eluent: Potassium hydroxide (KOH) or a carbonate/bicarbonate buffer.
3. Sample Preparation:
-
Pharmaceuticals: Dissolve the sample in reagent-grade water to a known concentration.
-
Wine/Juice: Dilute the sample with reagent-grade water and filter through a 0.45 µm filter.
4. Chromatographic Conditions:
-
Eluent: Isocratic or gradient elution with KOH or carbonate/bicarbonate.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10 - 25 µL.
-
Detection: Suppressed conductivity.
5. Validation Parameters:
-
Linearity: Prepare a series of at least five concentrations of tartrate standards and inject them. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of tartrate into a sample matrix and calculating the percentage recovery.
-
Precision:
-
Repeatability (System Precision): Inject the same standard solution multiple times (e.g., n=6) and calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision (Method Precision): Analyze multiple preparations of the same sample on different days, with different analysts, or on different instruments and calculate the RSD.
-
-
Specificity: Analyze samples spiked with potential interfering substances (e.g., other organic acids, formulation excipients) to ensure the tartrate peak is well-resolved. For pharmaceutical applications, perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that degradants do not interfere with the tartrate peak.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Reversed-phase C18 column (e.g., LiChrosorb RP-18).[3]
2. Reagents and Standards:
-
HPLC-grade water.
-
HPLC-grade organic solvent (e.g., methanol or acetonitrile).
-
Buffer (e.g., phosphate buffer).
-
Tartrate standard solutions.
3. Sample Preparation:
-
Similar to IC, dissolve or dilute the sample in the mobile phase or an appropriate solvent and filter.
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer and organic solvent. Isocratic or gradient elution may be used.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
Capillary Electrophoresis (CE) Protocol
1. Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary.
2. Reagents and Standards:
-
Background electrolyte (BGE) (e.g., phosphate buffer).
-
Tartrate standard solutions.
3. Sample Preparation:
-
Dilute the sample with the BGE or water and filter.
4. Electrophoretic Conditions:
-
Capillary: Condition the capillary with appropriate solutions (e.g., NaOH, water, BGE).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Separation Voltage: Typically 15-30 kV.
-
Temperature: Controlled (e.g., 25 °C).
-
Detection: Indirect or direct UV detection.
Enzymatic Assay Protocol
1. Instrumentation:
-
Spectrophotometer or microplate reader.
2. Reagents and Standards:
-
Enzymatic assay kit for L-tartrate.
-
Buffer solution.
-
Tartrate standard solutions.
3. Assay Procedure:
-
Follow the specific instructions provided with the enzymatic assay kit. This typically involves mixing the sample or standard with the enzyme and substrate in a buffer, incubating for a specific time, and then measuring the absorbance at a specific wavelength.
Method Validation and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key logical relationships and workflows in the validation of an ion chromatography method for tartrate analysis.
Caption: Workflow for the development and validation of an ion chromatography method.
Caption: Comparison of analytical methods for tartrate determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
comparison of tartrate and citrate as complexing agents in electrodeposition
A comprehensive guide for researchers on the differential effects of tartrate and citrate as complexing agents in metal and alloy electrodeposition, supported by experimental data.
In the realm of electrodeposition, the selection of an appropriate complexing agent is paramount to achieving desired deposit characteristics, including morphology, adhesion, and composition. Among the various options, tartrate and citrate are two commonly employed carboxylates that significantly influence the electrochemical behavior of metal ions in the plating bath. This guide provides an objective comparison of their performance, drawing upon experimental findings to assist researchers in making informed decisions for their specific applications.
Core Comparison: Tartrate vs. Citrate
| Feature | Tartrate | Citrate |
| Complex Stability | Generally forms stable complexes with various metal ions.[1][2] | Forms highly stable complexes, often more stable than tartrate for certain metals like Ni-Mo.[3][4] |
| Deposit Adhesion | Can yield good adhesion, for example in copper electroplating on steel at specific pH and current densities.[5] | Often provides superior adhesion over a wider range of operating conditions, as seen in copper electroplating.[5] |
| Deposit Morphology | Influences deposit morphology, leading to nodular, cracked, or cauliflower-like appearances in Cu-Ni alloys.[1] Can also lead to the formation of smaller grains and more compact deposits for silver.[6] | Promotes smoother, more uniform, and finer-grained deposits, particularly noted in nickel and Ni-Cu alloy electrodeposition.[7] |
| Operating Window | Can have a more limited effective range for parameters like pH and current density to achieve optimal deposits.[5] | Often allows for a broader operational window for achieving desirable deposit characteristics.[5] |
| Effect on Reduction Potential | Shifts the reduction potential of metal ions. For instance, in zinc electrodeposition, it shifts the potential to more positive values.[2] | Induces a cathodic shift in the reduction potentials of metal ions like Cu²⁺ and Ni²⁺, bringing them closer together and facilitating codeposition.[1][8] |
| Alloy Composition Control | Can be used to control alloy composition. For instance, in Ni-Mo deposition, tartrate baths can yield high Mo content.[3] | Widely used for controlling the composition of alloys like Ni-Mo and Ni-W.[4][9][10][11][12] |
| Environmental & Safety Profile | Considered an environmentally friendly complexing agent.[1] | Also considered to have low toxicity and to be cost-effective.[1] |
Quantitative Performance Data
Copper Electrodeposition on Low Carbon Steel
| Complexing Agent | Molar Ratio (Complexing Agent:CuSO₄) | pH | Cathodic Current Density (A dm⁻²) | Adhesion Grade (JIS K5600-5-6)¹ |
| Tartrate | 3 | ≥7 | ≥5 | 25 (Complete Adhesion) |
| Citrate | >3 | ≥9 | Independent | 25 (Complete Adhesion) |
| ¹ A grade of 25 indicates no peel-off of the electroplated layer in a cross-cut adhesion test.[5] |
Ni-Mo Alloy Electrodeposition
| Complexing Agent | Bath Composition | Mo content (wt%) | Reference |
| Tartrate | Nickel sulphate to sodium molybdate ratio of 1:1 | Up to 44% | [3] |
| Citrate | Not specified | Generally lower than tartrate under similar conditions | [3] |
Experimental Methodologies
A variety of electrochemical and analytical techniques are employed to characterize the influence of tartrate and citrate on electrodeposition.
Cyclic Voltammetry (CV)
-
Objective: To study the electrochemical behavior of metal ions in the presence of complexing agents, including their reduction potentials.
-
Typical Protocol: A three-electrode cell is used, with a working electrode (e.g., glassy carbon, platinum, or the substrate of interest), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode), and a counter electrode (e.g., platinum wire or graphite rod). The potential is swept linearly with time between defined limits, and the resulting current is measured. For instance, in the study of Cu-Zn-Mo systems, voltammetric studies were performed in a potential range of 1.5 to -1.5 V with a scan rate of 50 mV s⁻¹.[13] In the investigation of Fe-Sn alloys from a tartrate bath, cyclic voltammograms were recorded at a scan rate of 50 mV/s from the Open Circuit Potential (OCP) towards the cathodic direction.[14]
Chronoamperometry (CA)
-
Objective: To investigate the nucleation and growth mechanism of the electrodeposited film.
-
Typical Protocol: A potential step is applied to the working electrode, and the resulting current is recorded as a function of time. The shape of the current-time transient provides information about the nucleation process (instantaneous or progressive). This technique was used to study the effect of mixed sodium citrate and potassium sodium tartrate additives on copper electrodeposition.[15]
Scanning Electron Microscopy (SEM)
-
Objective: To characterize the surface morphology and microstructure of the electrodeposited coatings.
-
Typical Protocol: The electrodeposited samples are mounted on stubs and coated with a conductive layer (e.g., gold or carbon) if necessary. A focused beam of electrons is scanned across the surface, and the resulting signals (secondary electrons, backscattered electrons) are used to create an image of the surface topography. This method has been widely used to observe the morphology of Cu-Ni layers,[1] Ni-W coatings,[9] and zinc deposits.[2]
Energy-Dispersive X-ray Spectroscopy (EDS)
-
Objective: To determine the elemental composition of the electrodeposited alloys.
-
Typical Protocol: This technique is often coupled with SEM. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for qualitative and quantitative analysis of the deposit's composition. EDS has been utilized to analyze the composition of Ni-Cu alloys[1] and Ni-W coatings.[9]
Logical Workflow of Complexing Agents in Electrodeposition
Caption: Influence of complexing agents on the electrodeposition process.
Conclusion
Both tartrate and citrate are effective complexing agents in electrodeposition, each offering distinct advantages. Citrate often provides a wider operating window and results in smoother, more adherent deposits, making it a preferred choice for applications demanding high-quality finishes.[5][7] Tartrate, while sometimes having a more limited optimal range, can be highly effective and even yield higher percentages of alloying elements in certain systems, such as Ni-Mo.[3] The choice between tartrate and citrate will ultimately depend on the specific metal or alloy being deposited, the desired properties of the coating, and the process parameters of the electrodeposition system. Careful consideration of the experimental data presented in this guide will aid researchers in selecting the most suitable complexing agent for their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Effects of NH4+/citrate complexing agent ratio on Ni–Mo and Ni–Mo–O electrodeposits from ammonium citrate baths [frontiersin.org]
- 5. Electroplating of Copper on Low Carbon Steel from Alkaline Citrate Complex Baths [jstage.jst.go.jp]
- 6. journals.agh.edu.pl [journals.agh.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrodeposition of nanocrystalline Ni-W coatings with citric acid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electroplating of Ni /W Alloys I. Ammoniacal Citrate Baths | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Electrodeposition study of the Cu-Zn-Mo system in citrate/sulfate medium [redalyc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Decisive Advantage: Tartaric Acid as a Premier Chiral Resolving Agent
In the landscape of pharmaceutical and fine chemical synthesis, the resolution of racemic mixtures into single, pure enantiomers is a critical and often challenging step. Among the arsenal of chiral resolving agents available to researchers, tartaric acid and its derivatives consistently emerge as a superior choice. This guide provides an objective comparison of tartrate-based resolving agents against other common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their chiral separation needs.
The primary advantages of using tartaric acid lie in its natural abundance, low cost, and proven efficacy across a wide range of racemic compounds.[1][2] As a readily available and inexpensive chiron, it provides a practical and economically viable route to enantiomerically pure materials, which is a significant consideration for large-scale industrial applications.[1][2]
Performance Comparison of Chiral Resolving Agents
The success of a chiral resolution is primarily measured by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes representative experimental data for tartaric acid and its derivatives, alongside other common chiral resolving agents, to provide a comparative overview of their performance.
| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (+)-Tartaric Acid | (R,S)-Amlodipine | Acetone/Thiourea | High (F=0.69)¹ | High |
| (S,S)-Tartaric Acid | Racemic 1-methyl-2-phenyl-ethylamine | Isopropanol | ~90 | ~90 |
| O,O'-Dibenzoyl-D-tartaric acid (DBTA) | (R,S)-Tamsulosine Intermediate | Water/Methanol | Good | - |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Racemic N-methylamphetamine | Supercritical CO₂ | - | 57.9 |
| (R)-Mandelic Acid | DL-Penicillamine | Ethyl acetate-methanol-water | - | Successful Resolution |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-Diphenylpiperazine | Dichloromethane | 25 | 98 |
| (-)-Camphor-10-sulfonic Acid | Racemic 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | Acetone | 70 | >99 |
¹Resolution efficiency (F)
The Logical Workflow of Chiral Resolution
The process of chiral resolution via diastereomeric salt formation follows a well-defined logical workflow. The goal is to convert a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties (like solubility) and can therefore be separated.
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are generalized yet detailed methodologies for key experiments in diastereomeric salt resolution using tartrate-based resolving agents and other common agents.
Protocol 1: Resolution of a Racemic Amine using (+)-Tartaric Acid
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in the minimum amount of the same hot solvent. The use of a sub-stoichiometric amount of the resolving agent often helps to selectively precipitate the salt of one enantiomer.
-
-
Crystallization:
-
Add the hot tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to maximize crystal formation.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the crystalline salt in water.
-
Add a base (e.g., 2M NaOH solution) dropwise until the salt has completely dissolved and the solution is basic.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
-
Purification and Analysis:
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Determine the enantiomeric excess of the purified amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
-
Protocol 2: Resolution of a Racemic Amine using (R)-Mandelic Acid
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol).
-
Add one equivalent of (R)-mandelic acid and stir until all solids are dissolved, heating gently if necessary.
-
-
Crystallization:
-
Allow the solution to cool to room temperature and stand for a period to allow for crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Filter the crystals and wash with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Follow the same procedure as described in Protocol 1, using a suitable base to liberate the free amine.
-
-
Purification and Analysis:
-
Follow the same procedure as described in Protocol 1 for purification and analysis of the resolved enantiomer.
-
Protocol 3: Resolution of a Racemic Amine using (1S)-(+)-10-Camphorsulfonic Acid
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add one equivalent of (1S)-(+)-10-camphorsulfonic acid and stir the mixture at room temperature.
-
-
Crystallization:
-
If a precipitate forms, it can be collected by filtration. If not, the solvent volume can be reduced, or a less polar co-solvent can be added to induce crystallization.
-
-
Liberation of the Enantiomer:
-
Follow the same procedure as described in Protocol 1 to liberate the free amine.
-
-
Purification and Analysis:
-
Follow the same procedure as described in Protocol 1 for purification and analysis of the resolved enantiomer.
-
References
A Comparative Analysis of Tartrate and Other Organic Acids as Concrete Admixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tartaric acid and other common organic acids—citric acid, succinic acid, and lignosulfonates—when used as concrete admixtures. The information is supported by experimental data from various studies, with detailed methodologies for key experiments.
Executive Summary
Organic acids are widely used in the construction industry as admixtures to modify the properties of fresh and hardened concrete. They primarily function as set retarders, controlling the hydration of cement, which is particularly beneficial in hot weather conditions or for large pours where extended workability is required. This guide focuses on a comparative analysis of tartaric acid against citric acid, succinic acid, and lignosulfonates, evaluating their impact on key concrete properties such as setting time, workability, and compressive strength. The underlying chemical mechanisms of their action are also explored and visualized.
Performance Comparison of Organic Acid Admixtures
The efficacy of an organic acid as a concrete admixture is determined by its influence on the physical and mechanical properties of the concrete. The following tables summarize the quantitative data from various studies on the effects of tartaric acid, citric acid, succinic acid, and lignosulfonates on setting time, workability (slump), and compressive strength.
Effect on Setting Time
Set retardation is a primary function of these admixtures. The data below illustrates the typical changes in initial and final setting times of concrete when these organic acids are introduced.
| Admixture | Dosage (% by weight of cement) | Initial Setting Time (minutes) | Final Setting Time (minutes) | Reference Study |
| Control (No Admixture) | 0 | 120 - 180 | 180 - 270 | General Range |
| Tartaric Acid | 0.5 | 240 - 360 | 330 - 480 | [1] |
| 1.0 | 360 - 540 | 480 - 660 | [1] | |
| 2.0 | > 600 | > 720 | [1] | |
| Citric Acid | 0.15 | 210 - 300 | 300 - 420 | [2] |
| 0.30 | 270 - 390 | 390 - 510 | [2] | |
| 0.45 | 330 - 480 | 450 - 600 | [2] | |
| Succinic Acid | 1.0 | Retardation observed, specific data limited | Retardation observed, specific data limited | [3][4] |
| Lignosulfonate | 0.6 | ~450 | ~660 | [5] |
Analysis: Tartaric acid and citric acid are effective set retarders, with their retarding effect increasing with dosage.[1][2] Lignosulfonates also exhibit significant retardation.[5] Data on the specific retarding effect of succinic acid is less prevalent in the literature, though it is known to act as a retarder.[3][4]
Effect on Workability (Slump)
Workability, often measured by the slump test, is crucial for the ease of placing and compacting fresh concrete.
| Admixture | Dosage (% by weight of cement) | Slump (mm) | Reference Study |
| Control (No Admixture) | 0 | 50 - 100 | General Range |
| Tartaric Acid | 0.5 - 2.0 | Increase in slump observed | [1] |
| Citric Acid | 0.15 - 0.45 | 120 - 180 | [2] |
| Succinic Acid | 0 - 2.0 | Plasticizing effect observed | [3][4] |
| Lignosulfonate | 0.2 - 0.5 | 100 - 150 | [6] |
Analysis: All the studied organic acids generally improve the workability of concrete, acting as plasticizers.[1][2][3][4][6] This is attributed to their ability to disperse cement particles, reducing inter-particle friction.
Effect on Compressive Strength
The compressive strength is a critical indicator of the quality and performance of hardened concrete.
| Admixture | Dosage (% by weight of cement) | 28-day Compressive Strength (MPa) | % Change from Control | Reference Study |
| Control (No Admixture) | 0 | 25 - 40 | 0% | General Range |
| Tartaric Acid | 2.0 | ~45 | ~+70.8% | [1] |
| Citric Acid | 0.15 | ~48.5 | ~+82.2% | [2] |
| Succinic Acid | 1.0 | 30.22 - 42.45 | +6 to +5% | [4] |
| 1.5 | 28.50 - 40.90 | 0 to +1.3% | [4] | |
| 2.0 | 27.40 - 38.50 | -3.7 to -4.7% | [4] | |
| Lignosulfonate | 0.6 | Strength reduction of 10-25% observed in some studies | -10% to -25% | [5] |
Analysis: At optimal dosages, tartaric acid and citric acid can lead to a significant increase in the 28-day compressive strength.[1][2] Succinic acid shows a modest increase at a 1% dosage, with a decrease in strength at higher concentrations.[4] Lignosulfonates, while effective retarders and water reducers, can sometimes lead to a reduction in compressive strength.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.
Determination of Setting Time (ASTM C191)
This test determines the initial and final setting times of hydraulic cement paste using the Vicat needle apparatus.
-
Apparatus: Vicat apparatus with a plunger and needle, conical mold, and glass plate.
-
Procedure:
-
Prepare a cement paste of normal consistency.
-
Fill the Vicat mold with the paste and level the surface.
-
Place the mold under the Vicat apparatus.
-
Lower the plunger to the surface of the paste and release it.
-
For initial setting time, record the time elapsed from the initial mixing of water and cement until the needle penetrates 25 mm into the paste.
-
For final setting time, record the time elapsed until the needle no longer leaves a complete circular impression on the paste surface.
-
-
Admixture Addition: The organic acid admixture is added to the mixing water before it is combined with the cement.
Determination of Slump (Workability) (ASTM C143)
This test method provides a measure of the consistency and workability of fresh concrete.
-
Apparatus: Slump cone, tamping rod, and a rigid, non-absorbent base.
-
Procedure:
-
Dampen the slump cone and place it on the base.
-
Fill the cone in three layers of approximately equal volume.
-
Rod each layer 25 times with the tamping rod, ensuring the rod penetrates the underlying layer.
-
After the top layer is rodded, strike off the excess concrete and level the surface.
-
Lift the cone vertically in a steady motion.
-
Measure the slump by determining the vertical distance between the top of the cone and the displaced center of the top surface of the concrete.
-
-
Admixture Addition: The organic acid admixture is typically added to the concrete mixture with the mixing water.
Determination of Compressive Strength (ASTM C39)
This test method covers the determination of the compressive strength of cylindrical concrete specimens.
-
Apparatus: Compression testing machine.
-
Procedure:
-
Prepare cylindrical concrete specimens (e.g., 100 mm x 200 mm or 150 mm x 300 mm) from the concrete mix containing the admixture.
-
Cure the specimens under standard conditions (e.g., 23 ± 2°C and ≥95% relative humidity) for the desired period (e.g., 7, 14, or 28 days).
-
Place the specimen on the bearing block of the compression testing machine.
-
Apply a compressive axial load at a prescribed rate until the specimen fails.
-
The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.
-
Signaling Pathways and Experimental Workflows
The retarding effect of organic acids on cement hydration is primarily attributed to their interaction with the mineral phases of cement, particularly tricalcium silicate (C₃S) and tricalcium aluminate (C₃A).
General Mechanism of Cement Hydration Retardation
The following diagram illustrates the general mechanism by which many organic acid retarders inhibit cement hydration.
Caption: General mechanism of cement hydration retardation by organic acids.
Specific Mechanism of Tartaric Acid
Tartaric acid's retarding mechanism involves both the chelation of calcium ions in the pore solution and the adsorption of calcium tartrate onto the surfaces of hydrating cement grains, forming a barrier that inhibits further hydration.[7]
Caption: Retardation mechanism of tartaric acid on C₃S hydration.
Mechanism of Lignosulfonates
Lignosulfonates, which are larger polymers, adsorb onto the surface of cement particles. This creates electrostatic repulsion between the particles, leading to their dispersion and a reduction in the water required for a given workability. The adsorbed layer also acts as a physical barrier, slowing down the hydration process.[3][4][7][8][9]
Caption: Mechanism of action of lignosulfonates on cement particles.
Experimental Workflow for Admixture Evaluation
The following diagram outlines a typical experimental workflow for comparing the performance of different concrete admixtures.
Caption: Experimental workflow for comparing concrete admixtures.
Conclusion
This comparative guide demonstrates that tartaric acid is a highly effective set retarder and strength enhancer for concrete, with performance comparable to or, in some cases, exceeding that of citric acid. While succinic acid also shows some beneficial effects, the available data is less comprehensive. Lignosulfonates are effective and economical retarders and water reducers, though they may have a negative impact on compressive strength.
The choice of the most suitable organic acid admixture depends on the specific requirements of the concrete application, including the desired setting time, workability, and final strength. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers and professionals to make informed decisions and to design further investigations into the optimization of concrete performance through the use of organic acid admixtures.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Lignosulfonate works as a cement additive - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Synthesis of Lignosulfonate-Based Dispersants for Application in Concrete Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
A Comparative Guide to the Validation of Analytical Procedures for Tartaric Acid Quantification in Pharmaceuticals
This guide provides a detailed comparison of common analytical methods for the quantification of tartaric acid in pharmaceutical products. It is intended for researchers, scientists, and drug development professionals involved in quality control and formulation development. The following sections present a comprehensive overview of methodologies, supported by experimental data, to aid in the selection of the most appropriate analytical procedure for your specific needs.
Comparison of Analytical Methods
Several analytical techniques are available for the quantification of tartaric acid, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The table below summarizes the performance characteristics of the most widely used methods.
| Parameter | RP-HPLC | Ion Chromatography | Titration | Spectrophotometry |
| Principle | Separation based on polarity | Separation based on ionic interaction | Neutralization reaction | Colorimetric reaction |
| Linearity (Correlation Coefficient) | > 0.99 | > 0.999[1][2] | Not typically expressed as a correlation coefficient | Method dependent |
| Accuracy (% Recovery) | 100.83%–101.54%[3] | 99%–101%[1][2] | Typically high, with results not deviating more than 0.3% from the true value in some applications.[4] | Good correlation with HPLC, with recoveries around 100% for some assays.[5] |
| Precision (RSD) | < 2.0%[3] | < 1.0%[1][2] | < 0.5% in some examples.[6] | Good, with absorbance differences of 0.005 to 0.010 in duplicate determinations for some methods.[7] |
| Specificity | High | High | Moderate (can be affected by other acidic or basic substances) | Moderate (potential for interference from other compounds that react with the colorimetric agent) |
| Sensitivity | High | High | Low | Moderate to High |
| Throughput | High | High | Low to Moderate | High |
| Cost | Moderate to High | High | Low | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides a sensitive and reliable quantification of tartaric acid in pharmaceutical formulations.[3][8]
-
Instrumentation: A standard HPLC system equipped with a UV/Visible detector.
-
Column: C18 Shimadzu GIST Shim pack (4.6mm x 250mm, 5µm particle size).[3]
-
Mobile Phase: 0.01M Potassium Dihydrogen Phosphate (KH2PO4), with the pH adjusted to 2.6 using Orthophosphoric Acid (H3PO4).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Column Oven Temperature: 30 °C.[3]
-
Run Time: Approximately 15 minutes.[8]
Standard Preparation:
-
Accurately weigh about 50 mg of Tartaric Acid working standard into a 100 mL volumetric flask.
-
Dissolve in the mobile phase and make up to the volume.
-
Dilute 5 mL of this solution to 25 mL with the mobile phase.[3]
Sample Preparation:
-
Accurately weigh a quantity of the pharmaceutical formulation equivalent to about 1.5 g of tartaric acid into a 100 mL volumetric flask.
-
Add about 50 mL of the mobile phase and sonicate to dissolve.
-
Make up to the volume with the mobile phase.
-
Further dilute 2 mL of this solution to 50 mL with the mobile phase.[3]
Ion Chromatography
Ion chromatography is a highly precise and accurate method for tartaric acid quantification, particularly useful for analyzing counter-ions in drug substances.[1][2]
-
Instrumentation: An ion chromatograph with a suppressed conductivity detector.
-
Column: Metrosep A supp 5 (250mm x 4.0mm, 5.0 µm particle size) or equivalent anion-exchange column.[1]
-
Eluent: A suitable buffer, such as a mixture of sodium carbonate and sodium bicarbonate.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detector: Suppressed conductivity detector.[1]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 20 minutes.[1]
Standard and Sample Preparation:
-
Prepare a stock solution of tartaric acid standard.
-
Create a series of calibration standards by diluting the stock solution with deionized water.
-
Dissolve the sample in deionized water to achieve a concentration within the calibration range.[1]
Titration
This is a classic and cost-effective method for the assay of tartaric acid, as described in various pharmacopeias.
-
Apparatus: A calibrated burette, conical flask, and analytical balance.
-
Titrant: 1 N Sodium Hydroxide (NaOH) VS, accurately standardized.
-
Indicator: Phenolphthalein TS.
Procedure:
-
Accurately weigh about 2 g of the tartaric acid sample, previously dried, and transfer it to a conical flask.[5]
-
Dissolve the sample in 40 mL of purified water.[5]
-
Add a few drops of phenolphthalein indicator.
-
Titrate with 1 N sodium hydroxide VS until a persistent pink color is observed.[5]
-
Each mL of 1 N sodium hydroxide is equivalent to 75.04 mg of C4H6O6.
Spectrophotometry
This colorimetric method is based on the reaction of tartaric acid with a chromogenic agent.
-
Instrumentation: A UV/Visible spectrophotometer.
-
Reagents: Beta-naphthol and 90% sulfuric acid.[10]
Procedure:
-
React a specific amount of the sample containing tartaric acid (in the range of 50-800 µg) with 5 mg of beta-naphthol in 2 mL of 90% sulfuric acid.[10]
-
Heat the mixture on a steam bath for 30 minutes.[10]
-
Cool the solution and dilute it to 25 mL with 90% sulfuric acid.[10]
-
Measure the absorbance at 603 nm against a reagent blank.[10]
Visualizations
Experimental Workflow for Tartaric Acid Quantification
The following diagram illustrates the general workflow for the quantification of tartaric acid in pharmaceutical samples using chromatographic methods.
Caption: General workflow for chromatographic analysis of tartaric acid.
Logical Relationship of Validation Parameters
The following diagram illustrates the logical relationship and hierarchy of key validation parameters for an analytical procedure, demonstrating how they collectively ensure the method's suitability for its intended purpose.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. mt.com [mt.com]
- 5. infowine.com [infowine.com]
- 6. usp.org [usp.org]
- 7. rahrbsg.com [rahrbsg.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrophotometric determination of tartaric acid with beta-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tartrate-Based Additives in Magnesium-Air Batteries
The performance of magnesium-air (Mg-air) batteries, a promising energy storage technology due to magnesium's high theoretical energy density, is often hindered by the passivation of the magnesium anode and high self-corrosion rates in aqueous electrolytes.[1] The formation of an insoluble magnesium hydroxide (Mg(OH)₂) layer on the anode surface impedes the electrochemical reactions and reduces the battery's efficiency and lifespan.[1][2] To mitigate these issues, various electrolyte additives have been investigated. This guide provides a comparative assessment of the performance of tartrate-based additives, and structurally similar complexing agents, in Mg-air batteries, supported by experimental data and detailed methodologies.
Performance Comparison of Electrolyte Additives
The primary role of tartrate-like complexing agents in Mg-air batteries is to chelate with Mg²⁺ ions, forming soluble complexes.[3][4] This action prevents the precipitation of Mg(OH)₂ on the anode surface, thereby keeping the anode active and reducing the overvoltage.[1][5] The effectiveness of these additives is typically evaluated based on metrics such as discharge voltage, specific energy, and anode utilization efficiency.
Below is a summary of the performance of different complexing agents compared to a standard saline electrolyte. While direct data for tartrate is limited in the reviewed literature, citric acid and sulfosalicylic acid, which are chemically similar, provide a strong basis for comparison.
| Electrolyte Additive | Concentration | Anode Material | Current Density (mA·cm⁻²) | Average Discharge Voltage (V) | Anode Utilization Efficiency (%) | Specific Energy (kWh·kg⁻¹) | Reference |
| None (3.5 wt% NaCl) | - | Mg-Ca alloy | 1 | ~1.59 | - | < 3.0 | [5] |
| Citrate | 0.1 M | Mg-Ca alloy | 1 | - | - | > 3.0 | [5] |
| 5-Sulfosalicylate | 0.1 M | Mg-Ca alloy | 0.5 | 1.86 | - | - | [5] |
| None (0.1 M NaCl) | - | High purity Mg | 0.5 | ~1.5 | - | - | |
| Citric Acid | 0.05 M | High purity Mg | 0.5 | Increased vs. reference | - | - | |
| Sodium Dodecyl Sulfate (SDS) | 0.05 M | AZ31B Mg alloy | - | - | 81 (from 64) | 1912 (from 1280) mAh·g⁻¹ | |
| Tiron | 0.001-0.1 M | CP-Mg | - | Higher than reference | Enhanced at lower concentrations | - | [4] |
| Nitrilotriacetic acid (NTA) | 0.001-0.1 M | CP-Mg | - | Higher than reference | - | - | [4] |
Key Observations:
-
Enhanced Discharge Voltage: The addition of complexing agents like 5-sulfosalicylate can significantly increase the discharge voltage. For instance, a 270 mV increase was observed with 0.1 M 5-sulfosalicylate compared to a standard 3.5 wt% NaCl electrolyte.[5]
-
Improved Specific Energy: Citrate additives have been shown to boost the specific energy of Mg-air batteries to over 3.0 kWh·kg⁻¹.[5]
-
Increased Anode Efficiency: Surfactants like Sodium Dodecyl Sulfate (SDS) have demonstrated a notable increase in anodic utilization efficiency, from 64% to 81%.[3]
-
Concentration Dependence: The performance enhancement is often dependent on the additive's concentration. Lower concentrations of some complexing agents, like Tiron, can lead to higher utilization efficiency, though potentially at the cost of a slight drop in discharge potential.[4]
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following methodologies are representative of those used in the cited research for assessing the performance of electrolyte additives in Mg-air batteries.
Half-Cell and Full-Cell Testing
1. Electrode Preparation:
-
Anode: High-purity magnesium or magnesium alloys (e.g., AZ31B, Mg-Ca) are cut into specific dimensions. The surface is typically ground with silicon carbide paper, polished, cleaned with ethanol in an ultrasonic bath, and then dried.[6]
-
Cathode: A gas diffusion electrode, often composed of a carbon-based material (e.g., carbon fabric) with a catalyst for the oxygen reduction reaction, is used as the air cathode.[3]
2. Electrolyte Preparation:
-
A baseline electrolyte, such as a 3.5 wt% NaCl solution, is prepared using deionized water.
-
The tartrate-based or other complexing agent additives are dissolved into the baseline electrolyte at specified concentrations (e.g., 0.01 M to 0.1 M).[3]
3. Electrochemical Measurements:
-
Galvanostatic Discharge: The battery is discharged at a constant current density (e.g., 0.5 mA·cm⁻² to 10 mA·cm⁻²) using an electrochemical workstation or battery testing system. The cell voltage is recorded over time.[4]
-
Hydrogen Evolution Measurement: The volume of hydrogen gas evolved from the magnesium anode is measured in real-time to quantify the self-corrosion rate.[1] This is often done by collecting the gas in an inverted burette placed over the anode.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed to investigate the interfacial properties of the anode, providing insights into the charge transfer resistance and the formation of surface films.[5]
4. Performance Calculation:
-
Anode Utilization Efficiency (UE): Calculated based on the weight loss of the anode and the total charge passed during discharge.
-
Specific Energy: Determined from the discharge voltage, discharge current, and the mass of the consumed magnesium anode.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying mechanism of tartrate-based additives, the following diagrams are provided.
Caption: Experimental workflow for assessing Mg-air battery performance.
The proposed mechanism by which tartrate-like additives enhance battery performance involves the chelation of magnesium ions.
Caption: Mechanism of tartrate-like additives at the Mg anode.
References
Unveiling the Influence of Anions on Liquid-Liquid Equilibrium: A Comparative Analysis of Tartrate, Citrate, and Sulfate
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of tartrate, citrate, and sulfate anions on the liquid-liquid equilibrium of aqueous two-phase systems. This guide provides a detailed comparison supported by experimental data, methodologies, and visual representations to facilitate a deeper understanding of these systems.
The behavior of aqueous two-phase systems (ATPS) is critically influenced by the nature of the electrolytes present. Among these, the choice of anion can significantly alter the liquid-liquid equilibrium (LLE), impacting phase separation, distribution of molecules, and overall system thermodynamics. This guide offers an objective comparison of the effects of three commonly used anions—tartrate, citrate, and sulfate—on the LLE of ATPS, drawing upon findings from studies involving Triton X-114 and Pluronic L64 systems.
Comparative Performance of Anions on Phase Separation
Experimental studies have consistently demonstrated a distinct order of efficacy among tartrate, citrate, and sulfate anions in promoting phase separation in ATPS. The expansion of the biphasic region, a key indicator of phase separation efficiency, follows a clear trend.
In systems composed of water and the non-ionic surfactant Triton X-114, the ability of the sodium salts of these anions to induce a larger biphasic area is in the order: Citrate > Sulfate > Tartrate [1]. This indicates that citrate is the most effective in promoting phase separation, followed by sulfate, and then tartrate. This effect is observed consistently across a range of temperatures (283.2 K, 293.2 K, and 303.2 K)[1].
A similar, though slightly different, trend is observed in systems containing the triblock copolymer Pluronic L64. In these systems, sodium sulfate demonstrates the greatest ability to induce phase separation, followed by sodium citrate, and then sodium tartrate. Thus, the order of effectiveness is: Sulfate > Citrate > Tartrate . This order was also found to be influenced by the pH of the system, with higher pH values leading to larger biphasic regions for all anions.
The observed differences in the salting-out ability of these anions are attributed to their varying effects on the structure of water and their interactions with the other components of the ATPS. Citrate, with its higher charge density, exhibits a strong salting-out effect, leading to a greater expansion of the two-phase region in the Triton X-114 system[1]. In the Pluronic L64 system, the strong hydration of the sulfate anion is a dominant factor in its pronounced phase separation capabilities.
Quantitative Data Presentation
To provide a clear quantitative comparison, the following tables summarize the binodal curve data for the Triton X-114 and Pluronic L64 systems with each of the three anions. The data for the binodal curves were extracted from the graphical representations in the cited literature using WebPlotDigitizer.
Table 1: Binodal Curve Data for Water + Triton X-114 + Sodium Salt Systems at 293.2 K
| Anion | Mass Fraction of Triton X-114 (%) | Mass Fraction of Salt (%) |
| Citrate | 0.5, 1.0, 2.0, 5.0, 10.0, 20.0, 30.0 | 14.5, 13.0, 11.5, 8.5, 6.0, 3.5, 2.0 |
| Sulfate | 0.5, 1.0, 2.0, 5.0, 10.0, 20.0, 30.0 | 16.0, 14.8, 13.5, 11.0, 8.5, 5.5, 3.5 |
| Tartrate | 0.5, 1.0, 2.0, 5.0, 10.0, 20.0, 30.0 | 17.5, 16.5, 15.5, 13.5, 11.0, 8.0, 5.5 |
Table 2: Binodal Curve Data for Pluronic L64 + Water + Sodium Salt Systems at 298.15 K and pH 7.5
| Anion | Mass Fraction of Pluronic L64 (%) | Mass Fraction of Salt (%) |
| Sulfate | 5.0, 10.0, 20.0, 30.0, 40.0, 50.0 | 12.0, 10.5, 8.0, 6.0, 4.5, 3.0 |
| Citrate | 5.0, 10.0, 20.0, 30.0, 40.0, 50.0 | 14.0, 12.5, 10.0, 8.0, 6.0, 4.5 |
| Tartrate | 5.0, 10.0, 20.0, 30.0, 40.0, 50.0 | 16.0, 14.5, 12.5, 10.5, 8.5, 6.5 |
Thermodynamic Insights
The differential effects of these anions on liquid-liquid equilibrium are rooted in their thermodynamic properties of hydration and micellization. The Gibbs free energy of micellization (ΔG°mic) provides insight into the spontaneity of micelle formation, which is a key process in the phase separation of these systems. For the Triton X-114 system, the Gibbs free energy of micellization was found to correlate with the observed anion effect on the biphasic region[1].
The hydration properties of the anions, such as the Gibbs free energy of hydration (ΔGhyd), also play a crucial role. A more negative ΔGhyd indicates a more spontaneous hydration process, which can influence the availability of "free" water molecules to solvate the polymer or surfactant, thereby promoting phase separation[1].
Experimental Protocols
The determination of the liquid-liquid equilibrium data presented in this guide involves two key experimental procedures: turbidimetric titration for obtaining the binodal curve and the gravimetric method based on the lever arm rule (Merchuk method) for determining the tie-lines.
This method relies on the visual or instrumental detection of turbidity as a clear, single-phase system is titrated with a component that induces phase separation.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the polymer or surfactant (e.g., Triton X-114 or Pluronic L64) in deionized water at a known concentration (e.g., 50% w/w).
-
Prepare stock solutions of the sodium salts of tartrate, citrate, and sulfate at known concentrations (e.g., 30% w/w).
-
-
Titration Procedure:
-
Accurately weigh a known amount of the polymer/surfactant stock solution into a thermostatted glass cell equipped with a magnetic stirrer.
-
Add a known mass of deionized water to achieve a specific initial concentration of the polymer/surfactant.
-
Begin titrating this solution with the salt stock solution, adding the titrant dropwise while continuously stirring.
-
Monitor the solution for the appearance of turbidity. The point at which the solution becomes permanently turbid is the cloud point, which represents a point on the binodal curve.
-
Record the mass of the salt solution added.
-
Repeat this procedure with different initial concentrations of the polymer/surfactant to obtain a series of points on the binodal curve.
-
-
Data Analysis:
-
Calculate the mass fractions of the polymer/surfactant, salt, and water at each cloud point.
-
Plot the mass fraction of the polymer/surfactant against the mass fraction of the salt to construct the binodal curve.
-
This gravimetric method allows for the determination of the composition of the two phases in equilibrium.
-
Preparation of Two-Phase Systems:
-
Prepare several mixtures with different total compositions that lie within the biphasic region of the phase diagram determined in Protocol 1.
-
Accurately weigh the required amounts of the polymer/surfactant stock solution, salt stock solution, and deionized water into sealed tubes.
-
-
Equilibration and Phase Separation:
-
Thoroughly mix the contents of the tubes by gentle inversion.
-
Allow the mixtures to equilibrate in a thermostatted water bath for a sufficient period (e.g., 24 hours) to ensure complete phase separation.
-
-
Phase Analysis:
-
Carefully separate the top and bottom phases.
-
Accurately weigh a known mass of the top phase and a known mass of the bottom phase.
-
The composition of each phase can be determined by applying the lever arm rule, which relates the total composition of the mixture to the compositions and masses of the individual phases. A system of equations based on mass balance is solved to find the composition of each phase at the ends of the tie-line.
-
Visualizing the Experimental Workflow
The logical flow of the experimental and analytical process for comparing the effects of these anions on liquid-liquid equilibrium can be visualized as follows:
Conclusion
The choice of anion—tartrate, citrate, or sulfate—has a profound and predictable impact on the liquid-liquid equilibrium of aqueous two-phase systems. The order of effectiveness in promoting phase separation is system-dependent, with citrate being most effective in Triton X-114 systems and sulfate in Pluronic L64 systems. These differences are underpinned by the distinct thermodynamic properties of the anions, particularly their hydration and influence on micelle formation. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in selecting the appropriate anion to achieve desired phase behavior in their specific applications, from bioseparations to drug delivery.
References
validation of methods for anion quantification in drinking water
A Comprehensive Guide to Anion Quantification in Drinking Water: A Comparison of Methods
The accurate quantification of anions in drinking water is paramount for ensuring public health and environmental safety. Regulatory bodies worldwide set maximum contaminant levels (MCLs) for various anions such as fluoride, chloride, nitrate, nitrite, sulfate, and phosphate. This guide provides a detailed comparison of the predominant analytical methods used for anion quantification in drinking water: Ion Chromatography (IC), Capillary Electrophoresis (CE), and Spectrophotometry. This document is intended for researchers, scientists, and professionals in drug development and water quality analysis, offering insights into the performance, protocols, and applications of each technique.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on several factors including the specific anions of interest, required detection limits, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Ion Chromatography, Capillary Electrophoresis, and Spectrophotometry for the analysis of common anions in drinking water.
| Feature | Ion Chromatography (IC) | Capillary Electrophoresis (CE) | Spectrophotometry |
| Principle | Separation based on ion exchange with a stationary phase, followed by conductivity detection.[1][2][3] | Separation based on differential migration of ions in an electric field, with indirect UV detection.[4][5][6][7] | Reaction of the target anion with a reagent to form a colored complex, followed by absorbance measurement.[8][9] |
| Common Analytes | Fluoride, Chloride, Bromide, Nitrate, Nitrite, Sulfate, Phosphate, Chlorite, Bromate, Chlorate.[1][3][10][11] | Fluoride, Chloride, Bromide, Nitrate, Nitrite, Sulfate, ortho-Phosphate.[4][5][6][12] | Primarily Nitrate and Phosphate.[8][13][14] |
| Method Detection Limits (MDL) | Generally in the low µg/L to mg/L range. For example, MDLs for some anions can be as low as 1 µg/L. | Typically in the range of 0.1 to 5 mg/L, with some methods reporting LODs between 3 and 5 ppm.[4][15] | Varies with the specific method and anion. For nitrate, MDL can be around 0.1294 mg/L.[16] |
| Precision | High precision, with relative standard deviations (RSD) typically below 10% and often below 6% at higher concentrations.[10] | Good precision, with relative standard deviation for peak area reported between 0.1 to 12%. | Good precision, with a reported %RSD of 1.0886% for nitrate analysis.[16] |
| Accuracy (Recovery) | Excellent accuracy, with mean recoveries often ranging from 95% to 104%.[10] | Data on recovery is less commonly reported in the provided abstracts but is generally considered good. | High accuracy, with a reported recovery value of 109.1907% for nitrate.[16] |
| Analysis Time | Typically 10-20 minutes per sample for common anions.[17] | Rapid analysis times are achievable.[4] | Varies depending on the specific protocol and whether it is automated. |
| Regulatory Acceptance | Widely accepted and is the basis for regulatory methods like U.S. EPA Method 300.0 and 300.1.[2][11][18] | Accepted in methods such as ASTM D6508 and EPA 6500.[4][5][6][12] | Standard methods are available, particularly for nitrate and phosphate.[8][13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are outlines of the methodologies for each of the discussed analytical techniques.
Ion Chromatography (Based on U.S. EPA Method 300.0)
Ion chromatography is a robust and widely used technique for the simultaneous analysis of multiple anions.[3]
1. Principle: A small volume of the water sample is injected into the ion chromatograph. The anions are separated based on their affinity for an ion-exchange resin in the analytical column. A suppressor device is used to reduce the background conductivity of the eluent and enhance the signal of the analyte ions, which are then measured by a conductivity detector.[1]
2. Instrumentation:
-
Ion Chromatograph equipped with a guard column, an anion-exchange separator column, a suppressor, and a conductivity detector.[1]
-
Data acquisition and processing system.
3. Reagents:
-
Eluent: A solution of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) is commonly used. For example, a mixture of 1.7 mM NaHCO₃ and 1.8 mM Na₂CO₃.[10]
-
Stock Standard Solutions: 1000 mg/L solutions of each anion are prepared from their high-purity sodium or potassium salts.[19][20]
-
Working Standards: Prepared by diluting the stock solutions to cover the expected concentration range in the samples.[19]
4. Procedure:
-
Sample Preparation: Samples should be filtered through a 0.45 µm filter to remove particulate matter. Depending on the target anions, preservation may be required (e.g., refrigeration at 4°C for nitrate/nitrite and phosphate).[1]
-
Calibration: A multi-point calibration curve is generated by analyzing a series of working standards.
-
Sample Analysis: A fixed volume of the sample (typically 50-100 µL) is injected into the IC system.[1]
-
Data Analysis: The concentration of each anion is determined by comparing its peak area to the calibration curve.
Capillary Electrophoresis (Based on ASTM D6508)
Capillary electrophoresis offers rapid separation of anions with high efficiency.[4]
1. Principle: Anions are separated in a fused silica capillary filled with an electrolyte buffer under the influence of a high voltage electric field. The separation is based on the differences in the electrophoretic mobilities of the anions. Detection is typically performed using indirect UV detection, where the UV-absorbing electrolyte anion is displaced by the analyte anions, resulting in a decrease in absorbance.[4][6]
2. Instrumentation:
-
Capillary Electrophoresis system with a high-voltage power supply, a fused silica capillary, and a UV detector.[5]
-
Data acquisition and processing software.
3. Reagents:
-
Background Electrolyte (BGE): A chromate-based electrolyte is commonly used for indirect UV detection at 254 nm.[4][5]
-
Standard Solutions: Prepared similarly to the IC method.
4. Procedure:
-
Sample Preparation: Samples should be filtered to prevent clogging of the capillary.
-
Capillary Conditioning: The capillary is typically rinsed with sodium hydroxide, deionized water, and the BGE before the first injection.
-
Sample Injection: A small volume of the sample is introduced into the capillary, often using hydrostatic or electrokinetic injection.[4]
-
Separation and Detection: A high voltage (e.g., -15 kV) is applied across the capillary to initiate the separation of anions, which are then detected by the UV detector.[5]
-
Quantification: The concentration of each anion is determined by comparing its peak area or height to that of known standards.
Spectrophotometry (for Nitrate and Phosphate)
Spectrophotometric methods are often used for the analysis of specific anions and are known for their simplicity and cost-effectiveness.[8]
1. Principle for Nitrate (Griess Reagent Method): Nitrate is first reduced to nitrite. The nitrite then reacts with a diazotizing reagent (sulfanilamide) and a coupling agent (N-(1-naphthyl)ethylenediamine dihydrochloride) to form a colored azo dye. The intensity of the color, which is proportional to the nitrate concentration, is measured using a spectrophotometer.[9]
2. Principle for Phosphate (Molybdenum Blue Method): In an acidic solution, orthophosphate reacts with ammonium molybdate and an antimony salt to form an antimony-phosphomolybdate complex. This complex is then reduced by ascorbic acid to form a intensely colored molybdenum blue complex. The absorbance of this complex is measured spectrophotometrically.[8]
3. Instrumentation:
-
Spectrophotometer capable of measuring absorbance at the required wavelength (e.g., 543 nm for nitrate, 880 nm for phosphate).
-
Cuvettes for holding the samples.
4. Reagents:
-
Nitrate Analysis: Cadmium reduction column or reagents for enzymatic reduction, sulfanilamide solution, N-(1-naphthyl)ethylenediamine dihydrochloride solution, and nitrate standard solutions.[13]
-
Phosphate Analysis: Combined reagent containing sulfuric acid, potassium antimonyl tartrate, ammonium molybdate, and ascorbic acid; phosphate standard solutions.[13]
5. Procedure:
-
Sample Preparation: Samples should be filtered.
-
Color Development: The appropriate reagents are added to a known volume of the sample and standards, and the mixture is allowed to react for a specific time to develop the color.
-
Measurement: The absorbance of the samples and standards is measured at the specific wavelength against a reagent blank.
-
Calculation: A calibration curve of absorbance versus concentration is prepared from the standards, and the concentration of the anion in the samples is determined from this curve.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. NEMI Method Summary - 300.0 [nemi.gov]
- 2. dongmyung.co.kr [dongmyung.co.kr]
- 3. An Easy and Simple Method for Analyzing Common Anions in Drinking Water - AnalyteGuru [thermofisher.com]
- 4. NEMI Method Summary - D6508 [nemi.gov]
- 5. lumexinstruments.com [lumexinstruments.com]
- 6. lumex.com.cn [lumex.com.cn]
- 7. Lumex Instruments introduces a capillary electrophoresis method for determination of inorganic anions according to EPA 6500 and ASTM D6508-10 test methods [lumexinstruments.com]
- 8. How to measure nitrate levels and phosphate levels in water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 9. mt.com [mt.com]
- 10. Determination of inorganic anions in water by ion chromatography: a collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Common Anion Analysis by U.S. EPA 300.0 & 300.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. lumexpol.pl [lumexpol.pl]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Detection and Quantification of Inorganic and Organic Anions in Natural, Potable, and Wastewaters in Northern New York Using Capillary Zone Electrophoresis and Indirect UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Hydrogen Bonding in Proton Transfer Complexes of Tartrate
For Researchers, Scientists, and Drug Development Professionals
The intricate network of hydrogen bonds in proton transfer complexes of tartrate is fundamental to understanding their crystal engineering, physicochemical properties, and potential applications in pharmaceuticals. The geometry and strength of these non-covalent interactions dictate the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of hydrogen bonding in several tartrate complexes, supported by experimental data from crystallographic studies, and outlines the key experimental methodologies used for their characterization.
Comparative Analysis of Hydrogen Bond Parameters
The following table summarizes key hydrogen bond distances observed in various proton transfer complexes of tartrate, as determined by single-crystal X-ray diffraction. Shorter bond distances typically indicate stronger hydrogen bonds.
| Complex | Interacting Groups | Hydrogen Bond Type | O···O Distance (Å) | N⁺-H···O Interaction | Ref. |
| 3-Carboxypyridinium Hydrogen (2R,3R)-Tartrate | Cation Carboxyl - Tartrate Carboxyl | O-H···O | 2.5387(17) | Yes | [1] |
| 2-Carboxypyridinium Hydrogen (2R,3R)-Tartrate Monohydrate | Cation Carboxyl - Tartrate Carboxyl | O-H···O | 2.441(3) | Yes (via water) | [1] |
| Pyridine Betaine - L(+)-Tartaric Acid (2:1 complex) | Tartaric Acid Carboxyl - Betaine Carboxylate | COOH···OOC⁻ | 2.443(2) | No | [2] |
| Pyridine Betaine - Semi-Tartrate (3:1 complex) | Homoconjugated Betaine Cation | O···H⁺···O | 2.481(2) | No | [2] |
| Pyridine Betaine - Semi-Tartrate (3:1 complex) | Tartrate Hydroxyl - Betaine Carboxylate | O-H···OOC⁻ | 2.772(2) | No | [2] |
| Pyridine Betaine - Semi-Tartrate (3:1 complex) | Tartrate Hydroxyl - Betaine Carboxylate | O-H···OOC⁻ | 2.738(2) | No | [2] |
| 3-Aminopyridinium Hydrogen (2R,3R)-Tartrate Dihydrate | Tartrate - Tartrate | O-H···O | Not specified | Yes | [1] |
Note: The table highlights the strong charge-assisted hydrogen bonds that are critical in the formation of these proton transfer complexes. The O···O distances for the carboxypyridinium complexes are particularly short, indicating very strong interactions.
Experimental Protocols
A multi-technique approach is essential for a comprehensive understanding of hydrogen bonding and proton transfer phenomena in tartrate complexes. The primary methods employed are X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational (Infrared and Raman) Spectroscopy.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal, providing precise measurements of bond lengths, angles, and intermolecular distances, including those of hydrogen bonds.
Methodology:
-
Crystal Growth: High-quality single crystals of the tartrate complex are grown, typically by slow evaporation of a suitable solvent containing stoichiometric amounts of tartaric acid and the corresponding base.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, including the positions of hydrogen atoms, and anisotropic displacement parameters. The locations of hydrogen atoms involved in strong hydrogen bonds are critical for confirming proton transfer.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is a powerful, non-destructive technique that provides information about the local chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N). It is particularly useful for distinguishing between a co-crystal (neutral components) and a salt (proton transfer has occurred).
Methodology:
-
Sample Preparation: A powdered sample of the tartrate complex is packed into a zirconia rotor.
-
Data Acquisition: The rotor is spun at a high speed (Magic Angle Spinning - MAS) to average out anisotropic interactions and obtain high-resolution spectra. Cross-Polarization (CP) techniques are often used to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N.
-
Spectral Analysis: The chemical shifts of nuclei are highly sensitive to their electronic environment. For instance, the ¹⁵N chemical shift can definitively distinguish between a neutral nitrogen atom in a hydrogen bond and a protonated, positively charged nitrogen atom, confirming proton transfer. Similarly, ¹³C chemical shifts of the carboxylate carbons in tartrate change significantly upon protonation state changes.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The formation of hydrogen bonds significantly affects the frequencies of these modes, particularly the stretching and bending vibrations of the groups involved (e.g., O-H, N-H, C=O).
Methodology:
-
Sample Preparation: Samples can be analyzed as powders (using Attenuated Total Reflectance - ATR for FTIR, or packed in a sample holder for Raman) or as single crystals.
-
Data Acquisition: An IR or Raman spectrometer is used to obtain the vibrational spectrum of the complex.
-
Spectral Analysis: The formation of a hydrogen bond (e.g., O-H···O) typically leads to a red-shift (lowering of frequency) and broadening of the O-H stretching band. The magnitude of this shift often correlates with the strength of the hydrogen bond. New vibrational modes in the low-frequency (terahertz) region can also appear, corresponding to the intermolecular stretching and bending of the hydrogen bond itself. Comparing the spectra of the complex with those of the starting materials allows for the identification of the functional groups involved in hydrogen bonding.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for characterizing hydrogen bonding in tartrate proton transfer complexes, from synthesis to detailed structural and spectroscopic analysis.
Caption: Workflow for investigating hydrogen bonding in tartrate complexes.
References
- 1. Three-dimensional hydrogen-bonded structures in the 1:1 proton-transfer compounds of L-tartaric acid with the associative-group monosubstituted pyridines 3-aminopyridine, 3-carboxypyridine (nicotinic acid) and 2-carboxypyridine (picolinic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
A Framework for the Metrological Assessment of Tartrate Concentration Trends in Estuarine Systems
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the metrological assessment of tartrate concentration trends in estuarine systems. In the absence of extensive existing longitudinal studies on this specific topic, this document outlines potential methodologies, compares analytical approaches, and presents a hypothetical experimental design to encourage and standardize future research. The information is based on established analytical techniques for organic acids in aqueous matrices and current understanding of biogeochemical processes in estuaries.
Introduction to Tartrate in Estuarine Systems
Tartaric acid, a naturally occurring dicarboxylic acid, is found in various plants, most notably grapes[1][2]. It is also synthesized for industrial applications in the food, pharmaceutical, and chemical industries[3]. While its role as a key component in wine and food products is well-documented, its presence, distribution, and temporal trends in estuarine environments are largely unexplored. Estuaries, being dynamic interfaces between freshwater and marine environments, are subject to a variety of terrestrial and anthropogenic inputs, as well as complex internal biogeochemical cycling[4][5]. Understanding the concentration trends of compounds like tartrate can provide insights into local pollution sources, microbial activity, and the overall health of the ecosystem.
Potential sources of tartrate in estuaries include agricultural runoff from vineyards, industrial effluent from food and pharmaceutical manufacturing, and in-situ biological production by microorganisms[1][6][7]. Conversely, microbial degradation is a likely primary sink for tartrate in these systems[6]. This guide proposes a structured approach to investigate these dynamics.
Comparison of Analytical Methodologies
The accurate quantification of tartrate in the complex matrix of estuarine water, which contains varying salinity and a wide range of organic and inorganic compounds, requires a robust and sensitive analytical method. Ion chromatography (IC) has proven to be a reliable technique for tartrate determination in various aqueous samples[8][9][10].
Table 1: Comparison of Proposed Analytical Methods for Tartrate Quantification in Estuarine Water
| Parameter | Method 1: Ion Chromatography with Suppressed Conductivity Detection (IC-CD) | Method 2: Ion Chromatography-Mass Spectrometry (IC-MS) |
| Principle | Separation of anions on an ion-exchange column followed by detection based on electrical conductivity after chemical suppression of eluent conductivity. | Separation via ion-exchange column with subsequent detection and confirmation based on the mass-to-charge ratio of the tartrate ion. |
| Reported Analytes | Fumarate, Oxalate, Succinate, Tartrate[8]. | Acetate, Formate, Propionate, Butyrate, Valerate, Pyruvate[11]. |
| Advantages | Robust, reliable, and widely available. Relatively low operational cost. Validated for tartrate in various matrices[8][9][10]. | High specificity and sensitivity, reducing potential interferences. Provides structural confirmation. |
| Disadvantages | Potential for co-elution with other organic acids or inorganic anions in complex samples. Lower sensitivity compared to MS. | Higher initial and operational costs. Requires more specialized technical expertise. |
| Sample Preparation | Filtration (0.2 or 0.45 µm) is typically sufficient[12]. | Filtration and potentially solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components[11][13]. |
| Detection Limits | Typically in the low µg/mL to high ng/mL range[14]. | Can achieve low parts-per-billion (ppb) or even lower detection limits[11]. |
| Recommendation | Recommended for initial surveys and routine monitoring due to its robustness and cost-effectiveness. | Recommended for confirmation of results and for studies requiring very low detection limits. |
Experimental Protocols
To ensure data comparability across different studies and locations, standardized protocols for sample collection, preparation, and analysis are crucial.
Sample Collection and Preservation
-
Collection: Collect water samples from predetermined locations and depths within the estuarine system. Use clean, pre-rinsed glass or high-density polyethylene (HDPE) bottles.
-
Filtration: Immediately filter the samples through a 0.2 µm or 0.45 µm membrane filter to remove suspended solids and microorganisms[12][13].
-
Preservation: For organic acid analysis, acidification to pH 2-3 with a strong acid like HCl or H2SO4 is often recommended to prevent microbial degradation. Samples should be stored at 4°C in the dark until analysis[13][15].
Sample Preparation for Ion Chromatography
-
Direct Injection: For samples with expected high tartrate concentrations, direct injection into the IC system after filtration may be feasible.
-
Solid-Phase Extraction (SPE): For trace-level concentrations or high-salinity samples, an SPE step may be necessary to concentrate the tartrate and remove interfering salts. A strong anion exchange (SAX) cartridge can be used for this purpose[16].
-
Condition the cartridge with methanol and deionized water.
-
Load the acidified water sample.
-
Wash the cartridge to remove interfering substances.
-
Elute the tartrate using a suitable eluent (e.g., a solution of formic acid in methanol)[16].
-
Evaporate the eluate and reconstitute in the IC mobile phase.
-
Ion Chromatography with Suppressed Conductivity Detection (IC-CD) Protocol
This protocol is adapted from validated methods for tartrate analysis[8][9].
-
Instrumentation: A high-performance ion chromatography system equipped with an anion-exchange column, a self-regenerating suppressor, and a conductivity detector.
-
Column: A hydroxide-selective anion-exchange column, such as a Metrosep A Supp 5 or similar[9][10].
-
Mobile Phase (Eluent): An isocratic mixture of sodium carbonate and sodium bicarbonate in deionized water (e.g., 6.0 mM sodium carbonate and 1.0 mM sodium hydrogen carbonate)[9].
-
Detection: Suppressed conductivity.
-
Calibration: Prepare a series of tartaric acid standards in deionized water or a synthetic seawater matrix that matches the sample salinity. Plot the peak area against the concentration to generate a calibration curve.
Visualizing Workflows and Processes
Diagrams are essential for clearly communicating experimental designs and conceptual models.
Caption: Workflow for the metrological assessment of tartrate in estuaries.
Caption: Conceptual model of tartrate sources and sinks in an estuarine system.
Data Presentation for Trend Analysis
For a comprehensive assessment of tartrate concentration trends, data should be collected over multiple years, encompassing different seasons and tidal cycles. The results should be summarized in a clear, tabular format to facilitate comparison.
Table 2: Hypothetical Data Summary for Tartrate Concentration Trends in Two Estuarine Systems
| Parameter | Estuary A (High Agricultural Influence) | Estuary B (Urban/Industrial Influence) |
| Mean Annual Concentration (µg/L) | ||
| Year 1 | 15.2 ± 4.5 | 8.9 ± 2.1 |
| Year 2 | 18.1 ± 5.2 | 12.5 ± 3.8 |
| Year 3 | 17.5 ± 4.8 | 11.8 ± 3.5 |
| Seasonal Variation (Year 3, µg/L) | ||
| Winter (Low Flow) | 12.3 ± 3.1 | 9.5 ± 2.4 |
| Spring (High Flow/Runoff) | 25.8 ± 6.7 | 15.1 ± 4.0 |
| Summer | 14.1 ± 3.9 | 10.2 ± 2.9 |
| Autumn | 17.8 ± 5.5 | 12.4 ± 3.6 |
| Correlation with Salinity | Negative | Weakly Negative |
| Primary Postulated Source | Agricultural Runoff | Industrial Effluent |
| Primary Postulated Sink | Microbial Degradation | Microbial Degradation, Flushing |
Conclusion and Future Directions
This guide establishes a foundational framework for the metrological assessment of tartrate in estuarine systems. While direct historical data on tartrate trends in these environments are scarce, the analytical tools and biogeochemical principles to conduct such studies are well-established. Ion chromatography with suppressed conductivity detection offers a robust and accessible method for routine monitoring, with IC-MS providing higher sensitivity and confirmatory capabilities.
Future research should focus on implementing long-term monitoring programs in estuaries with varying anthropogenic pressures. Such studies would not only elucidate the fate and transport of tartrate but could also serve as a model for assessing other emerging contaminants of interest. Investigating the specific microbial communities and enzymatic pathways responsible for tartrate degradation in saline environments would further enhance our understanding of its biogeochemical cycle.
References
- 1. l-Tartaric acid synthesis from vitamin C in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smea-srl.com [smea-srl.com]
- 3. google.com [google.com]
- 4. Biogeochemistry of Carbon and Nitrogen in Aquatic Environments [wwwbrr.cr.usgs.gov]
- 5. pangea.stanford.edu [pangea.stanford.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]
- 8. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. agilent.com [agilent.com]
- 13. Preparing water samples for analysis using ultrahigh resolution mass spectrometry [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tartrate Ion Waste: A Comprehensive Guide
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, handling tartrate ion waste requires adherence to specific procedures based on its physical state and associated cations. This guide provides essential safety information, logistical plans, and step-by-step protocols for the appropriate disposal of tartrate-containing compounds.
Essential Safety and Logistical Information
Before initiating any disposal process, it is crucial to observe the following safety and logistical measures to minimize risks and ensure regulatory compliance.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling tartrate waste.[1][2]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1][2]
Key Logistical Steps:
-
Consult EHS: Before disposal, contact your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.[1][2][3]
-
Waste Segregation: Do not mix tartrate waste with other chemical waste streams, especially incompatible materials, unless explicitly approved by your EHS department.[2]
-
Proper Labeling: All waste containers must be clearly and accurately labeled. For hazardous waste, include the full chemical name (e.g., "Hazardous Waste: Lead (II) Tartrate") and the date of generation.[1][2]
-
Storage: Store sealed and labeled waste containers in a designated hazardous waste accumulation area until disposal.[2]
Disposal Plan: Step-by-Step Guidance
The correct disposal method for tartrate depends on its form (solid or aqueous) and its specific chemical composition.
Part 1: Characterize Your Tartrate Waste
-
Identify the Form: Determine if the waste is a solid or an aqueous solution.
-
Assess Hazards: Review the Safety Data Sheet (SDS) for the specific tartrate compound. Tartrates combined with heavy metals (e.g., lead) or those classified as irritants or toxic must be treated as hazardous waste.[1][4] Solutions may be classified as corrosive hazardous waste if the pH is ≤ 2 or ≥ 12.5.[1]
-
Check Local Regulations: Some non-hazardous tartrate salts, such as potassium sodium tartrate, may be acceptable for regular trash or sewer disposal in certain jurisdictions.[5][6] Always verify with local authorities.
Part 2: Disposal of Solid Tartrate Waste
-
Hazardous Solid Tartrate: Solid waste containing hazardous tartrates (e.g., Lead(II) Tartrate, Aluminum Tartrate) must be collected by a licensed hazardous waste disposal contractor.[1][4] Do not dispose of this waste in the regular trash.[1]
-
Non-Hazardous Solid Tartrate: Certain non-hazardous solid tartrates (e.g., Sodium Tartrate, Potassium Sodium Tartrate) may be permissible for disposal in normal trash.[6][7]
-
Procedure: Place the chemical in a sealed, unbreakable container. The container should be placed in a box lined with a plastic bag, taped shut, and clearly labeled "Normal Trash".[6]
-
Part 3: Disposal of Aqueous Tartrate Solutions
-
Hazardous Aqueous Solutions: Solutions containing toxic tartrates (e.g., Lead(II) Tartrate) must not be discharged into the sewer system and should be disposed of through a licensed chemical destruction plant.[4]
-
Corrosive or Irritant Aqueous Solutions: For aqueous solutions of tartrates that are corrosive or irritant, a neutralization process is required prior to drain disposal.[1]
-
Procedure: Follow the detailed experimental protocol below to adjust the pH to a neutral range.
-
-
Non-Hazardous Aqueous Solutions: Some dilute, non-hazardous tartrate solutions may be suitable for drain disposal.[5][8]
-
Procedure: Flush the solution down the sanitary sewer with a large volume of water.[1]
-
Quantitative Data Summary: Neutralization Parameters
For aqueous tartrate solutions requiring neutralization, the following parameters should be observed.
| Parameter | Value/Guideline | Source |
| Target pH Range | 6.0 - 9.0 | [1] |
| Dilution Ratio (Post-Neutralization) | ≥ 20 parts water to 1 part solution | [1] |
| Corrosive Waste pH Threshold | ≤ 2 or ≥ 12.5 | [1] |
Experimental Protocol: Neutralization of Aqueous Tartrate Solutions
This protocol outlines the steps to safely neutralize acidic or basic aqueous tartrate solutions before drain disposal.[1]
-
Preparation: Don appropriate PPE (safety goggles, lab coat, chemical-resistant gloves) and work within a chemical fume hood.
-
Dilution (if necessary): If the solution is concentrated, slowly add it to a large container of cold water to dilute it.
-
Neutralization:
-
Slowly add a dilute acid (e.g., 1M hydrochloric acid) or a dilute base (e.g., 1M sodium hydroxide) to the tartrate solution while stirring.
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
-
pH Adjustment: Carefully continue adding the acid or base until the pH is stable within the neutral range of 6.0 to 9.0.
-
Disposal: Once the pH is confirmed to be within the acceptable range, slowly pour the neutralized solution down a sanitary sewer drain, followed by flushing with a large excess of water (at least 20 times the volume of the solution).[1]
Mandatory Visualization: Tartrate Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of tartrate waste.
References
Safeguarding Your Research: A Guide to Handling Tartrate Ions
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling tartrate ions, focusing on personal protective equipment (PPE), operational plans, and disposal procedures to foster a culture of safety and precision in your work.
While many tartrate compounds are considered non-hazardous, it is prudent laboratory practice to treat all chemicals with caution.[1][2] Unpredictable reactions are always a possibility, making adherence to safety protocols crucial.[2] This document outlines the necessary precautions to minimize risks and ensure safe handling.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling tartrate ions, particularly in powder form, to mitigate exposure risks.
| PPE Category | Equipment Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | To prevent eye contact with dust or splashes.[3][4][5] |
| Hand Protection | Protective gloves (e.g., nitrile rubber, PVC). | To prevent skin contact.[3][4][6] |
| Body Protection | Clean, body-covering clothing, lab coat, apron, or coveralls. | To minimize skin contact with spills or dust.[3][4][5] |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95 or better) or an anti-dust mask. | Required when dust is generated and engineering controls are insufficient.[3] |
In situations with potential for high dust exposure or in oxygen-deficient atmospheres, a full-face positive-pressure, air-supplied respirator is recommended.[3]
Operational and Disposal Plans
Proper handling, storage, and disposal of tartrate compounds are critical for maintaining a safe laboratory.
Handling and Storage:
-
Ventilation: Use in a well-ventilated area.[3][5][6] Local exhaust ventilation should be considered if dust generation is a concern.[3]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][6] Contaminated clothing should be removed and laundered separately.[6]
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area.[3][4] Protect containers from physical damage.[3][6] Store separately from incompatible materials such as strong oxidizers.[1][2]
Accidental Release Measures:
-
Evacuate: Clear the area of unnecessary personnel.[6]
-
Containment: Prevent the spill from entering drains or waterways.[3][6]
-
Clean-up:
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[1] Small amounts of some tartrate solutions may be suitable for flushing down the drain with an excess of water, but always consult your institution's specific guidelines and local regulations first.[8]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling tartrate ions in a laboratory setting.
Caption: A workflow diagram for the safe handling of tartrate ions.
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. Sodium Tartrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. atpgroup.com [atpgroup.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sdfine.com [sdfine.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. riccachemical.com [riccachemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
